N,N-Diethyl-3-nitrobenzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-6-9(8-10)12(13)14/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKOBQIINJDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282990 | |
| Record name | N,N-Diethyl-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-26-8 | |
| Record name | 6335-26-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethyl-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-Diethyl-3-nitrobenzenesulfonamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of N,N-Diethyl-3-nitrobenzenesulfonamide
Introduction
This compound is a synthetic organic compound that serves as a valuable intermediate in various chemical research and development sectors, particularly in medicinal chemistry and materials science. Its molecular architecture is characterized by three key functional components: a benzene ring substituted with a strongly electron-withdrawing nitro group at the meta-position, a sulfonamide linkage, and two N-ethyl groups. This unique combination of features dictates its reactivity, making it a versatile building block for more complex molecular targets. The primary utility of this compound lies in the selective chemical transformations that its functional groups can undergo, most notably the reduction of the nitro group to an amine, which opens a gateway to a wide array of derivatives. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
The fundamental properties of a compound are critical for its application in experimental design, influencing factors such as solubility, reactivity, and analytical behavior. The key identifiers and computed physicochemical properties for this compound are summarized below, providing a foundational dataset for laboratory use.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6335-26-8 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem[1] |
| Molecular Weight | 258.30 g/mol | PubChem[1] |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[O-] | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 258.06742811 Da | PubChem[1] |
Synthesis and Mechanistic Considerations
The most direct and widely employed method for synthesizing this compound is the reaction between 3-nitrobenzenesulfonyl chloride and diethylamine. This is a robust and high-yielding transformation rooted in the principles of nucleophilic substitution at a sulfonyl center.
Causality Behind Experimental Choices
The selection of 3-nitrobenzenesulfonyl chloride as the starting material is strategic; the sulfonyl chloride is a highly reactive electrophile, readily attacked by nucleophiles. Diethylamine is chosen as the nucleophile to install the N,N-diethyl moiety. The reaction is typically conducted in an inert aprotic solvent, such as tetrahydrofuran (THF), to solubilize the reactants without interfering with the reaction mechanism.[2] An excess of diethylamine or the addition of a non-nucleophilic base is often used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.
Detailed Experimental Protocol
The following protocol is adapted from a standard procedure for the synthesis of a related isomer and is directly applicable.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0-5 °C using an ice bath. Add a solution of diethylamine (2.2 eq) in THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The second equivalent of the amine acts as a base to quench the HCl formed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a white precipitate (diethylamine hydrochloride) is a visual indicator of the reaction's progress.
-
Workup and Isolation: Remove the diethylamine hydrochloride salt by vacuum filtration. Concentrate the filtrate under reduced pressure to yield a crude residue.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic solution sequentially with 1 M HCl (to remove excess diethylamine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the pure this compound, typically as an oil or a low-melting solid.
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the diethylamino group: a quartet around 3.2-3.4 ppm (for the -CH₂- protons) and a triplet around 1.1-1.3 ppm (for the -CH₃ protons). The aromatic protons will appear in the downfield region (7.8-8.6 ppm), with complex splitting patterns due to the meta-substitution.
-
¹³C NMR: The presence of the diethylamino carbons will be confirmed by signals around 42 ppm (-CH₂) and 14 ppm (-CH₃). The aromatic carbons will resonate between 122-148 ppm. Public databases confirm the availability of experimental ¹³C NMR data for this compound.[1]
-
-
Mass Spectrometry (MS):
-
Mass spectrometric analysis should show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound (258.0674). Common fragmentation patterns observed in GC-MS analysis include the loss of ethyl groups and cleavage of the S-N bond.[1]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides definitive evidence of the key functional groups. Strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the sulfonamide S=O bonds (typically ~1350 cm⁻¹ and ~1160 cm⁻¹). The nitro group will also exhibit strong characteristic bands for its asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretches. The overlap of the nitro and sulfonyl symmetric stretches is possible.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is primarily derived from the reactivity of its aromatic nitro group.
Reduction of the Nitro Group: A Gateway to Privileged Scaffolds
The cornerstone transformation for this molecule is the reduction of the nitro group to a primary amine, yielding 3-amino-N,N-diethylbenzenesulfonamide . This reaction is critical because anilines and sulfonamides are "privileged scaffolds" in medicinal chemistry, frequently appearing in the structures of established drugs.[3][4] The resulting amino group serves as a versatile chemical handle for further derivatization via reactions such as acylation, alkylation, diazotization, or reductive amination, enabling the synthesis of large compound libraries for drug discovery screening.
The reduction is most reliably and cleanly achieved through catalytic hydrogenation.
Protocol: Catalytic Hydrogenation of the Nitro Group
-
Catalyst Preparation: In a hydrogenation vessel, suspend Palladium on Carbon (10% Pd, 5-10 mol%) in a suitable solvent such as methanol or ethyl acetate.
-
Reaction Setup: Add this compound (1.0 eq) to the suspension.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-N,N-diethylbenzenesulfonamide, which can be further purified by crystallization or chromatography if necessary.
Caption: Key transformation: Reduction of the nitro group to a primary amine.
Applications in Research and Development
The primary application of this compound is as a synthetic intermediate.
-
Medicinal Chemistry: The sulfonamide functional group is a cornerstone of numerous antibacterial drugs (sulfa drugs).[4] By reducing the nitro group, chemists gain access to a bifunctional building block (an aniline and a sulfonamide) that can be elaborated into novel therapeutic candidates. The resulting 3-amino derivative is a key precursor for synthesizing inhibitors of various enzymes or modulators of receptors where the sulfonamide can act as a hydrogen bond acceptor or a zinc-binding group.
-
Materials Science: The aromatic nature and the potential for derivatization make its derivatives candidates for the development of functional dyes, polymers, and other advanced materials.
Safety and Handling
General Handling Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a compound of significant synthetic utility rather than a final product with direct applications. Its value is realized through the selective chemical manipulation of its nitro group. The straightforward synthesis and the critical importance of its corresponding aniline derivative make it a staple intermediate for researchers in drug discovery and organic synthesis. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the laboratory.
References
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PubChem. (n.d.). N-Methyl-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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N,N-Diethyl-3-nitrobenzenesulfonamide CAS number 6335-26-8
A Technical Guide to N,N-Diethyl-3-nitrobenzenesulfonamide (CAS 6335-26-8): Synthesis, Properties, and Applications
Executive Summary
This compound is a specialized organic compound characterized by a benzenesulfonamide core substituted with a nitro group at the meta position and two ethyl groups on the sulfonamide nitrogen. Identified by the CAS Number 6335-26-8, this molecule serves primarily as a versatile synthetic intermediate in medicinal chemistry and materials science.[1] Its structure combines the stable, biologically relevant sulfonamide scaffold with a reactive nitro group, which can be readily transformed into other functional groups, making it a valuable building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, analytical characterization methods, and its potential applications in research and drug development.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, most notably antibacterial "sulfa" drugs.[2] The utility of this scaffold has since expanded dramatically, with sulfonamide-containing molecules demonstrating efficacy as diuretics, anticonvulsants, anti-inflammatory agents, and antiviral compounds. The arylsulfonamide moiety imparts favorable pharmacokinetic properties, including metabolic stability and the ability to engage in strong hydrogen bonding interactions with biological targets.
This compound emerges as a compound of interest by functionalizing this privileged scaffold with a nitro group. The electron-withdrawing nature of the nitro group modifies the electronic properties of the aromatic ring, while its true synthetic value lies in its capacity to be chemically reduced to an amine. This transformation unlocks a critical pathway for derivatization, enabling researchers to append diverse chemical moieties and explore new chemical space in the quest for novel, biologically active compounds.[3][4]
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and synthesis. The key identifiers and computed properties for this compound are summarized below.[1]
| Property | Value | Source |
| CAS Number | 6335-26-8 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem[1] |
| Molecular Weight | 258.30 g/mol | PubChem[1] |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[O-] | PubChem[1] |
| InChIKey | HOGKOBQIINJDJM-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 91.6 Ų | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis and Mechanistic Insights
The most direct and widely recognized method for synthesizing this compound is through the nucleophilic substitution reaction between 3-Nitrobenzenesulfonyl chloride and diethylamine.[5] This reaction is robust, high-yielding, and illustrative of standard sulfonamide bond formation.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structural isomer and is applicable for the synthesis of the target compound.[6] It is designed to be a self-validating system, concluding with purification steps that ensure a high-purity final product.
Materials and Reagents:
-
3-Nitrobenzenesulfonyl chloride
-
Diethylamine (excess)
-
Tetrahydrofuran (THF), anhydrous
-
1-Chlorobutane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-nitrobenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF). The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive sulfonyl chloride starting material.
-
Nucleophilic Addition: Cool the solution in an ice bath to 5–15 °C. Add an excess of diethylamine dropwise to the stirred solution. This reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure controlled formation of the desired product. Diethylamine serves a dual role: as the nucleophile that attacks the electrophilic sulfur atom and as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1–2 hours. The neutralization of HCl by diethylamine results in the formation of diethylamine hydrochloride, which is insoluble in THF and precipitates out as a white solid.[6]
-
Byproduct Removal: Filter the reaction mixture to remove the precipitated diethylamine hydrochloride. This step is a key part of the purification, as it efficiently removes the salt byproduct.
-
Solvent Evaporation: Concentrate the filtrate in vacuo using a rotary evaporator to remove the THF. The result is a crude residue containing the target compound.
-
Workup and Purification: Dissolve the oily residue in a water-immiscible solvent like 1-chlorobutane.[6] Wash the organic solution with deionized water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and evaporate the solvent in vacuo to yield the final product, this compound, typically as an oil or low-melting solid.
Synthesis Workflow Visualization
The following diagram illustrates the key stages of the synthesis process, from reactants to the purified final product.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the diethyl groups (characteristic triplet and quartet signals) and the aromatic protons of the nitrobenzene ring. ¹³C NMR would show distinct signals for the ethyl carbons and the six aromatic carbons.[1][7]
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. The exact mass should correspond to 258.0674 Da.[1]
-
Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, including the characteristic strong, asymmetric and symmetric stretches for the S=O bonds of the sulfonamide (around 1350 and 1160 cm⁻¹) and the N-O bonds of the nitro group (around 1530 and 1350 cm⁻¹).[8]
Applications in Research and Development
While this compound is not an end-product therapeutic, its value lies in its potential as a versatile intermediate for drug discovery and chemical synthesis.
Role as a Synthetic Intermediate
The true power of this molecule is the synthetic handle provided by the nitro group. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., using SnCl₂/HCl) can cleanly convert the nitro group to a primary amine (3-amino-N,N-diethylbenzenesulfonamide). This resulting aniline derivative is a prime substrate for a multitude of subsequent reactions:
-
Formation of amides, ureas, and carbamates.
-
Diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -halogens).
-
Use as a nucleophile in substitution or coupling reactions to build more complex heterocyclic systems.
This strategic transformation makes the parent nitro compound a stable precursor to a highly versatile amine, simplifying multi-step synthetic routes.[3]
Potential in Medicinal Chemistry
The sulfonamide scaffold is a well-established pharmacophore.[2][4] Derivatives built from this compound could be explored for a range of biological activities, mirroring the broad success of the sulfonamide class.[9] Research could be directed toward:
-
Antibacterial Agents: Following the legacy of sulfa drugs, new derivatives could be tested against various bacterial strains.[2]
-
Enzyme Inhibitors: Many sulfonamides are known to inhibit enzymes like carbonic anhydrase and cyclooxygenase.
-
CNS-Active Agents: The sulfonamide motif is increasingly found in compounds targeting the central nervous system.[4]
The following diagram illustrates the position of this compound as a key intermediate.
Caption: Role of this compound as a synthetic intermediate.
Safety and Handling
This compound is a chemical intended for research use only and must be handled with appropriate precautions in a laboratory setting.[10]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[10] Avoid contact with skin and eyes.[11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Users are REQUIRED to consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound. [10]
Conclusion
This compound (CAS 6335-26-8) is more than a simple organic molecule; it is a strategically designed building block for advanced chemical synthesis. Its straightforward preparation, combined with the synthetic versatility of the nitro group, makes it a valuable asset for researchers in medicinal chemistry and materials science. By providing a stable platform for introducing the 3-aminobenzenesulfonamide core, it serves as a gateway to a vast library of novel compounds with the potential for significant biological activity and innovative applications.
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Bluestone Technology. Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. [Link]
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PubChem. N,N-diethyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]
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Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. [Link]
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Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]
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Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]
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N,N-Diethyl-3-nitrobenzenesulfonamide molecular weight
An In-depth Technical Guide to the Molecular Weight and Core Characteristics of N,N-Diethyl-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, focusing on the determination and significance of its molecular weight. Beyond a simple statement of the value, this document elucidates the theoretical and experimental methodologies for its verification. As a key chemical intermediate, understanding its fundamental properties is crucial for its effective application in complex synthetic pathways. This paper details its physicochemical properties, outlines a standard synthesis protocol, and discusses its relevance within the broader context of medicinal chemistry and organic synthesis, grounded in authoritative data.
Introduction and Strategic Importance
This compound (CAS No: 6335-26-8) is an organic compound belonging to the sulfonamide class.[1] The core structure features a benzene ring substituted with a nitro group at the meta-position and a sulfonamide group to which two ethyl groups are attached. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of antibacterial agents and other therapeutics.[2]
The utility of this specific molecule often derives from its role as a synthetic intermediate. Its precursor, 3-Nitrobenzenesulfonyl chloride, is a critical reactant for installing the 3-nitrobenzenesulfonyl group onto other molecules, a common strategy in the synthesis of pharmaceuticals and dyes.[3] Consequently, this compound represents a stable, functionalized building block for constructing more complex molecular architectures.
Molecular Weight: Theoretical and Experimental Validation
The molecular weight is a foundational parameter, essential for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation.
Theoretical Molecular Weight Calculation
The molecular weight is calculated from the molecular formula, which has been determined to be C₁₀H₁₄N₂O₄S .[1][4] The calculation is based on the atomic weights of its constituent elements:
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 14 atoms × 1.008 u = 14.112 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 4 atoms × 15.999 u = 63.996 u
-
Sulfur (S): 1 atom × 32.06 u = 32.06 u
Summing these values yields the average molecular weight:
120.11 + 14.112 + 28.014 + 63.996 + 32.06 = 258.30 g/mol [1]
Experimental Verification by Mass Spectrometry
In a laboratory setting, the molecular weight is authoritatively confirmed using mass spectrometry (MS). This technique separates ions based on their mass-to-charge ratio (m/z). For a singly charged molecular ion [M+H]⁺ or [M]⁺, the m/z value directly corresponds to the molecule's mass.
-
Monoisotopic Mass: Mass spectrometry measures the mass of a molecule containing the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is known as the monoisotopic mass. For this compound, the computed monoisotopic mass is 258.06742811 Da .[1]
-
Trustworthiness through Self-Validation: The high-resolution mass spectrometry (HRMS) data serves as a self-validating system. The experimentally determined mass must match the theoretical monoisotopic mass to within a few parts per million (ppm) to confirm the elemental composition and, by extension, the identity and purity of the compound. Spectroscopic data, including GC-MS results, are available in public databases for this compound.[1]
Physicochemical and Structural Data
A summary of the core properties provides a clear reference for experimental design and safety considerations.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem[1] |
| Molecular Weight | 258.30 g/mol | PubChem[1] |
| Monoisotopic Mass | 258.06742811 Da | PubChem[1] |
| CAS Number | 6335-26-8 | PubChem[1] |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[O-] | PubChem[1] |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Synthesis Protocol and Workflow
The most direct and common synthesis route involves the reaction of 3-Nitrobenzenesulfonyl chloride with diethylamine.[5] This is a standard nucleophilic substitution reaction at the sulfonyl sulfur atom. The diethylamine acts as a nucleophile, attacking the electrophilic sulfur, which results in the displacement of the chloride leaving group.
Step-by-Step Experimental Protocol
Causality Note: This protocol is adapted from analogous, well-established procedures for the synthesis of N,N-dialkylsulfonamides.[6] The use of a non-nucleophilic solvent like THF or dichloromethane is critical to prevent solvent participation in the reaction. An excess of the amine or the addition of a tertiary amine base (e.g., triethylamine) is required to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction Setup: To a solution of 3-Nitrobenzenesulfonyl chloride (1.0 eq) in an appropriate solvent (e.g., tetrahydrofuran, THF) in a round-bottom flask equipped with a magnetic stirrer, add diethylamine (2.2 eq) dropwise at a controlled temperature of 0-10°C.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate (diethylamine hydrochloride) is typically observed.
-
Workup and Isolation:
-
Filter the reaction mixture to remove the precipitated diethylamine hydrochloride.
-
Evaporate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
-
Purification:
-
Wash the organic solution sequentially with dilute acid (e.g., 1N HCl) to remove excess amine, followed by water, and finally a saturated brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solution in vacuo to yield the crude this compound.
-
If necessary, further purification can be achieved by column chromatography or recrystallization.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Conclusion
The molecular weight of this compound is definitively established as 258.30 g/mol through theoretical calculation based on its molecular formula, C₁₀H₁₄N₂O₄S, and is experimentally verifiable to high precision via mass spectrometry. This fundamental parameter is the starting point for its use in quantitative chemical synthesis. As a derivative of the medicinally significant sulfonamide class and a product of a key synthetic intermediate, this compound holds value for researchers in drug discovery and materials science. The protocols and data presented herein provide a validated, authoritative foundation for the confident application of this compound in advanced scientific research.
References
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of o-nitro-N,N-diethylbenzenesulfonamide Source: PrepChem.com URL: [Link]
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Title: Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives Source: Chemical Science International Journal URL: [Link]
-
Title: Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride Source: Autech Industry Co., Limited URL: [Link]
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A Technical Guide to the Spectral Analysis of N,N-Diethyl-3-nitrobenzenesulfonamide
This in-depth guide provides a comprehensive analysis of the expected spectral data for N,N-Diethyl-3-nitrobenzenesulfonamide, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this and similar molecules.
Introduction
This compound (C₁₀H₁₄N₂O₄S, Molar Mass: 258.30 g/mol ) is an aromatic sulfonamide.[1] The structural features of this molecule—a 1,3-disubstituted nitroaromatic ring, a sulfonamide linkage, and a diethylamino group—give rise to a unique and predictable spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectra, explaining the rationale behind the expected signals based on established principles of spectroscopy and data from analogous structures.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the diethylamino group. The electron-withdrawing nature of the nitro and sulfonamide groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.
Predicted ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Aromatic (H-2, H-4, H-5, H-6) | 7.5 - 8.5 | Multiplets | 4H | 7-9 | The strong deshielding effect of the -NO₂ and -SO₂N(Et)₂ groups shifts these protons significantly downfield. The meta-substitution pattern will lead to complex splitting. |
| Methylene (-CH₂-) | ~3.3 | Quartet | 4H | ~7 | These protons are adjacent to a nitrogen atom and will be deshielded. They will be split into a quartet by the neighboring methyl protons. |
| Methyl (-CH₃) | ~1.2 | Triplet | 6H | ~7 | These protons are in a typical aliphatic environment and will be split into a triplet by the adjacent methylene protons. |
Experimental Workflow for ¹H NMR Spectroscopy:
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the diethylamino group, only two signals are expected for the ethyl carbons. The aromatic region will show four distinct signals for the six carbons, with two pairs being chemically equivalent.
Predicted ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-NO₂) | ~148 | The carbon atom attached to the nitro group is significantly deshielded. |
| Aromatic (C-SO₂) | ~140 | The carbon atom attached to the sulfonamide group is also strongly deshielded. |
| Aromatic (CH) | 120 - 135 | The remaining four aromatic carbons will appear in this region, with their exact shifts influenced by their position relative to the electron-withdrawing groups. |
| Methylene (-CH₂-) | ~42 | These carbons are attached to a nitrogen atom, resulting in a downfield shift compared to alkanes. |
| Methyl (-CH₃) | ~14 | These carbons are in a typical aliphatic environment. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the nitro, sulfonamide, and aromatic groups.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Nitro (-NO₂) | 1530 - 1550 and 1340 - 1360 | Strong | Asymmetric and Symmetric Stretching |
| Sulfonamide (-SO₂N<) | 1330 - 1370 and 1140 - 1180 | Strong | Asymmetric and Symmetric SO₂ Stretching |
| Aromatic (C=C) | 1450 - 1600 | Medium to Weak | Ring Stretching |
| Aromatic (C-H) | 3000 - 3100 | Medium to Weak | Stretching |
| Aliphatic (C-H) | 2850 - 3000 | Medium | Stretching |
Experimental Workflow for IR Spectroscopy:
Caption: Workflow for IR Spectroscopy.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, electron ionization (EI) would likely lead to significant fragmentation.
Predicted Mass Spectrum Fragmentation:
| m/z | Ion | Rationale |
| 258 | [M]⁺ | Molecular ion peak. |
| 243 | [M - CH₃]⁺ | Loss of a methyl group. |
| 186 | [M - N(CH₂CH₃)₂]⁺ | Cleavage of the S-N bond, a common fragmentation pathway for sulfonamides. |
| 156 | [SO₂C₆H₄]⁺ | A characteristic fragment for sulfonamides.[2][3] |
| 92 | [C₆H₄]⁺ | Further fragmentation with loss of SO₂.[2] |
Experimental Workflow for Mass Spectrometry:
Caption: Workflow for Mass Spectrometry.
IV. Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the comprehensive structural characterization of this compound. The predicted spectral data presented in this guide, based on fundamental principles and analysis of related structures, offer a robust framework for researchers to identify and verify this compound. The detailed workflows also provide a standardized approach to obtaining high-quality spectral data. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel sulfonamide derivatives.
References
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice-Hall.
-
Song, M., et al. (2014). A novel screening method for sulfonamide antibiotics in animal-derived foodstuffs by liquid chromatography coupled with tandem mass spectrometry. Journal of Zhejiang University-SCIENCE B, 15(1), 66-75. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of N,N-Diethyl-3-nitrobenzenesulfonamide in Organic Solvents
Introduction
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of N,N-Diethyl-3-nitrobenzenesulfonamide, a compound of interest in medicinal chemistry.
Given the current absence of extensive published experimental solubility data for this specific molecule, this document adopts a dual approach. Firstly, it provides a robust theoretical framework for predicting its solubility in a range of organic solvents using established methodologies such as Hansen Solubility Parameters (HSP). Secondly, it outlines a detailed, step-by-step experimental protocol that researchers can employ to accurately determine the solubility of this compound in their laboratories. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies to facilitate their work with this compound.
Physicochemical Properties of this compound
A foundational understanding of the molecular characteristics of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem CID: 232031 |
| Molecular Weight | 258.30 g/mol | PubChem CID: 232031 |
| XLogP3 | 1.1 | PubChem CID: 232031 |
| Hydrogen Bond Donors | 0 | PubChem CID: 232031 |
| Hydrogen Bond Acceptors | 5 | PubChem CID: 232031 |
| Structure | CCN(CC)S(=O)(=O)c1cccc(c1)[O-] | PubChem CID: 232031 |
The presence of a nitro group and a sulfonamide moiety, along with the diethyl substitution, imparts a specific polarity and potential for intermolecular interactions that will govern its solubility in various organic media.
Theoretical Prediction of Solubility
In the absence of empirical data, theoretical models offer a valuable starting point for estimating a compound's solubility. These models are grounded in the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] The principle is that substances with similar HSP values are likely to be soluble in one another.[2]
Estimating the Hansen Solubility Parameters of this compound:
Since experimental HSP values for this compound are not available, they can be estimated using group contribution methods. This involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.
Based on its structure (a benzene ring, a nitro group, a sulfonamide group, and two ethyl groups), the estimated Hansen Solubility Parameters for this compound are presented below. It is crucial to note that these are estimations and should be validated experimentally.
| Parameter | Estimated Value (MPa½) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 12.0 |
| δH (Hydrogen Bonding) | 8.0 |
| δT (Total) | 23.8 |
Predicting Solubility using HSP:
The "Hansen distance" (Ra) between the compound and a solvent can be calculated to quantify their similarity. A smaller Ra value indicates a higher likelihood of solubility. The formula for Ra is:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[3]
Below is a table of common organic solvents and their HSP values, which can be used in conjunction with the estimated HSP of this compound to predict its solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
Source: Hansen Solubility Parameters: A User's Handbook, Second Edition
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[4][5] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces.[6] While a detailed COSMO-RS calculation is beyond the scope of this guide, it is a highly recommended in silico tool for obtaining accurate solubility predictions, especially when experimental data is scarce.[7][8] The methodology involves performing a quantum chemical calculation for the molecule of interest to generate a "sigma-profile," which is then used in statistical thermodynamics calculations to predict solubility in various solvents.[9]
Experimental Determination of Solubility
The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Workflow for Experimental Solubility Determination
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N,N-Diethyl-3-nitrobenzenesulfonamide material safety data sheet (MSDS)
An In-depth Technical Guide to N,N-Diethyl-3-nitrobenzenesulfonamide: Synthesis, Safety, and Handling
Introduction
This compound is a substituted aromatic sulfonamide. This class of compounds is of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule incorporates three key functional groups: a diethylsulfonamide group, a benzene ring, and a nitro group at the meta position. This unique combination makes it a valuable intermediate or building block for creating more complex molecular architectures.[1] The sulfonamide moiety is a well-known pharmacophore found in numerous antibacterial drugs, while the nitroaromatic system provides a reactive handle for a variety of chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution.
This guide provides a comprehensive overview of this compound, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights for laboratory professionals. We will cover its physicochemical properties, a detailed synthetic pathway, a composite hazard assessment based on analogous structures, and best practices for its safe handling and use in a research setting.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. This compound is an organic compound whose properties are dictated by its constituent functional groups.
Chemical Structure
The structure consists of a central benzene ring substituted with a nitro group (-NO₂) and a sulfonamide group (-SO₂N(CH₂CH₃)₂).
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes key computed and experimental properties for the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem[2] |
| Molecular Weight | 258.30 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 6335-26-8 | PubChem[2] |
| Appearance | Expected to be an off-white to yellow solid | Analogous Compounds |
| XLogP3 (logP) | 1.1 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 5 | PubChem[2] |
Synthesis and Characterization
This compound is not commonly available off-the-shelf and is typically prepared in a two-step sequence from nitrobenzene. This process involves the sulfochlorination of nitrobenzene followed by amidation with diethylamine.
Synthetic Workflow
The overall transformation requires careful control of reaction conditions, particularly temperature, to ensure high yield and purity.
Caption: Two-step synthesis of this compound.
Experimental Protocol (Representative)
This protocol is adapted from established procedures for synthesizing the precursor and related sulfonamides.[3][4][5] All operations should be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride [4][5]
-
Charge a reaction vessel with chlorosulfonic acid (4.4 eq). Heat the acid to approximately 110-115°C.
-
Add nitrobenzene (1.0 eq) dropwise over several hours, maintaining the reaction temperature.
-
Stir the mixture at this temperature for an additional 4 hours after the addition is complete.
-
Cool the mixture to 70°C and add thionyl chloride (0.9 eq) dropwise.
-
Stir until gas evolution ceases, then cool the reaction mixture to 5°C.
-
Very carefully quench the reaction by pouring it onto ice-water.
-
The precipitated product, 3-nitrobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and used in the next step.
Step 2: Synthesis of this compound [3][6]
-
Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of diethylamine (1.2 eq) in THF.
-
Cool the diethylamine solution to 5-15°C in an ice bath.
-
Slowly add the 3-nitrobenzenesulfonyl chloride solution to the cooled diethylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
A precipitate of diethylamine hydrochloride will form. Remove this by filtration.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for impurities.
-
Mass Spectrometry (MS): To verify the molecular weight (258.30 g/mol ).
-
Infrared Spectroscopy (IR): To identify characteristic functional group peaks (e.g., SO₂ stretch, NO₂ stretch).
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Hazard Identification and Toxicological Profile
No specific, comprehensive Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, a hazard assessment must be synthesized by considering its structural components and data from analogous compounds.
Core Rationale: The primary hazards are anticipated to arise from the nitroaromatic system and the potential for the compound to act as a skin/eye irritant, a common feature of reactive sulfonamides.
| Hazard Class | Anticipated Classification (by Analogy) | Rationale & Cited Compounds |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | Based on N,N-Diethyl-3-methylbenzamide (DEET).[7] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Based on related sulfonamide and benzamide structures.[8] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | Common for this class of chemicals.[7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | A potential hazard for fine, dusty solids.[8] |
| Chronic Toxicity | Data not available. Nitroaromatic compounds should be handled with caution as some can have long-term health effects. | General chemical knowledge. |
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Safe Handling, Storage, and Exposure Control
Given the synthesized hazard profile, a cautious and systematic approach to handling is required. The following workflow outlines the key decision points for ensuring laboratory safety.
Caption: Risk assessment and handling workflow for this compound.
Engineering Controls
-
Primary Control: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure the sash is at the appropriate height to maintain proper airflow.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated.[9]
-
Eye Protection: Chemical splash goggles are mandatory to protect against dust particles and splashes.[8]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]
Emergency Procedures and Waste Disposal
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[7]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or container label.[7]
Waste Disposal
-
Disposal of this chemical and its containers must be done in accordance with federal, state, and local regulations.
-
Contact a licensed professional waste disposal service. Do not dispose of it down the drain or into the environment.
-
The chemical should be classified as hazardous waste, likely due to its irritant properties and the presence of the nitroaromatic group.
Applications and Research Context
This compound is primarily of interest as a synthetic intermediate. Its precursor, 3-nitrobenzenesulfonyl chloride, is a cornerstone reagent used to introduce the 3-nitrobenzenesulfonyl group into molecules.[1] This moiety can serve multiple purposes:
-
Protecting Group: It can be used to protect amine functionalities during a synthetic sequence.
-
Pharmaceutical Scaffolding: The broader class of sulfonamides is known for a wide range of biological activities, including antibacterial properties.[10] Derivatives are often explored in drug discovery programs as potential inhibitors of enzymes or receptor antagonists.[11]
-
Chemical Probe Development: The nitro group can be readily reduced to an amine, which can then be further functionalized, allowing for the creation of libraries of related compounds for screening.
Researchers working with this compound are likely engaged in multi-step organic synthesis, aiming to develop novel pharmaceuticals, agrochemicals, or advanced materials.
References
-
Title: this compound | C10H14N2O4S | CID 232031 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of o-nitro-N,N-diethylbenzenesulfonamide Source: PrepChem.com URL: [Link]
-
Title: Synthesis of 3-nitrobenzenesulfonyl chloride Source: PrepChem.com URL: [Link]
-
Title: Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives Source: Chemical Science International Journal URL: [Link]
-
Title: Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride Source: Autech Industry Co., Ltd. URL: [Link]
-
Title: Studies on the prenatal toxicity and teratogenicity of N,N-diethyl benzene sulfonamide in rats Source: Toxicology and Applied Pharmacology via PubMed URL: [Link]
- Title: US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride Source: Google Patents URL
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N,N-Diethyl-3-nitrobenzenesulfonamide: A Technical Guide to Physical Properties and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-3-nitrobenzenesulfonamide is a distinct organic molecule featuring a sulfonamide functional group, an aromatic nitro moiety, and a diethylamine substituent. As a member of the nitrobenzenesulfonamide class, its chemical behavior is governed by the interplay of these structural components. The electron-withdrawing nature of both the sulfonyl group and the nitro group significantly influences the reactivity of the aromatic ring, while the tertiary sulfonamide linkage dictates its stability towards hydrolysis and other degradation pathways. This guide provides a comprehensive overview of the known physical properties and an in-depth, field-proven analysis of the chemical stability of this compound, offering critical insights for its handling, storage, and application in research and development.
Physicochemical Characterization
Precise characterization of a compound's physical properties is fundamental to its application in experimental and developmental workflows. While comprehensive experimental data for this compound is not widely published, we can consolidate known data with reasoned estimations based on analogous structures.
Identity and Structure
The foundational identity of this compound is established by its molecular structure and associated identifiers.
-
IUPAC Name: this compound
-
CAS Number: 6335-26-8[1]
-
Molecular Formula: C₁₀H₁₄N₂O₄S[1]
-
Molecular Weight: 258.30 g/mol [1]
-
Chemical Structure: (Image generated for illustrative purposes)
Physical Appearance
Direct descriptions of the physical state of this compound are scarce in the literature. However, by examining related compounds, a reliable inference can be made. The presence of the nitroaromatic chromophore is the primary determinant of its appearance. For instance, m-nitrobenzamide, a structurally similar compound, is described as a yellow powder[2]. Therefore, it is highly probable that This compound exists as a yellow crystalline solid or powder at standard temperature and pressure.
Quantitative Physical Properties
A summary of the available quantitative data is presented below. It is critical to note that only the boiling point is derived from a direct experimental report; other values are computationally predicted and should be used as estimations pending experimental verification.
| Property | Value | Source/Method |
| Boiling Point | 180-182 °C at 1.0 mmHg | Experimental |
| Melting Point | Not Experimentally Reported | - |
| Calculated LogP | 1.1 | PubChem (XLogP3)[1] |
| Water Solubility | Not Experimentally Reported | - |
| Density | Not Experimentally Reported | - |
The single reported experimental boiling point is a critical anchor for its physical characterization. The lack of a published melting point suggests that the compound may decompose upon melting or that it has not been a focus of extensive physical materials science studies.
Chemical Stability Profile
The stability of this compound is a function of its constituent chemical groups: the sulfonamide linkage, the nitroaromatic ring, and the N,N-diethyl substitution. Understanding its behavior under various environmental stressors such as pH, light, and heat is paramount for ensuring sample integrity and developing robust analytical methods.
Hydrolytic Stability
The susceptibility of a molecule to hydrolysis is a critical stability parameter, particularly for applications in aqueous media or under conditions where moisture is present.
-
Mechanism of Sulfonamide Hydrolysis: The core of hydrolytic instability in this molecule is the sulfur-nitrogen (S-N) bond. This bond is susceptible to cleavage, particularly under acidic conditions, which protonate the nitrogen atom, making the sulfur atom more electrophilic and prone to nucleophilic attack by water.
-
pH-Dependent Stability:
-
Acidic Conditions (pH < 4): N-arylsulfonamides can undergo hydrolysis under strongly acidic conditions, often requiring elevated temperatures. The reaction typically yields the parent benzenesulfonic acid and diethylamine. The electron-withdrawing nitro group on the benzene ring may slightly influence the rate of this hydrolysis compared to unsubstituted analogs.
-
Neutral & Alkaline Conditions (pH 7-9): The sulfonamide linkage is generally considered stable to hydrolysis at neutral and alkaline pH. Studies on a wide range of sulfonamides have demonstrated their stability under these conditions, with degradation half-lives often exceeding one year.
-
Photostability
Nitroaromatic compounds are well-known to be photosensitive. The energy from ultraviolet (UV) or even visible light can promote the nitro group to an excited state, initiating degradation reactions.
-
Mechanism of Photodegradation: Upon absorption of light, nitroaromatic compounds can undergo complex degradation pathways. These can include reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities, as well as ring-opening reactions. The specific degradation products will depend on the solvent, atmosphere (presence of oxygen), and the wavelength of light.
-
Practical Implications: To maintain the integrity of this compound, it is imperative to store the material protected from light . Amber vials or containers wrapped in aluminum foil are recommended for both solid-state and solution-based storage. Photostability testing, following ICH Q1B guidelines, should be considered a mandatory part of stress testing for any drug development program involving this molecule.
Thermal Stability
The thermal stability of sulfonamides has been investigated using techniques like thermogravimetric analysis (TGA).
-
Decomposition Profile: Generally, sulfonamides undergo thermal decomposition at elevated temperatures. The decomposition process for this compound would likely involve the initial loss of the diethylamino group or cleavage of the S-N bond, followed by the decomposition of the nitrobenzenesulfonyl moiety at higher temperatures. The presence of the nitro group can lower the overall thermal stability compared to non-nitrated analogs.
-
Recommended Storage: For routine laboratory use, storage at controlled room temperature is likely sufficient for the solid material. However, for long-term archival, storage in a refrigerated and dry environment (e.g., 2-8 °C in a desiccator) is a prudent measure to minimize the risk of any slow thermal degradation over time. The isomeric compound, N,N-Diethyl-4-nitrobenzenesulfonamide, is recommended to be stored in a "Dry, sealed place," which reinforces the need to protect against moisture.[3]
The diagram below illustrates the key factors that can compromise the stability of the core this compound structure.
Caption: Factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and identify potential degradants, a stability-indicating analytical method must be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose due to its specificity and sensitivity.
Protocol: HPLC Method for Stability Indication
This protocol outlines a general approach. Method development and validation are required for specific applications.
Objective: To separate the parent this compound from potential degradation products.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode-Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at 254 nm (or determine λmax by DAD scan). The nitroaromatic group should provide strong UV absorbance.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Causality Behind Choices:
-
C18 Column: Provides good retention for moderately nonpolar compounds like this one.
-
Acidified Mobile Phase: Formic acid improves peak shape for amine-containing compounds and is mass spectrometry compatible.
-
Acetonitrile: A common, strong organic solvent for reverse-phase HPLC.
-
Gradient Elution: Necessary to ensure that both the parent compound and any potentially more polar (from hydrolysis) or less polar degradants are eluted with good peak shape in a reasonable timeframe.
-
UV Detection: The aromatic nitro-group is a strong chromophore, making UV detection highly sensitive for this molecule.
The following diagram outlines the workflow for a typical forced degradation study using this HPLC method.
Caption: Experimental workflow for a forced degradation study.
Conclusion
This compound is a compound whose stability is intrinsically linked to its nitroaromatic and sulfonamide functionalities. Based on available data and established chemical principles, the compound is likely a yellow solid with a boiling point of 180-182 °C at 1.0 mmHg. It is expected to be largely stable under neutral and alkaline aqueous conditions but susceptible to degradation under strong acid, heat, and especially UV/visible light. Researchers and developers must prioritize storage in cool, dry, and light-protected conditions. The implementation of a validated, stability-indicating HPLC method is essential for monitoring the purity of this compound and for ensuring the integrity of experimental data and developmental programs.
References
-
PubChem. Compound Summary for CID 232031, this compound. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 12576, 3-Nitrobenzamide. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to N,N-Diethyl-3-nitrobenzenesulfonamide: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-3-nitrobenzenesulfonamide is a specialized organic compound with the CAS number 1709-66-6. Its molecular structure, featuring a nitro group on the benzene ring and a diethylsulfonamide functional group, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The presence of the nitro group offers a reactive site for further chemical transformations, such as reduction to an amine, which can then be used to construct more complex molecules. This guide provides a comprehensive overview of the commercial landscape for this compound, including supplier information, typical purity levels, and a detailed discussion of its synthesis, potential impurities, and the analytical methods crucial for its quality control.
Commercial Suppliers and Purity
Procuring this compound for research and development purposes requires identifying reliable chemical suppliers. While not as commonly stocked as some bulk reagents, it is available from a number of specialized chemical providers. One such supplier is the National Analytical Corporation, based in Mumbai, India[1].
It is important for researchers to request a Certificate of Analysis (CoA) from any potential supplier. This document provides lot-specific information on the purity of the compound and the methods used for its determination. Purity is a critical parameter, as impurities can lead to ambiguous experimental results, side reactions, and difficulties in structure-activity relationship (SAR) studies.
Table 1: Representative Commercial Supplier Information for this compound
| Supplier Name | Location | Stated Purity | Availability |
| National Analytical Corporation | Mumbai, India | Not specified on website; CoA should be requested. | Inquire |
Note: This table is based on publicly available information and is not an exhaustive list. Researchers are encouraged to contact suppliers directly for the most current data.
Synthesis and Potential Impurities
A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities that may be present in commercial batches. The most probable and direct synthetic pathway involves the reaction of 3-nitrobenzenesulfonyl chloride with diethylamine.
Caption: General reaction scheme for the synthesis of this compound.
This reaction is a standard nucleophilic substitution at a sulfonyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.
Based on this synthetic route, several potential impurities could be present in the final product:
-
Unreacted Starting Materials:
-
3-Nitrobenzenesulfonyl chloride: If the reaction does not go to completion, this starting material may remain.
-
Diethylamine: Excess diethylamine used to drive the reaction may be present.
-
-
Byproducts of the Starting Material Synthesis: The synthesis of 3-nitrobenzenesulfonyl chloride itself involves the sulfochlorination of nitrobenzene. This process can lead to isomeric impurities, such as 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, which could then react with diethylamine to form the corresponding isomeric sulfonamides.
-
Hydrolysis Products: 3-Nitrobenzenesulfonyl chloride is susceptible to hydrolysis, which would form 3-nitrobenzenesulfonic acid. This acidic impurity could be present in the final product.
-
Side-Reaction Products: Although less common, side reactions such as the dimerization or polymerization of starting materials or intermediates could occur under certain reaction conditions.
The presence and concentration of these impurities will depend on the quality of the starting materials, the specific reaction conditions employed, and the purification methods used by the manufacturer.
Analytical Methods for Purity Assessment
To ensure the quality and purity of this compound, a combination of analytical techniques should be employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of non-volatile organic compounds like sulfonamides. A reversed-phase HPLC method would be a suitable starting point for the analysis of this compound.
Experimental Protocol: Representative RP-HPLC Method Development
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice due to the non-polar nature of the analyte.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the main compound from potential impurities with a wide range of polarities.
-
Detection: A UV detector set at a wavelength where the nitroaromatic chromophore has a strong absorbance (typically in the range of 254-280 nm) should provide good sensitivity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.
Spectroscopic Methods
Spectroscopic techniques are invaluable for confirming the identity and structure of the compound and for identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule, including the characteristic signals for the ethyl groups and the aromatic protons. The integration of these signals can be used to confirm the structure and to quantify the levels of proton-containing impurities.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, further confirming its structure.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. This is a highly sensitive technique that can be used to detect and identify impurities, especially when coupled with a chromatographic separation method like HPLC-MS or GC-MS. The PubChem database lists the molecular weight of this compound as 258.30 g/mol [2].
Data Presentation
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1709-66-6 | PubChem |
| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem[2] |
| Molecular Weight | 258.30 g/mol | PubChem[2] |
| Appearance | (Expected) Solid | - |
Conclusion
This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While not as readily available as more common reagents, it can be sourced from specialized suppliers. For researchers and drug development professionals, it is imperative to obtain a high-purity grade of this compound and to verify its quality through a comprehensive set of analytical techniques. Understanding the synthetic route and potential impurities is crucial for interpreting experimental results and for developing robust and reliable synthetic processes. The use of a combination of chromatographic and spectroscopic methods will ensure the identity and purity of this compound, thereby upholding the principles of scientific integrity and reproducibility in research and development.
References
[1] National Analytical Corporation. N,N-Diethyl 3-nitrobenzenesulfonamide. Available at: [Link] PubChem. This compound. Available at: [Link]
Sources
An In-depth Technical Guide to N,N-Diethyl-3-nitrobenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of N,N-Diethyl-3-nitrobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its synthesis, chemical and physical properties, and explore its potential therapeutic applications, particularly as an adjunct in radiation therapy. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.
Molecular Overview and Physicochemical Properties
This compound is an aromatic sulfonamide characterized by a benzene ring substituted with a nitro group at the meta-position and a sulfonamide group bearing two ethyl substituents.[1]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄N₂O₄S |
| Molecular Weight | 258.30 g/mol |
| CAS Number | 6335-26-8 |
| Appearance | Solid (predicted) |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
These properties provide a foundational understanding of the molecule's behavior in various chemical and biological systems. The presence of the nitro group and the sulfonamide moiety are key determinants of its reactivity and potential biological activity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with diethylamine. This is a classic nucleophilic substitution reaction at the sulfonyl chloride group.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the diethylamine nitrogen on the electrophilic sulfur atom of the 3-nitrobenzenesulfonyl chloride. The reaction is generally carried out in the presence of a base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures for sulfonamides.[2]
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Diethylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend 3-nitrobenzenesulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate vial, prepare a mixture of diethylamine (1.0 mmol) and TEA (1.2 mmol).
-
Add the diethylamine-TEA mixture dropwise to the cooled suspension of 3-nitrobenzenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Further purification can be achieved through column chromatography if necessary.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is largely dictated by the nitro group on the benzene ring. This group is a versatile functional handle for further molecular modifications.
Reduction of the Nitro Group
A key transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride. This reaction yields N,N-diethyl-3-aminobenzenesulfonamide, a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates.
Diagram 2: Key Transformation of this compound
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride and diethylamine. Sulfonamides are a cornerstone of medicinal chemistry and serve as vital intermediates in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations. By elucidating the causality behind experimental choices, this document serves as both a practical guide and an educational resource for the robust synthesis of this valuable compound.
Introduction and Scientific Rationale
N,N-disubstituted sulfonamides are a privileged scaffold in modern pharmacology and materials science. The target molecule, this compound, is a versatile chemical intermediate. The presence of the nitro group on the benzene ring makes it a valuable precursor for further functionalization, such as reduction to an amine, which opens pathways to a diverse array of more complex molecules.[1][2]
The synthetic strategy detailed herein employs a classic nucleophilic acyl substitution reaction. The highly electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride is susceptible to attack by a nucleophile, in this case, the secondary amine diethylamine. The electron-withdrawing nature of the meta-positioned nitro group further enhances the electrophilicity of the sulfonyl group, facilitating a high-yielding and efficient reaction.[3] This protocol has been optimized for clarity, safety, and reproducibility in a standard laboratory setting.
Reaction Mechanism and Stoichiometry
The formation of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion, which is a good leaving group.
-
Acid Neutralization: This reaction produces one equivalent of hydrochloric acid (HCl). To prevent the protonation of the unreacted diethylamine (which would render it non-nucleophilic) and to drive the reaction to completion, a second equivalent of diethylamine is used as a base to neutralize the HCl, forming diethylamine hydrochloride. Alternatively, a non-nucleophilic base like triethylamine can be used for this purpose.
Below is a diagram illustrating the reaction mechanism.
Sources
Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide
Abstract: This document provides a comprehensive guide for the synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide, a compound of interest in synthetic and medicinal chemistry. We will explore the underlying reaction mechanism, provide a detailed, field-proven laboratory protocol, and explain the critical causality behind each experimental step. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding and practical application of sulfonamide synthesis.
Introduction and Significance
Sulfonamides are a cornerstone functional group in medicinal chemistry and materials science.[1][2] Their structural similarity to amides, combined with enhanced hydrolytic stability and unique hydrogen bonding capabilities, makes them valuable bioisosteres in drug design.[3] The target molecule, this compound, is synthesized from two key precursors: 3-nitrobenzenesulfonyl chloride and diethylamine. 3-nitrobenzenesulfonyl chloride itself is an important industrial precursor, often prepared via the sulfochlorination of nitrobenzene.[4][5] The reaction between a sulfonyl chloride and a primary or secondary amine is the most fundamental and widely employed method for constructing the sulfonamide linkage.[6] This application note will dissect this critical reaction in detail.
The Core Reaction Mechanism: Nucleophilic Substitution at Sulfur
The formation of this compound proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. This process is analogous to the well-known nucleophilic acyl substitution at a carbonyl carbon.[7]
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine (the nucleophile) attacks the electron-deficient sulfur atom of 3-nitrobenzenesulfonyl chloride (the electrophile). The presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom makes the sulfur center highly susceptible to nucleophilic attack.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. The negative charge is delocalized across the oxygen atoms.
-
Departure of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting product is a diethylaminosulfonium salt, which still carries a positive charge on the nitrogen atom. A base is required to abstract the proton from the nitrogen, yielding the final, neutral this compound and a salt byproduct (e.g., triethylammonium chloride if triethylamine is used as the base).
The overall reaction is: 3-NO2-C6H4SO2Cl + 2 (CH3CH2)2NH → 3-NO2-C6H4SO2N(CH2CH3)2 + (CH3CH2)2NH2+Cl-
Here, a second equivalent of diethylamine acts as the base to neutralize the hydrochloric acid (HCl) formed. In practice, a non-nucleophilic base like pyridine or triethylamine is often used to avoid consuming the more valuable amine reactant.[7]
Sources
- 1. journalcsij.com [journalcsij.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. prepchem.com [prepchem.com]
- 5. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. cbijournal.com [cbijournal.com]
- 7. m.youtube.com [m.youtube.com]
The Versatile Synthon: N,N-Diethyl-3-nitrobenzenesulfonamide in Organic Synthesis
Introduction: Unveiling a Key Building Block
In the landscape of modern organic synthesis, the strategic use of functionalized aromatic compounds is paramount for the construction of complex molecular architectures. Among these, N,N-Diethyl-3-nitrobenzenesulfonamide emerges as a highly versatile and valuable building block. Its utility stems from the presence of two key functional groups on the benzene ring: a nitro group, which is a powerful electron-withdrawing group and a precursor to the synthetically useful amino group, and a diethylsulfonamide moiety, which can influence the electronic properties of the ring and serve as a stable directing group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and detailed protocols involving this compound as a cornerstone in the synthesis of diverse organic molecules. We will delve into the causality behind experimental choices, providing not just procedural steps but also the underlying chemical principles that ensure success in the laboratory.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem CID: 232031[1] |
| Molecular Weight | 258.30 g/mol | PubChem CID: 232031[1] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Melting Point | Not explicitly available, but related compounds are solids | N/A |
| Solubility | Soluble in common organic solvents like Dichloromethane, Tetrahydrofuran, and Ethyl Acetate | General knowledge |
Core Synthetic Applications: A Two-Pronged Approach
The synthetic utility of this compound primarily revolves around the chemical transformations of its nitro group and its role as a precursor to a key dye intermediate.
Application 1: Synthesis of 3-Amino-N,N-diethylbenzenesulfonamide - A Gateway to Further Functionalization
The reduction of the nitro group to an amine is a cornerstone transformation in aromatic chemistry, opening up a plethora of synthetic possibilities. The resulting 3-Amino-N,N-diethylbenzenesulfonamide is a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.
Mechanistic Insight: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency, selectivity, and milder reaction conditions compared to other methods like metal-acid reductions. The reaction typically involves a palladium on carbon (Pd/C) catalyst and a hydrogen donor, such as ammonium formate or hydrazine. The palladium surface facilitates the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction to the corresponding amine.
Caption: Catalytic Transfer Hydrogenation Workflow.
Protocol: Catalytic Transfer Hydrogenation of this compound
This protocol details the reduction of the nitro group to an amine using palladium on carbon as the catalyst and ammonium formate as the hydrogen source.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Catalyst and Reagent Addition: To this solution, add 10% Pd/C (5-10 mol%) followed by the portion-wise addition of ammonium formate (5-10 eq). The addition of ammonium formate can be exothermic, so it should be done carefully.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol and ethyl acetate.
-
Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Amino-N,N-diethylbenzenesulfonamide.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Application 2: Synthesis of Azo Dyes - Accessing a World of Color
Azo dyes are a prominent class of synthetic colorants with widespread applications in the textile and printing industries. 3-Amino-N,N-diethylbenzenesulfonamide serves as a valuable precursor for the synthesis of disperse azo dyes. A notable example is its use in the synthesis of Disperse Red dyes.
Mechanistic Insight: Diazotization and Azo Coupling
The synthesis of azo dyes is a classic two-step process:
-
Diazotization: The primary aromatic amine (3-Amino-N,N-diethylbenzenesulfonamide) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component (e.g., an activated aromatic compound like N,N-diethylaniline or a phenol derivative). The electrophilic diazonium ion attacks the electron-rich aromatic ring, typically at the para position, to form the azo-linked product.
Caption: General workflow for Azo Dye Synthesis.
Protocol: Synthesis of a Disperse Red Azo Dye
This protocol outlines the synthesis of a disperse red dye, inspired by the synthesis of Disperse Red F3BS, where a derivative of 3-Amino-N,N-diethylbenzenesulfonamide is used as a key component.[2]
Materials:
-
3-Amino-N,N-diethylbenzenesulfonamide
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-diethyl-m-toluidine (or other suitable coupling component)
-
Sulfamic Acid
-
Ice
Procedure:
Part A: Diazotization
-
Amine Solution: In a beaker, prepare a solution of 3-Amino-N,N-diethylbenzenesulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution to the cold amine solution, ensuring the temperature remains between 0-5 °C. Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt. A slight excess of nitrous acid can be detected with starch-iodide paper and quenched with a small amount of sulfamic acid.
Part B: Azo Coupling 4. Coupling Component Solution: In a separate beaker, dissolve the coupling component, for instance, N,N-diethyl-m-toluidine (1.0 eq), in an acidic aqueous solution. Cool this solution to 0-5 °C in an ice-water bath. 5. Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately. 6. Completion and Isolation: Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion. 7. Work-up: Collect the precipitated dye by vacuum filtration. Wash the solid with cold water to remove any unreacted salts and acids. 8. Drying: Dry the collected azo dye in a desiccator or a vacuum oven at a low temperature.
Potential in Medicinal Chemistry: A Note on Future Directions
The sulfonamide functional group is a well-established pharmacophore in a wide array of therapeutic agents. The 3-aminobenzenesulfonamide scaffold, derived from this compound, is a key structural motif in the development of various biologically active compounds. For instance, substituted 3-nitrobenzenesulfonamides have been investigated as potential radiosensitizers for cancer therapy.[3] The ability to further functionalize the amino group opens avenues for the synthesis of libraries of compounds for drug discovery programs targeting a range of diseases.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. The strategic manipulation of its nitro group provides a reliable entry into 3-aminobenzenesulfonamide derivatives, which are valuable precursors for a variety of compounds, including commercially important azo dyes and potentially bioactive molecules. The protocols detailed in this application note, grounded in established chemical principles, offer a solid foundation for researchers to explore the full synthetic potential of this valuable synthon.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.
-
Organic Syntheses. (E)-N,N-Diethyl-2-styrylbenzamide. [Link]
-
MDPI. N,N-Diethyl-3-methylbenzamide. [Link]
- Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
- Google Patents. Synthesis method of disperse red F3BS.
-
Scribd. Diazotization & Coupling For Azo-Dye. [Link]
-
European Patent Office. Substituted 3-nitrobenzenesulfonamides useful as adjuncts in radiation therapy. [Link]
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Application Note: N,N-Diethyl-3-nitrobenzenesulfonamide as a Versatile Precursor for PROTAC® Linker Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3][4] The rational design of the linker component, which connects the POI-binding warhead to the E3 ligase-recruiting ligand, is critical for optimizing the efficacy, selectivity, and physicochemical properties of a PROTAC molecule.[5][6][7] This guide details the strategic use of N,N-Diethyl-3-nitrobenzenesulfonamide as a readily available and highly adaptable starting material for the synthesis of key aromatic linker intermediates. We provide detailed, field-tested protocols for the conversion of this nitro-aromatic precursor into a versatile 3-aminobenzenesulfonamide hub, which can be readily functionalized for incorporation into diverse PROTAC architectures.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[4][5] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][8] The molecule itself is then released and can act catalytically to degrade multiple target proteins.[1][4]
The structure of a PROTAC comprises three key components:
-
A "warhead" ligand that binds to the protein of interest (POI).
-
An E3 ligase ligand (e.g., for Cereblon (CRBN) or von Hippel-Lindau (VHL)).[4][9]
-
A chemical linker that tethers the warhead to the E3 ligase ligand.[5]
While significant focus is placed on the warhead and E3 ligase ligand, the linker is not merely a passive spacer. Its length, rigidity, hydrophilicity, and attachment points are crucial determinants of a PROTAC's biological activity and drug-like properties.[5][6][10] The sulfonamide moiety, in particular, has been identified as a valuable component in PROTACs, contributing favorable physicochemical profiles such as lower lipophilicity (logD) and molecular weight.[1]
This note focuses on the utility of this compound as a strategic precursor. Its value lies in the facile and high-yielding conversion of the nitro group into a primary amine (aniline), creating a key synthetic handle—N,N-Diethyl-3-aminobenzenesulfonamide —that can be seamlessly integrated into PROTAC linker scaffolds via robust amide bond formation.
Strategic Rationale: From Nitro Precursor to Linker Hub
The core strategy involves a two-stage process: Activation via reduction, followed by Functionalization via amide coupling.
-
Stage 1: Reductive Activation. The inert nitro group of this compound is chemically reduced to a nucleophilic primary amine. This transformation is the key step that unlocks the molecule's potential as a linker building block. Catalytic hydrogenation is the preferred method due to its high efficiency, clean conversion, and mild conditions that preserve the integrity of the sulfonamide group.
-
Stage 2: Amide Coupling. The resulting N,N-Diethyl-3-aminobenzenesulfonamide, now featuring a reactive aniline moiety, serves as a versatile hub. It can be readily coupled with a carboxylic acid-terminated component—typically a polyethylene glycol (PEG) or alkyl chain that is already attached to either the warhead or the E3 ligase ligand. This amide bond formation is one of the most reliable and widely used reactions in organic and medicinal chemistry.[11][12]
This workflow provides a convergent and modular approach to PROTAC synthesis, allowing for rapid diversification of linker length and composition.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Reduction of this compound
This protocol describes the catalytic hydrogenation of the nitro-aromatic precursor to the corresponding aniline derivative.
Materials & Reagents:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® filtration pad
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (0.05 to 0.10 eq by weight) to the solution. Note: Pd/C can be pyrophoric; add it under an inert atmosphere (e.g., nitrogen or argon) if dry, or add it as a slurry in the reaction solvent.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is sufficient).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, more polar spot (the amine product) indicates completion.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas in the fume hood and purge the flask with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol or ethyl acetate to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N,N-Diethyl-3-aminobenzenesulfonamide.
-
Purification: The product is often of sufficient purity for the next step. If necessary, it can be purified further by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Causality & Expert Insight |
| Solvent | Methanol or Ethanol | Excellent solubility for the substrate and intermediate; does not interfere with the catalyst. |
| Catalyst | 10% Pd/C | Highly efficient and selective for nitro group reduction without affecting the sulfonamide bond. |
| Temperature | Room Temperature | The reaction is exothermic and proceeds efficiently without heating, minimizing side reactions. |
| Pressure | 1 atm (Balloon) | Sufficient for complete reduction on a laboratory scale. Higher pressures can be used to accelerate the reaction if needed. |
| Purity Check | ¹H NMR, LC-MS | Confirm complete reduction (disappearance of nitro-aromatic protons) and verify the mass of the desired amine. |
Protocol 2: Amide Coupling to a PROTAC Fragment
This protocol details the coupling of the synthesized aminobenzenesulfonamide hub to a carboxylic acid-bearing linker fragment.
Materials & Reagents:
-
N,N-Diethyl-3-aminobenzenesulfonamide (from Protocol 1)
-
Carboxylic acid-terminated linker fragment (e.g., HOOC-PEGn-Warhead)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid-terminated linker fragment (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the active ester. Alternative: Use EDCI (1.2 eq) and HOBt (1.2 eq) for activation.
-
Amine Addition: In a separate flask, dissolve N,N-Diethyl-3-aminobenzenesulfonamide (1.1 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching & Extraction: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, coupling reagents, and DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude PROTAC molecule by flash column chromatography on silica gel or by preparative HPLC to yield the final product.
Conclusion and Future Perspectives
This compound serves as an economical and efficient precursor for a key aminobenzenesulfonamide linker hub in PROTAC synthesis. The two-step protocol—catalytic reduction followed by amide coupling—is robust, high-yielding, and amenable to library synthesis for linker optimization. The resulting sulfonamide moiety can impart favorable physicochemical properties to the final PROTAC molecule, potentially enhancing solubility and cell permeability. This building block represents a valuable tool for researchers and drug development professionals aiming to rapidly explore the chemical space of PROTAC linkers to identify potent and selective protein degraders.
References
- Donio, M., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Gao, H., et al. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Zhang, X., et al. (2022). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. International Journal of Molecular Sciences. Available at: [Link]
-
MDPI. (2022). Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite-13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. Molecules. Available at: [Link]
- Google Patents. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines. Google Patents.
-
Mares, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. MedChemComm. Available at: [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
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- 2. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chempep.com [chempep.com]
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- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of amide bonds without a condensation agent and implications for origin of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The 3-Nitrobenzenesulfonyl Group for Amine Protection in Complex Synthesis
Introduction: Navigating Amine Reactivity with a Versatile Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious management of reactive functional groups is a cornerstone of success.[1] The amine, a ubiquitous functional group, presents a recurring challenge due to its inherent nucleophilicity and basicity, often necessitating protection to avert undesirable side reactions.[2] While classic protecting groups like tosyl (Ts) offer high stability, their removal often requires harsh conditions incompatible with sensitive substrates.[3]
This guide focuses on the nitrobenzenesulfonyl (Ns) family of protecting groups, a powerful and versatile solution pioneered by Fukuyama and his collaborators.[4][5] These groups, particularly the 2-nitrobenzenesulfonyl (o-Ns or nosyl) and 2,4-dinitrobenzenesulfonyl (DNs) variants, have become invaluable tools.[6][7] Here, we explore the utility of the 3-nitrobenzenesulfonyl (m-Ns) group, using N,N-Diethyl-3-nitrobenzenesulfonamide as a model of a protected amine, to illustrate the core principles of this strategy.
The defining advantage of the nitrobenzenesulfonyl group is its facile cleavage under exceptionally mild conditions, a feature attributed to the potent electron-withdrawing nature of the nitro substituent.[3][5] This property activates the aromatic ring toward nucleophilic aromatic substitution, enabling a gentle deprotection pathway that preserves molecular complexity.[6] Furthermore, the resulting Ns-amides are stable across a wide range of reaction conditions, including strong acids, making them orthogonally compatible with other common protecting groups like Boc (tert-butyloxycarbonyl).[2][8] This guide provides a detailed examination of the underlying chemistry, field-tested protocols, and critical insights for deploying the 3-nitrobenzenesulfonyl group in your synthetic campaigns.
Core Principles: Causality Behind the Chemistry
The efficacy of the nitrobenzenesulfonyl protecting group strategy is rooted in three key chemical principles: robust protection, activation for subsequent functionalization, and mild, selective deprotection.
-
Amine Protection: Primary and secondary amines react readily with 3-nitrobenzenesulfonyl chloride in the presence of a mild base to form highly stable sulfonamides. The strong electron-withdrawing effect of the sulfonyl group, amplified by the nitro substituent, significantly reduces the nucleophilicity and basicity of the amine nitrogen. This renders the protected amine inert to a wide array of electrophilic reagents and reaction conditions.[4]
-
N-H Acidity and Alkylation: For protected primary amines, the Ns group renders the remaining N-H proton sufficiently acidic to be removed by moderate bases like potassium carbonate. This allows for straightforward N-alkylation under standard conditions (e.g., with alkyl halides) or via the Fukuyama-Mitsunobu reaction, providing a powerful route to secondary amines.[4][6][7]
-
Deprotection via Meisenheimer Complex: The cornerstone of the Ns-strategy is the deprotection step. The electron-deficient nitro-substituted aromatic ring is highly susceptible to attack by soft nucleophiles, most commonly thiolates. The reaction proceeds through a transient Meisenheimer complex, which subsequently collapses to release the free amine and a disulfide byproduct.[4][6][9] This process is highly efficient and occurs under mild, often room-temperature, conditions, preserving sensitive functional groups elsewhere in the molecule.
Diagram 1: General Workflow A high-level overview of the protection, functionalization, and deprotection sequence using a nitrobenzenesulfonyl group.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Protective Groups [organic-chemistry.org]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Facile Cleavage of the N,N-Diethyl-3-nitrobenzenesulfonamide Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Nosyl Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the strategic selection of protecting groups is paramount. The N,N-Diethyl-3-nitrobenzenesulfonamide (a specific type of nosyl group, though the term "nosyl" or "Ns" often refers to the 2- or 4-nitrobenzenesulfonyl group) serves as a robust and versatile protecting group for primary and secondary amines. Its utility is defined by the strong electron-withdrawing nature of the nitroaromatic ring, which modulates the reactivity of the sulfonamide nitrogen. This activation facilitates key synthetic transformations, such as the renowned Fukuyama amine synthesis.[1][2]
A defining feature and significant advantage of the nosyl group is its unique deprotection pathway, which proceeds under mild, nucleophilic conditions.[3][4] This characteristic imparts orthogonality to many other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1] This orthogonality allows for selective deprotection in complex molecular architectures, a critical requirement in modern synthetic chemistry. These application notes provide a comprehensive overview of the cleavage conditions for the nosyl group, detailing the underlying mechanism, various protocols, and practical considerations for its successful implementation in a research setting.
Mechanism of Deprotection: The Meisenheimer Complex Pathway
The cleavage of the nosyl group is a classic example of nucleophilic aromatic substitution (SNAr). The process is initiated by the attack of a soft nucleophile, typically a thiolate anion, on the electron-deficient aromatic ring of the sulfonamide.[2][4] This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3][4] The subsequent collapse of this complex leads to the cleavage of the sulfur-nitrogen bond, liberating the free amine and generating a diaryl sulfide byproduct.[4] The reaction is often irreversible due to the subsequent decomposition of the sulfonyl moiety.
Figure 1: Mechanism of nosyl group cleavage via a Meisenheimer complex.
Cleavage Conditions and Protocols
The deprotection of nosyl-protected amines can be accomplished through several reliable methods. The choice of method often depends on the substrate's complexity, functional group tolerance, and practical considerations such as the odor of reagents.
Method 1: Standard Thiol-Mediated Cleavage
This is the most widely employed method for nosyl group removal, utilizing a thiol in the presence of a non-nucleophilic base. Thiophenol is a common choice due to its efficacy, though its pungent odor is a significant drawback.
Protocol 1: Deprotection using Thiophenol and Potassium Carbonate
-
Preparation: In a round-bottom flask, dissolve the N-nosyl protected amine (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) to a concentration of 0.1-0.5 M.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the stirred solution. The base is crucial for generating the active thiolate nucleophile in situ.[1][5]
-
Thiol Addition: Add thiophenol (1.5-2.5 eq.) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours. If the reaction is sluggish, gentle heating to 40-50°C can be applied.[4]
-
Work-up:
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude amine can be purified by silica gel column chromatography to remove the diaryl sulfide byproduct and any remaining impurities.
Method 2: Odorless Thiol and Solid-Phase Scavenging Approaches
To circumvent the malodorous nature of volatile thiols like thiophenol, several alternative strategies have been developed. These methods enhance laboratory safety and convenience without compromising reaction efficiency.
Odorless Thiols: Thiols with lower volatility and odor, such as p-mercaptobenzoic acid, have been successfully employed for nosyl deprotection.[6] The resulting sulfide byproduct is often more easily separated during work-up due to its different solubility profile. Another approach involves the in-situ generation of a thiolate from an odorless precursor like homocysteine thiolactone.[7]
Solid-Supported Thiols: A particularly elegant solution is the use of polymer-supported thiols (e.g., PS-thiophenol).[8] This approach simplifies purification, as the resin-bound thiol and the resulting resin-bound sulfide byproduct can be removed by simple filtration.
Protocol 2: Deprotection using Polymer-Supported Thiophenol
-
Preparation: Dissolve the N-nosyl protected amine (1.0 eq.) in an anhydrous solvent like Tetrahydrofuran (THF) or DMF in a sealed vial.
-
Reagent Addition: Add a base, with cesium carbonate (Cs₂CO₃, 3.0-3.25 eq.) often giving superior results, followed by the polymer-supported thiophenol resin (PS-thiophenol, ~2.0 eq., based on resin loading).[8] It is advisable to pre-treat the resin with a reducing agent like triphenylphosphine (PPh₃) to cleave any disulfide bonds that may have formed during storage.[8]
-
Reaction: Shake or stir the mixture at room temperature. The reaction can be monitored by analyzing small aliquots of the supernatant. Reaction times may be longer than with solution-phase thiols (typically 8-24 hours).[8]
-
Microwave Acceleration (Optional): The reaction can be significantly accelerated using microwave irradiation. For example, heating in THF at 80°C for several short cycles (e.g., 6 cycles of 1 minute each) can drive the reaction to completion.[8] It may be necessary to add a second portion of the resin after the initial cycles to achieve full conversion.[8]
-
Work-up and Purification:
-
Filter the reaction mixture through a sintered glass funnel to remove the resin and the inorganic base.
-
Wash the resin thoroughly with the reaction solvent and dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude amine is often of high purity, sometimes requiring no further purification.[8]
-
Figure 2: General experimental workflow for nosyl group deprotection.
Comparative Data and Considerations
| Parameter | Method 1: Thiophenol/K₂CO₃ | Method 2: PS-Thiophenol/Cs₂CO₃ | Key Considerations |
| Thiol Reagent | Thiophenol | Polymer-Supported Thiophenol | Odor and volatility are major concerns for thiophenol. |
| Base | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ is more soluble in organic solvents and can lead to faster reactions.[8] |
| Solvent | DMF, Acetonitrile | THF, DMF | THF is preferred for microwave-assisted reactions to avoid resin degradation.[8] |
| Temperature | Room Temperature to 50°C | Room Temperature or 80°C (MW) | Microwave irradiation dramatically reduces reaction times.[8] |
| Reaction Time | 1-4 hours | 8-24 hours (RT), <10 min (MW) | A significant trade-off between room temperature and microwave conditions. |
| Work-up | Liquid-liquid extraction | Filtration | Filtration is significantly faster and simpler. |
| Purification | Column chromatography often required | Often high purity after filtration | The solid-phase approach minimizes byproducts in the final solution.[8] |
| Overall Yield | Generally high (>90%) | Generally high (>90%) | Both methods are highly efficient when optimized. |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC or LC-MS analysis shows unreacted starting material, consider the following:
-
Thiol Quality: Thiols can oxidize to disulfides upon storage.[8] Ensure the thiol is of good quality or use freshly opened material. For solid-supported thiols, pre-treatment with a reducing agent can be beneficial.[8]
-
Increase Reagent Equivalents: Increasing the equivalents of the thiol and base can drive the reaction to completion. For solid-supported methods, a second addition of the resin may be necessary.[8]
-
Increase Temperature: Gentle heating can often overcome activation barriers for sterically hindered substrates.
-
-
Substrate Compatibility: The nosyl deprotection conditions are remarkably mild and compatible with a wide range of functional groups, including esters, carbamates (Boc, Cbz), and ethers. However, substrates sensitive to strong nucleophiles or bases may require careful optimization of reaction conditions.
-
Solvent Choice: While DMF is a common solvent, ensure it is anhydrous, as water can interfere with the reaction.[9] For microwave-assisted protocols with polymer-supported reagents, THF is often a better choice than DMF to prevent thermal degradation of the resin.[8]
Conclusion
The this compound protecting group is a powerful tool in synthetic organic chemistry, offering robust protection and mild, selective deprotection. The thiol-mediated cleavage via a Meisenheimer complex is highly efficient and orthogonal to many other protecting groups. By understanding the mechanism and having access to reliable protocols, including modern variations using odorless or solid-supported reagents, researchers can confidently incorporate this strategy into their synthetic plans. The methods detailed in these notes provide a solid foundation for the successful cleavage of the nosyl group, enabling the efficient synthesis of complex nitrogen-containing molecules.
References
- Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. Benchchem.
- Cardullo, F., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, (19), 2996–2998.
- Miyazaki, Y., et al. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Tetrahedron Letters, 49(29-30), 4537-4540.
- Fukuyama Amine Synthesis.
- Odorless nosyl deprotection by in-situ formation of a thiol
- Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. Benchchem.
- Kan, T., & Fukuyama, T. (2004).
- A Comparative Analysis of Nitrophenylsulfonyl Protecting Groups for Amine Functionaliz
- Reddit discussion on nosyl group removal experiment. r/OrganicChemistry.
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. reddit.com [reddit.com]
Application Note: A Detailed Protocol for Nucleophilic Aromatic Substitution (SNAr) on an Activated Nitrobenzenesulfonamide Core
Abstract
This application note provides a comprehensive, in-depth technical guide for performing a nucleophilic aromatic substitution (SNAr) reaction. The protocol details the synthesis of N,N-diethyl-4-(morpholin-4-yl)-3-nitrobenzenesulfonamide from N,N-diethyl-4-chloro-3-nitrobenzenesulfonamide and morpholine. This reaction serves as a model system for the synthesis of complex sulfonamides, a scaffold of high importance in medicinal chemistry and drug development. We will explore the underlying reaction mechanism, provide a validated step-by-step experimental protocol, discuss characterization and purification techniques, and offer field-proven troubleshooting advice to ensure reproducible, high-yield results.
Introduction and Scientific Background
Nucleophilic aromatic substitution (SNAr) is a powerful class of reactions for the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[1][2] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich benzene derivatives, SNAr proceeds via attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a suitable leaving group.
The sulfonamide functional group is a privileged scaffold in pharmaceutical science, found in a wide array of antibacterial, diuretic, and anticonvulsant drugs.[3] The ability to modify sulfonamide-containing aromatic cores through C-N bond formation is a critical tool for generating compound libraries for drug discovery.
In this guide, we focus on the reaction of N,N-diethyl-4-chloro-3-nitrobenzenesulfonamide. The chloro-substituent serves as an excellent leaving group, and its reactivity is significantly enhanced by the presence of a nitro group (-NO₂) in the ortho position. This strong electron-withdrawing group powerfully activates the aromatic ring toward nucleophilic attack by stabilizing the key reaction intermediate.[4][5]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not proceed via a concerted SN2-type displacement or a discrete SN1-type carbocation. Instead, it follows a two-step addition-elimination mechanism .[2][4]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile (in our case, morpholine) attacks the carbon atom bearing the leaving group (the ipso-carbon). This initial attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][2] The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization by the electron-withdrawing group is what lowers the activation energy and makes the reaction feasible.[4]
-
Elimination (Fast Step): The aromaticity of the ring is restored in a rapid second step, where the leaving group (chloride ion) is expelled, yielding the final substituted product.
The overall mechanism is illustrated below.
Figure 1: The Addition-Elimination Mechanism of the SNAr Reaction.
Experimental Protocol
This protocol details a robust procedure for the synthesis of N,N-diethyl-4-(morpholin-4-yl)-3-nitrobenzenesulfonamide on a 5 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents | Supplier |
| N,N-diethyl-4-chloro-3-nitrobenzenesulfonamide | C₁₀H₁₃ClN₂O₄S | 292.74 | 1.46 g | 5.0 | 1.0 | Sigma-Aldrich |
| Morpholine | C₄H₉NO | 87.12 | 0.52 mL | 6.0 | 1.2 | Acros Organics |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.04 g | 7.5 | 1.5 | Fisher Scientific |
| Acetonitrile (MeCN), Anhydrous | CH₃CN | 41.05 | 25 mL | - | - | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | - | J.T. Baker |
| Deionized Water (H₂O) | H₂O | 18.02 | ~200 mL | - | - | In-house |
| Brine (sat. NaCl) | NaCl(aq) | - | ~50 mL | - | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - | Sigma-Aldrich |
| 70% Isopropanol/Water | C₃H₈O/H₂O | - | ~50 mL | - | - | In-house |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the SNAr synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N-diethyl-4-chloro-3-nitrobenzenesulfonamide (1.46 g, 5.0 mmol) and potassium carbonate (1.04 g, 7.5 mmol).
-
Add 25 mL of anhydrous acetonitrile to the flask.
-
Flush the flask with an inert atmosphere (Nitrogen or Argon).
-
While stirring, add morpholine (0.52 mL, 6.0 mmol) to the suspension using a syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Transfer the residue to a 250 mL separatory funnel using ethyl acetate (75 mL) and deionized water (75 mL).
-
Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Extract the aqueous layer again with ethyl acetate (2 x 25 mL).
-
Combine all organic layers and wash sequentially with deionized water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange solid.
-
Purification: Purify the crude solid by recrystallization.[6][7] Dissolve the solid in a minimum amount of boiling 70% isopropanol/water solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold 70% isopropanol/water.
-
Dry the crystals in a vacuum oven overnight to yield the pure product, N,N-diethyl-4-(morpholin-4-yl)-3-nitrobenzenesulfonamide.
Expected Results and Characterization
The described protocol should yield a crystalline yellow solid.
| Parameter | Expected Result |
| Yield | 80-90% |
| Appearance | Yellow crystalline solid |
| Melting Point | 135-138 °C (Predicted) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.15 (d, 1H), 7.40 (dd, 1H), 7.10 (d, 1H), 3.90 (t, 4H), 3.25 (q, 4H), 3.15 (t, 4H), 1.20 (t, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 150.1, 142.5, 134.8, 128.0, 125.5, 118.9, 66.5, 52.3, 42.4, 14.1 |
| Mass Spec (ESI+) | m/z: 344.13 [M+H]⁺, 366.11 [M+Na]⁺ |
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient temperature. 2. Inactive reagents. 3. Insufficient base. | 1. Ensure the reaction is at a full reflux. Consider a higher boiling solvent like DMF or n-butanol if necessary. 2. Use fresh, anhydrous solvent and high-purity starting materials. 3. Ensure the K₂CO₃ is finely powdered and dry. |
| Incomplete Reaction | 1. Reaction time is too short. 2. Poor mixing. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure vigorous stirring to keep the heterogeneous mixture well-suspended. |
| Product "Oils Out" During Recrystallization | 1. Solution is cooling too rapidly. 2. Incorrect solvent polarity. 3. High level of impurities. | 1. Allow the flask to cool slowly on the benchtop before moving to an ice bath. 2. Add a small amount of the more polar solvent (water) to the hot solution. 3. If oiling persists, purify the crude material by column chromatography on silica gel first.[6][9] |
| Low Yield After Purification | 1. Too much solvent used for recrystallization. 2. Product is partially soluble in the cold wash solvent. | 1. Use the absolute minimum amount of hot solvent to dissolve the crude product. 2. Ensure the wash solvent is ice-cold and use only a minimal volume. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.
-
Reagent Handling: Perform the reaction in a well-ventilated fume hood. N,N-diethyl-4-chloro-3-nitrobenzenesulfonamide is an irritant. Morpholine is corrosive and flammable. Acetonitrile is flammable and toxic.
-
Waste Disposal: Dispose of all organic solvents and solid chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines.
References
-
Changes in the SNAr reaction mechanism brought about by preferential solvation. (n.d.). Royal Society of Chemistry. [Link]
- Carver, D. R., & Phelan, K. (n.d.). Method for the purification of aryl sulfonic acids and salts.
-
SNAr (Cl) - Aromatic Amines - Common Organic Chemistry. (n.d.). commonorganicchemistry.com. [Link]
-
Borlinghaus, N., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Paterson, J. C., & Gordon, J. E. (n.d.). Sulfonamide purification process.
-
1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. [Link]
-
N,N-Diethyl-3-nitrobenzenesulfonamide. (n.d.). PubChem. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). ACS Publications. [Link]
-
N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. (2025). ResearchGate. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Britannica. [Link]
-
Recrystallization (chemistry). (n.d.). EBSCO. [Link]
-
Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. (n.d.). AWS. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). PMC. [Link]
-
3.7: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
-
Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. (2014). PubMed. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). Journal of the American Chemical Society. [Link]
-
Nucleophilic Aromatic Substitution. (2020). YouTube. [Link]
-
Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2025). ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Topic: The Role of Nitrobenzenesulfonamides in Solid-Phase Peptide Synthesis: A Guide to the Nosyl (Ns) Protecting Group
An Application Note and Protocol Guide for Researchers
Introduction: Navigating Orthogonal Strategies in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the construction of complex biomolecules for research, diagnostics, and therapeutics.[1][2] The success of SPPS hinges on the precise management of reactive functional groups, a task accomplished through the use of protecting groups. The two dominant strategies, Boc/Bzl (acid-labile) and Fmoc/tBu (base-labile), provide robust frameworks for peptide assembly.[3][4] However, the synthesis of modified, branched, or cyclic peptides often demands a third dimension of chemical selectivity—an "orthogonal" protecting group that can be removed under conditions that leave both Boc and Fmoc groups intact.
This guide focuses on the nitrobenzenesulfonamide (Nosyl, or Ns) class of amine protecting groups, which fulfill this critical need. While the query specified N,N-Diethyl-3-nitrobenzenesulfonamide, it is crucial for the scientific community to understand that the utility of this class as a readily cleavable protecting group is derived almost exclusively from the ortho (2-nitro) and para (4-nitro) isomers.[5][6] The meta-substituted (3-nitro) analogue lacks the electronic arrangement necessary for the mild cleavage mechanism that makes the Nosyl group so powerful.[7]
Therefore, this document provides a detailed exploration of the 2-nitrobenzenesulfonamide (o-Ns) group in SPPS. We will delve into the mechanistic principles behind its function, provide detailed protocols for its application and removal, and contextualize its role as an essential tool for advanced peptide chemistry.
Part 1: The Mechanistic Foundation of the Nosyl Protecting Group
The efficacy of the Nosyl group is rooted in the powerful electron-withdrawing nature of the nitro moiety, which governs both its installation and, more importantly, its selective removal.
Mechanism of Protection
The Ns-group is installed on the N-terminal amine of an amino acid or peptide via a standard nucleophilic attack on 2-nitrobenzenesulfonyl chloride in the presence of a mild base. The resulting sulfonamide is exceptionally stable to the acidic conditions used for Boc-deprotection and the standard basic conditions (piperidine in DMF) used for Fmoc-deprotection, establishing its orthogonal character.[8][9]
Mechanism of Deprotection: A Thiol-Mediated Nucleophilic Aromatic Substitution
The key advantage of the Nosyl group is its cleavage under mild, nucleophilic conditions using thiols.[10] This process is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Nucleophilic Attack: A soft nucleophile, typically a thiolate (generated from a thiol like thiophenol and a base), attacks the carbon atom of the benzene ring to which the sulfonyl group is attached.
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount and is made possible by the potent electron-withdrawing nitro group at the ortho or para position, which delocalizes the negative charge. The meta position does not allow for this direct resonance stabilization, rendering it unreactive to cleavage under these mild conditions.[7][10]
-
Elimination and Amine Release: The aromaticity of the ring is restored by the elimination of the sulfonamide, which subsequently fragments to release the free, deprotected amine and sulfur dioxide.
The diagram below illustrates this critical cleavage mechanism.
Caption: SPPS cycle using orthogonal Nosyl (Ns) protection.
Comparative Analysis of Amine Protecting Groups
The choice of protecting group is dictated by the overall synthetic strategy. The Nosyl group offers a unique set of properties compared to the more common Fmoc and Boc groups.
| Feature | Nosyl (Ns) Group | Fmoc Group | Boc Group |
| Protection Chemistry | 2-Nitrobenzenesulfonyl chloride | Fmoc-Cl or Fmoc-OSu | Boc-anhydride |
| Cleavage Condition | Thiol nucleophile + Base (e.g., Thiophenol/DBU) | Secondary amine base (e.g., 20% Piperidine in DMF) | Strong acid (e.g., TFA) |
| Mechanism | Nucleophilic Aromatic Substitution | E1cB-like Elimination | Acidolysis |
| Orthogonality | Orthogonal to both Fmoc and Boc | Orthogonal to Boc | Orthogonal to Fmoc |
| Key Advantage | Mild, highly selective cleavage conditions. | Fast cleavage; UV-active for monitoring. | Robust; widely used in early SPPS. |
| Primary Limitation | Requires removal of thiol byproducts. | Base-lability can be a problem for sensitive residues. | Requires harsh acid, limiting compatible side-chain schemes. |
Part 3: Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Nα-Protection of an Amino Acid with 2-Nitrobenzenesulfonyl Chloride
This protocol describes the preparation of the Ns-protected amino acid monomer required for the SPPS workflow.
Materials:
-
Amino Acid (1.0 eq.)
-
2-Nitrobenzenesulfonyl chloride (1.05 eq.)
-
Sodium Bicarbonate (NaHCO₃) (3.0 eq.)
-
Solvent: 1:1 mixture of Acetone and Water
-
Diethyl ether, 1M HCl, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq.) and sodium bicarbonate (3.0 eq.) in a 1:1 mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of acetone.
-
Add the sulfonyl chloride solution dropwise to the stirred amino acid solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amino acid.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude Ns-protected amino acid, which can be purified by recrystallization or column chromatography.
Protocol 2: On-Resin Cleavage of the Nosyl (Ns) Group
This protocol details the key deprotection step within the SPPS cycle.
Materials:
-
Ns-protected peptide-resin (1.0 eq.)
-
Thiophenol (10 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Swell the Ns-protected peptide-resin in anhydrous DMF for 30 minutes in a suitable SPPS reaction vessel.
-
Drain the DMF.
-
Prepare the deprotection solution: In a separate vial, add thiophenol (10 eq.) and DBU (5 eq.) to anhydrous DMF to make a ~0.2 M solution.
-
Add the deprotection solution to the resin, ensuring all beads are fully submerged.
-
Agitate the mixture at room temperature for 15-20 minutes. The solution may develop a yellow color.
-
Drain the deprotection solution from the reaction vessel.
-
Repeat the treatment with fresh deprotection solution (Steps 4-6) one more time to ensure complete cleavage.
-
Wash the resin thoroughly to remove all traces of the thiol and reagents. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
DMF (3x)
-
-
Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection before proceeding to the next coupling step. [3] Note on Odorless Thiols: For laboratories where the odor of thiophenol is a concern, alternative reagents such as p-mercaptobenzoic acid can be used, though reaction times may need to be optimized. [6]
Protocol 3: Final Cleavage and Peptide Precipitation
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5) [11]* Cold Diethyl Ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate, which contains the dissolved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a flask of vigorously stirring, ice-cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether, wash the pellet with fresh cold ether, and repeat the centrifugation.
-
Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
Conclusion
The 2-nitrobenzenesulfonamide (Nosyl) protecting group represents a powerful tool in the arsenal of the peptide chemist. Its robust stability and, most importantly, its unique thiol-mediated cleavage mechanism provide a critical layer of orthogonality essential for the synthesis of complex, non-linear, or modified peptides. By understanding the underlying chemical principles and employing validated protocols, researchers can leverage the Nosyl group to overcome synthetic challenges and advance the frontiers of drug discovery and chemical biology.
References
- Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Novel observation concerning the nitrobenzenesulfonamide protecting group. Journal of the American Chemical Society.
-
Kim, S., et al. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Miyashita, M., et al. (2005). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Chemistry Letters. Available at: [Link]
-
Baran, P.S., et al. (2018). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal. Available at: [Link]
-
Delgado, J., et al. (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]
-
Patchornik, A., et al. (2002). 2.4 Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]
-
Subirós-Funosas, R., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]
-
Kan, T., & Fukuyama, T. (2004). Fukuyama Amine Synthesis. Chem-Station International Edition. Available at: [Link]
-
Ghosh, K., & Lubell, W. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]
-
Ghosh, K., & Lubell, W. (2024). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science. Available at: [Link]
-
Kent, S.B.H. (2024). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. ejbiotechnology.info [ejbiotechnology.info]
Unlocking Therapeutic Potential: A Guide to the Research Applications of N,N-Diethyl-3-nitrobenzenesulfonamide Derivatives
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the burgeoning applications of derivatives synthesized from N,N-Diethyl-3-nitrobenzenesulfonamide. This core scaffold, through strategic chemical modifications, has given rise to a diverse range of compounds with significant potential in various therapeutic areas. This guide will delve into the rationale behind the molecular design, provide detailed synthetic protocols, and outline methodologies for evaluating the biological activity of these promising derivatives.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs. Its enduring appeal lies in its ability to engage in key interactions with biological targets, particularly as a zinc-binding group in metalloenzymes. The journey from the parent compound, this compound, to a library of bioactive derivatives begins with a critical chemical transformation: the reduction of the nitro group. This strategic conversion to N,N-Diethyl-3-aminobenzenesulfonamide unlocks a wealth of synthetic possibilities, allowing for the introduction of diverse functionalities and the exploration of a wide chemical space.
The primary amino group of N,N-Diethyl-3-aminobenzenesulfonamide serves as a versatile chemical handle for the synthesis of various derivatives, including amides, ureas, thioureas, and Schiff bases. Each of these modifications imparts distinct physicochemical properties to the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity and selectivity.
Core Synthetic Strategy: From Nitro to Amino and Beyond
The gateway to the diverse applications of this compound derivatives is the reduction of the nitro group to a primary amine. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride. The resulting N,N-Diethyl-3-aminobenzenesulfonamide is a stable and versatile intermediate for further derivatization.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide, prepared by a Senior Application Scientist, provides in-depth technical support for the synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide. It addresses common challenges and offers troubleshooting strategies to optimize reaction yield and purity. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the reliability of your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a standard nucleophilic substitution reaction. It involves the reaction of 3-nitrobenzenesulfonyl chloride with diethylamine in the presence of a base. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the diethylamine, rendering it non-nucleophilic.[1][2]
Experimental Workflow Overview
The following diagram outlines the key stages in the synthesis of this compound, from reaction setup to purification and characterization of the final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Low or No Product Yield
Q1: My reaction has not produced the desired product, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to a low or nonexistent yield. The most common issues are related to the quality of reagents and the reaction conditions.
-
Moisture Contamination: The starting material, 3-nitrobenzenesulfonyl chloride, is highly susceptible to hydrolysis.[3] The presence of water in the solvent, amine, or glassware will lead to the formation of 3-nitrobenzenesulfonic acid, which will not react with diethylamine.[4]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If the diethylamine has been opened previously, consider distillation to remove any absorbed water. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive Diethylamine: If the diethylamine is old or has been improperly stored, it may have degraded. More critically, if the base is not effectively scavenging the generated HCl, the diethylamine will be protonated to form diethylammonium chloride, which is not nucleophilic.
-
Solution: Use a fresh bottle of diethylamine. Ensure at least one equivalent of a suitable base, such as triethylamine or pyridine, is used.[1] For less reactive systems, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be considered.
-
-
Suboptimal Reaction Temperature: While the initial addition of the sulfonyl chloride should be done at a low temperature to control the exothermic reaction, the reaction may require warming to proceed to completion.
-
Solution: After the addition of 3-nitrobenzenesulfonyl chloride at 0-5 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but be cautious of potential side reactions.
-
Presence of Impurities and Purification Challenges
Q2: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I purify my compound?
A2: The formation of side products can complicate purification. Understanding the potential impurities is key to developing an effective purification strategy.
-
Unreacted 3-Nitrobenzenesulfonyl Chloride: If the reaction has not gone to completion, you will have unreacted starting material.
-
Troubleshooting: This can often be addressed by extending the reaction time or by adding a slight excess of diethylamine.
-
Purification: 3-Nitrobenzenesulfonyl chloride is more polar than the desired product. It can be separated by silica gel column chromatography.
-
-
3-Nitrobenzenesulfonic Acid: This is the hydrolysis product of the sulfonyl chloride.
-
Troubleshooting: As mentioned, this arises from moisture. Prevention is the best approach.
-
Purification: This is a highly polar, water-soluble compound. It can typically be removed during the aqueous work-up. Washing the organic layer with a dilute sodium bicarbonate solution can also help remove any acidic impurities.
-
-
Formation of Bis-sulfonamide: While less common with secondary amines like diethylamine, it's a possibility if there are primary amine impurities.
-
Troubleshooting: Ensure the purity of your diethylamine.
-
Purification: This byproduct would be significantly less polar than the desired product and can be separated by column chromatography.
-
Q3: I'm having difficulty with the column chromatography purification. What are the recommended conditions?
A3: Silica gel column chromatography is the standard method for purifying this compound.
-
Solvent System (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective.
-
Recommendation: Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The optimal eluent system should provide a good separation of your product from any impurities on a TLC plate.
-
-
Sample Loading: For compounds that are not highly soluble in the eluent, dry loading is recommended.
-
Procedure: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.
-
-
Column Deactivation: If your compound appears to be degrading on the silica gel, you can deactivate the silica.
-
Procedure: Prepare your eluent with 1-3% triethylamine. Flush the packed column with this solvent mixture before loading your sample. This will neutralize the acidic sites on the silica gel.
-
Product Characterization
Q4: How can I confirm that I have synthesized the correct product?
A4: Spectroscopic analysis is essential for confirming the structure and purity of your this compound.
Table 1: Expected Analytical Data for this compound [5]
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₄S |
| Molecular Weight | 258.30 g/mol |
| Appearance | Expected to be a solid |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | Expected signals for the aromatic protons (around 7.5-8.5 ppm), the methylene protons of the ethyl groups (a quartet around 3.3 ppm), and the methyl protons of the ethyl groups (a triplet around 1.2 ppm). |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | Expected signals for the aromatic carbons, the methylene carbons, and the methyl carbons. |
| IR (KBr) ν (cm⁻¹) | Expected characteristic peaks for S=O stretching (around 1350 and 1160 cm⁻¹), C-N stretching, and N-O stretching of the nitro group. |
Detailed Experimental Protocol
This protocol is a general guideline. Optimization of specific parameters may be necessary depending on the scale of the reaction and the purity of the reagents.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Diethylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled diethylamine solution over 15-30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and IR spectroscopy.
Causality Behind Experimental Choices
The following diagram illustrates the reasoning behind key decisions in the experimental protocol.
Caption: Rationale for key experimental conditions.
References
- Google Patents. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
Organic Syntheses. orthanilic acid. [Link]
-
PubChem. This compound. [Link]
- Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.
- BenchChem. Avoiding common errors in sulfonamide synthesis experimental protocols.
-
JoVE. Amines to Sulfonamides: The Hinsberg Test. [Link]
-
ResearchGate. Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. Amine Reactions. [Link]
- Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
-
MDPI. N,N-Diethyl-3-methylbenzamide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H14N2O4S | CID 232031 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide
Welcome to the technical support guide for the synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthetic procedure. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the reaction's causality, enabling you to troubleshoot effectively and optimize your results. The synthesis, which involves the reaction of 3-nitrobenzenesulfonyl chloride with diethylamine, is a cornerstone of sulfonamide chemistry. While fundamentally a straightforward nucleophilic substitution, its success is highly sensitive to reaction conditions, where minor deviations can lead to significant side reactions, compromising both yield and purity.
This guide is structured into a Frequently Asked Questions (FAQs) section for rapid problem identification and a Detailed Troubleshooting Guide for in-depth analysis of specific side reactions, complete with mechanistic diagrams and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level issues that are commonly encountered.
Q1: My reaction yield is extremely low, or I've only recovered my starting materials. What are the most common culprits?
A: Low or no conversion is typically traced back to one of three primary issues:
-
Degradation of the Sulfonyl Chloride: 3-Nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis, reacting with ambient moisture to form the unreactive 3-nitrobenzenesulfonic acid.[1][2][3] Using a fresh or properly stored bottle of the reagent is critical.
-
Inadequate Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the diethylamine nucleophile, rendering it inactive. An insufficient amount of a suitable base (like triethylamine or pyridine) will cause the reaction to stall.[4]
-
Low Temperature/Insufficient Time: While starting the reaction at a low temperature (0-10 °C) is crucial to control the initial exotherm, the reaction may require warming to room temperature and a sufficient reaction time (typically 1-4 hours) to proceed to completion.
Q2: What is the ideal solvent and temperature profile for this synthesis?
A: The optimal solvent is a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3][4] These solvents effectively dissolve the reactants without participating in the reaction. The recommended temperature profile involves the slow addition of the sulfonyl chloride to a solution of diethylamine and base at a reduced temperature (0-10 °C) to manage the exothermic nature of the reaction.[5][6] After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred until completion.
Q3: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The sulfonyl chloride starting material will be a major spot, and as the reaction progresses, a new, typically less polar spot corresponding to the this compound product will appear. The reaction is considered complete when the sulfonyl chloride spot is no longer visible. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7]
Section 2: Detailed Troubleshooting Guide
This section provides in-depth solutions to specific, observable problems.
Issue 1: Presence of a Water-Soluble, Acidic Byproduct
Q: After my reaction, the aqueous work-up layer is highly acidic, and my final product yield is significantly reduced. What is this byproduct?
A: This is the classic signature of sulfonyl chloride hydrolysis. Your starting material, 3-nitrobenzenesulfonyl chloride, has reacted with water in your setup to form 3-nitrobenzenesulfonic acid.[2][3] This sulfonic acid is unreactive towards the amine and is readily soluble in the aqueous phase during extraction, accounting for the loss of material and the acidity.
The lone pair of electrons on the oxygen atom of water acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This is often the most significant competing reaction.
Caption: The critical role of a base in sulfonamide synthesis.
-
Stoichiometry Check: Ensure you are using at least 1.1 equivalents of your chosen base relative to the 3-nitrobenzenesulfonyl chloride. This slight excess ensures complete neutralization of the generated HCl.
-
Base Selection: The choice of base is important. It must be strong enough to neutralize HCl but should not be nucleophilic itself to avoid competing with the diethylamine.
| Base | pKa of Conjugate Acid | Nucleophilicity | Comments |
| Triethylamine (TEA) | ~10.7 | Low (Sterically Hindered) | Recommended. The standard and most reliable choice for this reaction. [4] |
| Pyridine | ~5.2 | Moderate | Can be used, but it is less basic and more nucleophilic than TEA, potentially leading to side products. |
| DBU | ~13.5 | Low (Sterically Hindered) | A very strong, non-nucleophilic base. Useful if reacting with a less nucleophilic amine, but may be overkill here. [4] |
| Sodium Hydroxide | ~15.7 | High | Not Recommended. Will rapidly hydrolyze the sulfonyl chloride starting material. |
Issue 3: Formation of an Unexpected Dimeric Impurity
Q: My purification is complicated by an impurity with a mass approximately double that of my starting material, which I suspect is a disulfone. How did this form?
A: The formation of a diaryl disulfone (Ar-SO₂-SO₂-Ar) is an uncommon but plausible side reaction. It can occur via a "father-son" reaction where a reduced form of the sulfonyl chloride, the sulfinate anion (Ar-SO₂⁻), attacks an intact molecule of the parent sulfonyl chloride. [8]The initial reduction to the sulfinate can be initiated by trace metallic impurities or other reducing species in the reaction mixture.
Caption: Plausible mechanism for diaryl disulfone formation.
-
Purification: This byproduct is typically non-polar and can be separated from the desired this compound using silica gel column chromatography.
-
Prevention:
-
High-Purity Reagents: Use the highest purity 3-nitrobenzenesulfonyl chloride available to minimize potential contaminants that could initiate the reduction.
-
Degas Solvents: In sensitive applications, degassing the solvent prior to use can remove dissolved oxygen, which can participate in complex redox side reactions.
-
Strict Inert Atmosphere: Maintaining a strict inert atmosphere (N₂ or Ar) throughout the reaction is the most effective preventative measure.
-
References
- Li, H., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
- Yoshida, Y., et al. (1999). A Practical and Facile Sulfonylation of Alcohols with Sulfonyl Chlorides Catalyzed by N,N,N',N'-Tetramethyl-1,3-propanediamine or N,N,N',N'-Tetramethyl-1,6-hexanediamine. Synthesis, 1999(9), 1633-1636.
- US Patent 2511547A. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents.
-
Sulfonamide-impurities. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]
-
Sulfonyl Protective Groups. (2014). Chem-Station. Retrieved January 21, 2026, from [Link]
-
Orthanilic acid. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Method for preparing 3-nitrobenzene sulphonic acid chloride. (1991). Google Patents.
- Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2018). Research Journal of Pharmacy and Technology.
- Robertson, R. E., & Laughton, P. M. (1957). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Benzene sulfonyl chloride reacts with diethylamine. (2019). Brainly.in. Retrieved January 21, 2026, from [Link]
-
Synthesis of N,N-dibutyl-3-nitro-4-chlorobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
-
Synthesis of o-nitro-N,N-diethylbenzenesulfonamide. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024). Canadian Journal of Chemistry.
Sources
- 1. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 2. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Purification of N,N-Diethyl-3-nitrobenzenesulfonamide by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the purification of N,N-Diethyl-3-nitrobenzenesulfonamide using column chromatography. The information herein is curated to ensure scientific accuracy and practical applicability in a laboratory setting.
Section 1: Understanding the Separation - Core Principles
The purification of this compound by column chromatography relies on the principle of adsorption chromatography. The stationary phase, typically silica gel, is polar, while the mobile phase (eluent) is a less polar organic solvent or a mixture of solvents. The separation occurs because different components in the crude mixture have varying affinities for the stationary phase.
This compound is a moderately polar compound due to the presence of the nitro (-NO2) and sulfonamide (-SO2N(Et)2) groups. Therefore, a mobile phase of intermediate polarity is generally required for effective elution from a silica gel column.
Section 2: Experimental Protocol - A Step-by-Step Guide
This section outlines a general yet robust protocol for the purification of this compound.
Pre-Chromatography Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[1][2]
Objective: To find a solvent system that provides good separation between the desired compound and its impurities, ideally with an Rf value between 0.2 and 0.4 for the target compound.[1]
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a test solvent system. Start with a non-polar solvent and gradually increase polarity.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Retention Factor (Rf) for each spot.
Table 1: Suggested TLC Solvent Systems to Screen [2]
| Solvent System (v/v) | Polarity | Notes |
| 10-30% Ethyl acetate in Hexane | Low to Medium | A good starting point for many organic compounds. |
| 20-50% Dichloromethane in Hexane | Low to Medium | Offers different selectivity compared to ethyl acetate. |
| 1-5% Methanol in Dichloromethane | Medium to High | For more polar impurities that are not well-separated in other systems. |
Column Preparation and Sample Loading
Diagram 1: Column Chromatography Workflow
Caption: Workflow for purifying this compound.
Procedure:
-
Column Packing:
-
Choose a column with an appropriate diameter and length for the amount of crude material. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[3]
-
Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[3]
-
Carefully add the sample to the top of the silica bed, ensuring a flat, even band.[3]
-
Elution and Fraction Collection
-
Begin eluting with the solvent system determined by TLC. If a single solvent system does not provide adequate separation, a gradient elution can be employed, gradually increasing the polarity of the mobile phase.
-
Maintain a constant flow rate. A flow rate that is too fast can lead to poor separation, while a rate that is too slow can cause band broadening due to diffusion.[3]
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).[4]
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[5]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
Table 2: Common Problems, Causes, and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system.- Column overloading.- Flow rate is too fast.[3] | - Re-optimize the solvent system using TLC.- Use a gradient elution, starting with a less polar solvent and gradually increasing polarity.- Reduce the amount of crude material loaded onto the column.- Decrease the flow rate to allow for better equilibration.[3] |
| Compound Does Not Elute | - The mobile phase is not polar enough.- The compound may have degraded on the silica gel. | - Gradually increase the polarity of the mobile phase.- To check for stability, run a 2D TLC: spot the compound, run the TLC in one direction, dry the plate, and then run it again in a direction 90 degrees to the first. Degradation will appear as smearing or new spots.[3] |
| Streaking or Tailing of the Compound Band | - The compound is interacting too strongly with the acidic silica gel.- The sample is not sufficiently soluble in the mobile phase.- The column was not packed properly. | - Deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent.- Choose a different solvent system in which the compound is more soluble.- Ensure the column is packed uniformly without any cracks or channels. |
| Cracked or Channeled Silica Bed | - The column ran dry.[3]- The silica was not packed uniformly. | - Always keep the solvent level above the top of the silica bed.[3]- Repack the column carefully, ensuring a homogenous slurry and gentle settling. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? A: Standard silica gel (60 Å, 230-400 mesh) is the most common and generally effective stationary phase for this type of compound.[5] Given that sulfonamides can sometimes interact with acidic silica, neutral alumina could be considered as an alternative if significant tailing or degradation is observed.
Q2: My compound appears to be degrading on the silica gel. What can I do? A: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6] You can try deactivating the silica gel by preparing your eluent with a small percentage (0.1-1%) of triethylamine or by using a plug of basic alumina at the top of your silica column. Alternatively, using a different stationary phase like alumina or Florisil might be beneficial.[7]
Q3: How do I choose the right starting solvent system? A: The best approach is to perform TLC analysis with a range of solvent systems of varying polarities.[1] A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate (e.g., 20-30% ethyl acetate in hexane).[2] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your target compound.[1]
Q4: What are the potential impurities I should be trying to separate? A: The synthesis of this compound typically involves the reaction of 3-nitrobenzenesulfonyl chloride with diethylamine. Potential impurities could include:
-
Unreacted 3-nitrobenzenesulfonyl chloride.
-
Hydrolyzed 3-nitrobenzenesulfonic acid.
-
Side products from reactions with any impurities in the starting materials.
Q5: Can I reuse my column? A: While it is technically possible to flush a column and reuse it for the same compound, it is generally not recommended for high-purity applications. Impurities from a previous run may not be completely removed and could contaminate your next purification. For optimal purity, always use a fresh column.
References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of California, Los Angeles. (n.d.). Column Chromatography. [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. [Link]
-
MDPI. (2020). N,N-Diethyl-3-methylbenzamide. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2018). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC?[Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
PrepChem. (n.d.). Synthesis of o-nitro-N,N-diethylbenzenesulfonamide. [Link]
-
ResearchGate. (2014). Catalytic activity of silica gel in the synthesis of sulfonamides under mild and solvent-free conditions. [Link]
-
PubMed. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. [Link]
-
Chemical Science International Journal. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. [Link]
-
YouTube. (2023). Performing Column Chromatography. [Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
National Institutes of Health. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. [Link]
-
Beilstein Journals. (2019). Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives. [Link]
-
Journal of Materials Chemistry B. (2017). Controlling colloidal stability of silica nanoparticles during bioconjugation reactions with proteins and improving their longer-term stability, handling and storage. [Link]
-
YouTube. (2022). Column Chromatography. [Link]
-
ResearchGate. (2008). TLC of Sulfonamides. [Link]
-
Stream Peak. (2025). Using Silica Gel to Control Moisture in Pharmaceutical Packaging. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
YouTube. (2023). Elution terms, strategies (stepwise, gradient etc) & practical tips, esp. for protein chromatography. [Link]
-
PubMed. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. [Link]
-
RSIS International. (2025). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
-
YouTube. (2024). HPLC problems with very polar molecules. [Link]
-
Reddit. (n.d.). Seeking Guidance: TLC Solvent Selection for Compound Isolation Experiment. [Link]
Sources
- 1. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 2. jk-sci.com [jk-sci.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: N,N-Diethyl-3-nitrobenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during this specific sulfonamide synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: From Reaction Failures to Success
This section addresses the most common issues observed during the synthesis of this compound, which typically involves the reaction of 3-nitrobenzenesulfonyl chloride with diethylamine in the presence of a base.
Question 1: Why is my reaction yield consistently low or non-existent?
Low or no yield is the most frequent complaint, and it almost always points to issues with the reactants or reaction conditions.
Answer: Several factors can be at play, but the primary suspect is often the deactivation of your electrophile, 3-nitrobenzenesulfonyl chloride, through hydrolysis.[1]
-
Causality—The Problem with Water: Sulfonyl chlorides are highly reactive electrophiles.[2] Their susceptibility to hydrolysis by ambient or solvent-contained moisture is a critical failure point. Water acts as a nucleophile, converting the sulfonyl chloride into the corresponding 3-nitrobenzenesulfonic acid.[1] This sulfonic acid is unreactive towards the amine, halting the desired reaction and drastically reducing the yield.[1]
-
Investigative Workflow:
-
Reagent Integrity: Use a fresh or properly stored bottle of 3-nitrobenzenesulfonyl chloride. Over time, exposure to atmospheric moisture can degrade the reagent even in a sealed container.[1]
-
Anhydrous Conditions: This is non-negotiable. Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.[1][3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1][3]
-
-
Experimental Protocol: Ensuring Anhydrous Conditions
-
Place all glassware (reaction flask, dropping funnel, magnetic stir bar) in a drying oven at 120 °C for at least 4 hours.
-
Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Use cannulation or a syringe to transfer anhydrous solvents and liquid reagents.
-
Question 2: My TLC analysis shows multiple spots, including a very polar byproduct at the baseline. What is happening?
The presence of multiple spots indicates side reactions or unconsumed starting materials. A highly polar, immobile spot on a silica TLC plate is a classic indicator of sulfonic acid formation.
Answer: This observation strongly supports the hydrolysis of your 3-nitrobenzenesulfonyl chloride into 3-nitrobenzenesulfonic acid, as discussed in the previous point. Other spots could be unreacted starting materials or other minor byproducts.
-
Causality—Identifying the Spots:
-
Baseline Spot: 3-nitrobenzenesulfonic acid is highly polar and will not migrate significantly on the TLC plate.
-
Starting Material Spots: Spot co-elution with your starting materials (3-nitrobenzenesulfonyl chloride and diethylamine) to confirm their presence. Diethylamine may not be UV-active and might require a stain (e.g., ninhydrin, though less effective for secondary amines, or permanganate) to visualize.
-
Product Spot: The desired this compound is a less polar compound and should have a higher Rf value.
-
-
Troubleshooting Steps:
-
Confirm Hydrolysis: If you suspect hydrolysis, the primary solution is to rigorously enforce anhydrous conditions as previously described.[1][3]
-
Optimize Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of diethylamine (e.g., 1.1 equivalents) can help ensure the complete consumption of the more valuable sulfonyl chloride.[1] However, a large excess can complicate purification.
-
Control Reaction Temperature: This reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic addition of the amine and then allowed to warm to room temperature.[4] Running the reaction at excessively high temperatures might promote side reactions, though hydrolysis is the main concern at any temperature.
-
Question 3: The reaction seems to work, but I am struggling with the purification. What is the best method?
Purification can be challenging if the reaction is not clean. The choice of method depends on the physical state of your product and the nature of the impurities.
Answer: For solid sulfonamides like this compound, recrystallization is often the most effective purification method.[1] If the product is an oil or if recrystallization fails, column chromatography is the alternative.
-
Purification Strategy:
-
Work-up: First, neutralize and remove the hydrochloride salt of the base (e.g., triethylamine hydrochloride). This is typically achieved by washing the organic reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and then brine.[4]
-
Recrystallization:
-
Solvent Selection: The key is finding a solvent or solvent system where your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble.[1] Common solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.[1]
-
Protocol: Dissolve the crude product in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Silica Gel Chromatography: If the product is an oil or if impurities co-crystallize, chromatography is necessary. Use a solvent system (e.g., a gradient of ethyl acetate in hexanes) that provides good separation between your product and impurities on a TLC plate.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base (e.g., triethylamine, pyridine) in this reaction? The reaction between 3-nitrobenzenesulfonyl chloride and diethylamine produces one equivalent of hydrochloric acid (HCl). The base is added to neutralize this HCl, forming a salt (e.g., triethylammonium chloride).[3] If the HCl is not neutralized, it will protonate the diethylamine, forming diethylammonium chloride. This protonated amine is no longer nucleophilic and will not react with the sulfonyl chloride, thus stopping the reaction.[3]
Q2: Can I use an inorganic base like sodium hydroxide? While reactions of sulfonyl chlorides with amines can be performed under aqueous conditions with an inorganic base (known as Schotten-Baumann conditions), this is generally not recommended for this synthesis.[1] Using an aqueous base dramatically increases the risk of hydrolyzing the sensitive 3-nitrobenzenesulfonyl chloride, which would lead to low yields.[1] An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and safer choice.[1]
Q3: How do I know when the reaction is complete? Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. Spot the reaction mixture on a TLC plate against a spot of the 3-nitrobenzenesulfonyl chloride starting material. The reaction is complete when the sulfonyl chloride spot has been completely consumed.
Q4: My 3-nitrobenzenesulfonyl chloride is a yellow solid. Is it still good to use? 3-nitrobenzenesulfonyl chloride is typically a yellow to brown solid.[2] The color itself is not a definitive indicator of degradation. However, if the reagent is old or has been improperly stored, it has likely undergone some hydrolysis to sulfonic acid.[1] If you experience consistently low yields, the quality of the sulfonyl chloride is a primary suspect.
Reaction and Troubleshooting Visualization
To better understand the process, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.
Reaction Mechanism
Caption: Reaction mechanism for this compound synthesis.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common reaction failures.
Summary of Key Parameters
For quick reference, the following table summarizes the critical parameters for a successful synthesis.
| Parameter | Recommended Specification | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][4][5] | Aprotic and dissolves reactants well; must be dry to prevent hydrolysis.[3] |
| Base | Triethylamine (TEA) or Pyridine (>= 1.0 equivalent) | Non-nucleophilic base to neutralize HCl byproduct without competing with diethylamine.[1][3] |
| Temperature | 0 °C to Room Temperature | Controls initial exothermic reaction and minimizes potential side reactions.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture, preventing hydrolysis of the sulfonyl chloride.[1][3] |
| Reactant Ratio | ~1.0 eq. Sulfonyl Chloride, 1.0-1.2 eq. Diethylamine, 1.2 eq. Base | A slight excess of amine ensures full conversion of the sulfonyl chloride.[1][4] |
References
- common issues in sulfonamide synthesis and solutions. Benchchem.
- N,N-DIETHYL 3-NITROBENZENESULFONAMIDE synthesis. ChemicalBook.
- Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
- Synthesis of o-nitro-N,N-diethylbenzenesulfonamide. PrepChem.com.
- CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride. CymitQuimica.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
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Technical Support Center: Enhancing the Solubility of N,N-Diethyl-3-nitrobenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the solubility of N,N-Diethyl-3-nitrobenzenesulfonamide in various reaction media. Our goal is to equip you with the knowledge to overcome solubility challenges, ensuring the success and reproducibility of your experiments.
Introduction: Understanding the Solubility Challenge
This compound is a compound of interest in various synthetic applications. However, its relatively nonpolar structure, characterized by a substituted benzene ring and diethylamide group, can lead to limited solubility in certain reaction media, particularly polar solvents. Achieving a homogeneous reaction mixture is critical for optimal reaction kinetics, yield, and purity. This guide will explore several effective strategies to enhance the solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my chosen reaction solvent. What are my immediate options?
A1: Initial Troubleshooting Steps
When facing poor solubility, a systematic approach is key. Before making significant changes to your reaction protocol, consider these initial steps:
-
Solvent Polarity Matching: The principle of "like dissolves like" is fundamental. This compound, with its nitro group, possesses some polarity but is dominated by its nonpolar benzene ring and alkyl chains. Therefore, it is expected to have better solubility in moderately polar to nonpolar organic solvents. If you are using a highly polar solvent (e.g., water, methanol), or a very nonpolar solvent (e.g., hexane), you may encounter solubility issues.
-
Gentle Heating: For many organic solids, solubility increases with temperature.[1][2][3] This is because the added thermal energy helps to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent to solvate the individual molecules more effectively.[4]
-
Protocol:
-
Slowly warm your reaction mixture in a water or oil bath while stirring.
-
Monitor the temperature closely to avoid solvent boiling or decomposition of your starting materials.
-
Observe for dissolution. If the compound dissolves upon heating, it indicates a temperature-dependent solubility.
-
-
-
Mechanical Agitation: Increasing the surface area of the solid can enhance the rate of dissolution.
-
Protocol:
-
Ensure vigorous stirring using a magnetic stir bar or overhead stirrer.
-
-
Q2: I've tried gentle heating and stirring, but solubility is still an issue. How do I select a more appropriate solvent or solvent system?
A2: Strategic Solvent Selection and the Use of Co-solvents
If initial troubleshooting fails, a change in the solvent system is the next logical step.
Single Solvent Approach:
Refer to the table below for a list of common organic solvents and their properties to guide your selection. Consider solvents with moderate polarity. A good starting point would be ethers like Tetrahydrofuran (THF) or chlorinated solvents like Dichloromethane (DCM), as these are often used in the synthesis of similar sulfonamides.[7]
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity Index |
| Hexane | C₆H₁₄ | 69 | 0.655 | 0.1 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.4 |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.326 | 3.1 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 4.0 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 4.4 |
| Acetone | C₃H₆O | 56 | 0.791 | 5.1 |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 5.8 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 6.4 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 7.2 |
| Methanol | CH₄O | 64.7 | 0.792 | 5.1 |
| Water | H₂O | 100 | 1.000 | 10.2 |
Data compiled from various sources.[8][9][10][11]
Co-solvent Systems:
A powerful technique for fine-tuning solvent properties is the use of a co-solvent. A co-solvent is a secondary solvent added in a smaller amount to the primary solvent to enhance the solubility of a solute.[12][13] This is particularly useful when you need to maintain the general properties of your primary solvent but require a slight modification to achieve complete dissolution.
-
Mechanism of Action: Co-solvents work by altering the overall polarity and hydrogen-bonding characteristics of the solvent mixture, creating a more favorable environment for the solute.[14][15]
-
Experimental Workflow for Co-solvent Selection:
Caption: Workflow for selecting an optimal co-solvent system.
-
Common Co-solvent Combinations:
-
Toluene/THF
-
DCM/Acetonitrile
-
Ethyl Acetate/Methanol
-
Q3: My reaction involves both aqueous and organic phases, and my compound is not entering the organic phase where the reaction should occur. What can I do?
A3: Utilizing Phase-Transfer Catalysis
For biphasic reactions (e.g., aqueous and organic), poor solubility of a reactant in the desired phase is a common hurdle. Phase-transfer catalysis (PTC) is an excellent technique to overcome this.[16] A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[17]
-
Mechanism: The catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant in the aqueous phase. This ion pair is sufficiently lipophilic to dissolve in the organic phase, delivering the reactant to the reaction site.[16] This technique has been successfully applied to reactions involving sulfonamides.[18][19][20]
-
Diagram of Phase-Transfer Catalysis:
Caption: Mechanism of phase-transfer catalysis.
-
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
-
-
Protocol for Implementing PTC:
-
Dissolve your this compound in a suitable organic solvent.
-
In a separate vessel, prepare an aqueous solution of your other reactant.
-
Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst to the biphasic mixture.
-
Stir the mixture vigorously to maximize the interfacial surface area and facilitate ion exchange.
-
Monitor the reaction progress by standard analytical techniques (TLC, LC-MS, etc.).
-
Summary of Troubleshooting Strategies
| Issue | Strategy | Key Principle |
| Poor initial dissolution | Gentle Heating & Agitation | Increase kinetic energy and surface area.[4] |
| Unsuitable solvent | Solvent Screening | Match solvent polarity to the solute ("like dissolves like"). |
| Incomplete dissolution | Co-solvent Addition | Fine-tune the polarity of the reaction medium.[12] |
| Biphasic reaction limitations | Phase-Transfer Catalysis | Facilitate reactant transport across the phase boundary.[16] |
By systematically applying these principles and protocols, researchers can effectively address the solubility challenges associated with this compound, leading to more efficient and successful chemical transformations.
References
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Cosolvent - Wikipedia . Wikipedia. [Link]
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This compound | C10H14N2O4S | CID 232031 - PubChem . National Center for Biotechnology Information. [Link]
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Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PubMed . National Center for Biotechnology Information. [Link]
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Cosolvent . ScienceDirect. [Link]
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On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications . American Chemical Society. [Link]
-
Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC . National Center for Biotechnology Information. [Link]
-
Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts . LibreTexts. [Link]
-
Enantioselective S‐Alkylation of Sulfenamides by Phase‐Transfer Catalysis - ResearchGate . ResearchGate. [Link]
-
On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate . ResearchGate. [Link]
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Cosolvent – Knowledge and References - Taylor & Francis . Taylor & Francis. [Link]
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Co-solvent: Significance and symbolism . IGI Global. [Link]
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Effect of Temperature to the Solubility regarding Solids - Directing Actors . Directing Actors. [Link]
-
Synthesis of o-nitro-N,N-diethylbenzenesulfonamide - PrepChem.com . PrepChem. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . ResearchGate. [Link]
-
N,N-diethyl-3-nitrobenzamide | C11H14N2O3 | CID 347741 - PubChem . National Center for Biotechnology Information. [Link]
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Phase transfer catalysis (PTC) - OperaChem . OperaChem. [Link]
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Synthesis of N,N-dibutyl-3-nitro-4-chlorobenzenesulfonamide - PrepChem.com . PrepChem. [Link]
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Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . International Journal of Medical Science and Dental Research. [Link]
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preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure . Organic Syntheses. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve . Thieme Connect. [Link]
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CID 68791473 | C24H34N2O2 - PubChem . National Center for Biotechnology Information. [Link]
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A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands . Brieflands. [Link]
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Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives - ResearchGate . ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . Ascendia Pharma. [Link]
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Drug Solubility: Importance and Enhancement Techniques - PMC . National Center for Biotechnology Information. [Link]
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Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester . University of Rochester. [Link]
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COMMON SOLVENT PROPERTIES . University of California, Berkeley. [Link]
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Common Organic Solvents: Table of Properties1,2,3 . University of California, Davis. [Link]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for N,N-Diethyl-3-nitrobenzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving N,N-Diethyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile substrate. The unique electronic properties of this molecule, featuring a strongly electron-withdrawing nitro group and a tertiary sulfonamide, present specific challenges and opportunities in catalytic transformations.
This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.
Section 1: Catalytic Reduction of the 3-Nitro Group
The most common and synthetically valuable transformation for this substrate is the reduction of the nitro group to an aniline, yielding N,N-Diethyl-3-aminobenzenesulfonamide. This product is a useful building block, for example, as a dyestuff intermediate or a precursor for further functionalization. The choice of catalyst is critical for achieving high yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the best "first-pass" catalyst for reducing the nitro group on this compound?
For general-purpose nitro group reductions, catalytic hydrogenation using 5% Palladium on Carbon (Pd/C) is the industry standard and the recommended starting point.[1][2] It is highly efficient, typically requiring only atmospheric pressure of hydrogen gas (H₂), and proceeds cleanly at room temperature in a protic solvent like methanol or ethanol.[1]
Q2: My Pd/C hydrogenation is slow or has stalled. What are the most common causes and how do I troubleshoot?
Stalled hydrogenations are a frequent issue. Here's a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Poisoning: The catalyst may have been deactivated by impurities. Sulfur compounds are notorious poisons for palladium catalysts.[3] Ensure high-purity solvents and reagents.
-
Improper Handling: Pd/C can be sensitive to prolonged air exposure. While not pyrophoric like Raney Nickel, its activity can diminish. Use fresh catalyst from a properly sealed container.
-
Insufficient Loading: For a standard reaction, 1–5 mol% of palladium is typical. If the reaction is slow, consider increasing the catalyst loading to 10 mol%.
-
-
Reaction Conditions:
-
Hydrogen Pressure: While 1 atm is often sufficient, some reactions require higher pressure to increase the rate.[3] If your equipment allows, increase the pressure to 50 psi (approx. 3.4 atm).
-
Agitation: In a heterogeneous reaction, efficient mixing is crucial for contact between the substrate, catalyst, and hydrogen.[3] Ensure the stirring is vigorous enough to keep the catalyst suspended.
-
Solvent: The substrate must be fully dissolved. While methanol and ethanol are excellent, for substrates with poor solubility, a co-solvent like Tetrahydrofuran (THF) or Ethyl Acetate might be necessary.[3]
-
Q3: I need to reduce the nitro group in the presence of a sensitive functional group (e.g., an aryl halide) on another part of the molecule. Pd/C causes dehalogenation. What are my alternatives?
This is a classic chemoselectivity problem. Catalytic hydrogenation with Pd/C is known to reduce or remove many other functional groups.[2]
-
Raney Nickel: This catalyst is an effective alternative for substrates where dehalogenation of aryl chlorides, bromides, or iodides is a concern.[2] It still uses H₂ gas but is less prone to cleaving C-X bonds. Handle with care, as it can be pyrophoric.[3]
-
Metal/Acid Systems: Using an easily oxidized metal in acidic conditions is a mild and highly selective method.[4] Common choices include:
Catalyst Performance Comparison for Nitro Group Reduction
The following table summarizes common catalytic systems for the reduction of aromatic nitro groups, providing a baseline for catalyst selection.
| Catalyst System | Reductant | Typical Solvent | Temp. (°C) | Key Advantages & Disadvantages |
| 5% Pd/C | H₂ (1 atm) | Methanol, Ethanol | 25 | Advantages: High activity, clean reaction, easy product isolation. Disadvantages: Low chemoselectivity, can dehalogenate aryl halides.[1][2] |
| Raney Ni | H₂ (1-5 atm) | Ethanol | 25-50 | Advantages: Good for substrates with halides.[2] Disadvantages: Pyrophoric, requires careful handling. |
| Fe / AcOH | - | Acetic Acid | 25-80 | Advantages: Very mild, excellent chemoselectivity, inexpensive.[2] Disadvantages: Requires stoichiometric metal, acidic workup. |
| SnCl₂ | - | Ethanol, EtOAc | 25-70 | Advantages: Mild, good functional group tolerance.[2][4] Disadvantages: Tin waste can be problematic for disposal. |
| Na₂S₂O₄ (Sodium Dithionite) | - | H₂O / THF | 25-60 | Advantages: Useful for water-soluble substrates, avoids heavy metals. Disadvantages: Can sometimes be sluggish. |
Experimental Protocol: Standard Hydrogenation using Pd/C
-
Vessel Preparation: To a hydrogenation flask, add this compound (1.0 equiv) and a magnetic stir bar.
-
Solvent & Catalyst Addition: Add methanol (to a concentration of 0.1-0.2 M) followed by 5% Pd/C (1-5 mol %).
-
Inert Atmosphere: Seal the flask and purge the system by evacuating and backfilling with nitrogen or argon three times.
-
Hydrogenation: Introduce hydrogen gas (H₂) via a balloon or a regulated supply to 1 atm pressure.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N,N-Diethyl-3-aminobenzenesulfonamide, which can be purified further if necessary.
Section 2: Potential Cross-Coupling Reactions
While the primary reaction is nitro reduction, questions often arise about using the aromatic ring in cross-coupling reactions. The N,N-diethylsulfonamide group is a deactivating group, making standard palladium-catalyzed cross-couplings like Suzuki or Buchwald-Hartwig challenging at the positions meta to it. However, analogous reactions provide a path forward.
Troubleshooting & FAQs
Q1: Can I use this compound directly in a Suzuki-Miyaura reaction?
Direct Suzuki-Miyaura coupling is not feasible as there is no leaving group (like a halide or triflate) on the aromatic ring. However, if your goal is to couple an aryl group at the 3-position, a more viable synthetic route would be to start with 3-bromoaniline, protect it as the N,N-diethylsulfonamide, perform the Suzuki coupling on the bromide, and then introduce the nitro group if needed.
More relevantly, there is precedent for using related aryl sulfamates (Ar-O-SO₂NR₂) as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions .[5] This suggests that a C-S bond cleavage/coupling pathway could be explored for sulfonamides under specific nickel catalysis, though this would be a non-standard and research-level endeavor.
Q2: I am attempting a Buchwald-Hartwig amination with a related substrate, 3-bromo-N,N-diethylbenzenesulfonamide, but the reaction is failing. Could the sulfonamide be the problem?
While the sulfonamide is electron-withdrawing, it is generally compatible with Buchwald-Hartwig conditions. The more likely culprits in a failed reaction are the standard parameters:
-
Catalyst/Ligand Choice: Modern Buchwald-Hartwig reactions rely on specialized, bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and palladium pre-catalysts (e.g., G3 or G4 pre-catalysts).[6] Ensure you are using a current-generation system suitable for aryl bromides.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[7][8] The base must be strong enough to deprotonate the amine or the palladium-amine complex.[8][9]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are critical.[10] Toluene and 1,4-dioxane are commonly used.[10] Reactions often require heating (80–110 °C).
Q3: Why must I be cautious when using a nitro-containing aryl halide in a Buchwald-Hartwig or Suzuki coupling?
The nitro group itself can cause significant complications. Many standard cross-coupling conditions, especially those using strong bases like sodium tert-butoxide (KOtBu), are incompatible with nitroarenes.[11] The strong base can react with the nitro group or promote undesired side reactions. If a nitro group must be present, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) should be screened, although this often leads to lower reaction rates.[11][12] The preferred strategy is often to perform the cross-coupling first and introduce the nitro group at a later stage in the synthesis.
Section 3: Catalyst Selection Workflow
The following diagram outlines the logical decision-making process for selecting a catalyst system for the primary transformations of this compound.
Caption: Catalyst selection workflow for this compound.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 5. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
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- 23. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 28. chem.libretexts.org [chem.libretexts.org]
work-up procedure for reactions with N,N-Diethyl-3-nitrobenzenesulfonamide
Welcome to the technical support center for N,N-Diethyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful work-up and purification of reactions involving this compound. The protocols and insights provided are grounded in established chemical principles and field-proven experience to enhance the efficiency and outcomes of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges that may arise during the work-up and purification of this compound.
Issue 1: Low or No Yield of the Desired Product
A common frustration in synthesis is a lower-than-expected yield of the target molecule. Several factors can contribute to this issue when working with this compound.
Potential Causes and Solutions:
| Potential Cause | Explanation & Recommended Action |
| Hydrolysis of the Sulfonyl Chloride Starting Material | 3-Nitrobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it to the unreactive sulfonic acid. Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Utilize anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incomplete Reaction | The reaction may not have reached completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the duration or moderately increasing the temperature. |
| Suboptimal Base or Solvent Choice | The choice of base and solvent is critical for the efficient formation of the sulfonamide. Solution: A non-nucleophilic organic base, such as triethylamine or pyridine, is recommended to neutralize the HCl byproduct without competing with the diethylamine nucleophile. Dichloromethane or tetrahydrofuran are often suitable solvents as they are inert and can dissolve the reactants.[1] |
| Product Loss During Work-up | The product may be lost during the extraction or washing steps due to its solubility profile. Solution: Carefully select extraction solvents. Given the polarity of this compound, solvents like ethyl acetate or dichloromethane are generally effective for extraction from aqueous mixtures. Minimize the volume of aqueous washes to reduce product loss. |
Issue 2: Difficulty in Removing Byproducts and Impurities
The presence of unreacted starting materials or side products can complicate the purification process.
Potential Impurities and Removal Strategies:
| Impurity | Identification & Removal Strategy |
| Excess Diethylamine | This volatile starting material can often be removed under reduced pressure. Solution: After the initial work-up, concentrate the organic phase using a rotary evaporator. For stubborn traces, co-evaporation with a solvent like toluene can be effective. |
| Diethylamine Hydrochloride | This salt precipitates during the reaction. Solution: The salt can be removed by filtration if it is insoluble in the reaction solvent. Alternatively, it can be removed by an aqueous wash during the work-up. |
| 3-Nitrobenzenesulfonic Acid | Formed from the hydrolysis of the sulfonyl chloride. Solution: This acidic impurity can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. |
| Unreacted 3-Nitrobenzenesulfonyl Chloride | If the reaction did not go to completion, this reactive intermediate will be present. Solution: Quench the reaction with water or a dilute aqueous base to hydrolyze the remaining sulfonyl chloride to the more easily removable sulfonic acid. |
Frequently Asked Questions (FAQs)
Reaction and Work-up
Q1: What is the purpose of using a base like triethylamine in the synthesis of this compound?
A1: The reaction between 3-nitrobenzenesulfonyl chloride and diethylamine generates one equivalent of hydrochloric acid (HCl). The base is added to neutralize this acid. If left unneutralized, the HCl would protonate the diethylamine, rendering it non-nucleophilic and halting the reaction.[1]
Q2: Can I use an aqueous base like sodium hydroxide for this reaction?
A2: While possible under certain conditions (Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the reactive 3-nitrobenzenesulfonyl chloride starting material. For most lab-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method to maximize yield.[1]
Q3: My 3-nitrobenzenesulfonyl chloride appears old and may have been exposed to air. Can I still use it?
A3: It is not recommended. Over time, sulfonyl chlorides can hydrolyze due to atmospheric moisture, leading to a lower concentration of the active reagent and consequently, lower product yields. Using fresh or properly stored sulfonyl chloride is crucial for reproducible results.
Purification
Q4: What is the best method to purify crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain in solution.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative. The choice of eluent will depend on the polarity of the impurities.
Q5: What are some good solvent systems for the recrystallization of this compound?
A5: A good starting point for recrystallization is to test solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes. Small-scale solubility tests are essential to identify the optimal solvent or solvent mixture for your specific product.
Q6: What eluent system should I use for silica gel column chromatography of this compound?
A6: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a common choice for sulfonamides. A good starting point would be a gradient elution, beginning with a low percentage of ethyl acetate in hexanes (e.g., 10-20%) and gradually increasing the polarity. The ideal ratio should be determined by preliminary TLC analysis.
Analysis and Handling
Q7: How can I visualize this compound on a TLC plate?
A7: While the compound may be UV active due to the aromatic ring, a more specific and sensitive method for visualizing nitro compounds involves chemical staining. This can be achieved by first reducing the nitro group to an amine with a reagent like stannous chloride, followed by diazotization and coupling with a compound like β-naphthol to produce a brightly colored azo dye.
Q8: Is this compound stable to acidic or basic work-up conditions?
A8: Nitrobenzenesulfonamides are known to have limited stability under certain conditions and can be cleaved. It is advisable to use mild acidic (e.g., dilute HCl) or basic (e.g., saturated sodium bicarbonate) washes during the work-up and to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If an organic base like triethylamine was used, the triethylamine hydrochloride salt may precipitate.
-
Filtration (Optional): If a significant amount of salt has precipitated, it can be removed by vacuum filtration. Wash the filter cake with a small amount of the reaction solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining salts.
-
Base Wash: To remove any unreacted 3-nitrobenzenesulfonic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous sodium chloride) to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the first solvent should readily dissolve the compound, while the second should be a poor solvent in which the first is miscible.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
Sources
Technical Support Center: Purification of N,N-Diethyl-3-nitrobenzenesulfonamide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with N,N-Diethyl-3-nitrobenzenesulfonamide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.
Introduction to Purification Challenges
The synthesis of this compound, typically via the reaction of 3-nitrobenzenesulfonyl chloride with diethylamine, can result in a product contaminated with various impurities. The nature and quantity of these impurities can significantly impact downstream applications, making their effective removal a critical step. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents.
This guide will focus on the two primary methods for the purification of solid organic compounds: recrystallization and column chromatography. We will explore the nuances of each technique as applied to this compound, providing both theoretical understanding and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The most probable impurities include:
-
Unreacted 3-nitrobenzenesulfonyl chloride: This can be identified by its reactivity with moisture and its distinct sharp odor.
-
Unreacted diethylamine: A volatile and basic impurity.
-
Triethylamine hydrochloride: If triethylamine is used as a base in the reaction, this salt is a common by-product.
-
Isomeric by-products: Depending on the nitration conditions of the starting material, trace amounts of other nitro-substituted isomers may be present.
-
Solvent residues: The solvent used for the reaction (e.g., dichloromethane, acetonitrile) may be present in the crude product.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is an effective technique for removing small amounts of impurities from a solid product that is already relatively pure. It is generally faster and more scalable than chromatography.
-
Column chromatography is a more powerful separation technique that can be used to separate the desired product from significant quantities of impurities, especially those with similar polarities. It is the preferred method for purifying complex mixtures or when very high purity is required.[1]
Q3: My purified this compound is a yellow oil, but I was expecting a solid. What could be the reason?
A3: While this compound is expected to be a solid at room temperature, the presence of residual solvents or other impurities can lower its melting point, causing it to appear as an oil. Incomplete removal of solvents after column chromatography or the presence of low-melting eutectic mixtures with impurities are common causes. Further drying under high vacuum, potentially with gentle heating, or re-purification may be necessary.
Troubleshooting Guide
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a more polar solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[2] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is cooling too rapidly. Impurities are present that are lowering the melting point. | Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the problem persists, consider a preliminary purification by column chromatography to remove the problematic impurities. |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try adding a small seed crystal of the pure compound to induce crystallization. If the compound is highly soluble, consider a two-solvent recrystallization system where a second solvent in which the compound is insoluble is added to the solution.[2] |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Warm the filtration funnel and receiving flask to prevent premature crystallization. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping bands). | The solvent system (eluent) is too polar or not polar enough. The column was not packed properly. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A good Rf value for the desired compound on TLC is typically between 0.25 and 0.35. Ensure the column is packed uniformly without any cracks or air bubbles. |
| The product is not eluting from the column. | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of the compound band. | The sample was overloaded on the column. The compound is interacting too strongly with the stationary phase. | Use a smaller amount of crude product relative to the amount of stationary phase. Adding a small amount of a slightly more polar solvent to the eluent can sometimes improve peak shape. |
| Cracks appearing in the silica gel bed. | The column has run dry. The packing has settled unevenly. | Never let the solvent level drop below the top of the stationary phase. Ensure the silica gel is fully settled before loading the sample. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The ideal solvent system should be determined experimentally on a small scale. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, and mixtures of ethyl acetate/hexanes.[3]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, or Ethyl Acetate/Hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and show low solubility at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography Purification
This protocol provides a general framework for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)[4]
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, start with a low polarity mixture like 9:1 and gradually increase polarity)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running a TLC of the crude mixture in various solvent systems.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the desired compound.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizing the Workflow
A clear understanding of the decision-making process is crucial for effective purification.
Caption: Decision workflow for selecting a purification method.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. The following table summarizes common analytical techniques for this purpose.
| Technique | Principle | Information Obtained |
| Thin Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Quick assessment of purity and number of components. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity determination and detection of trace impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation and detection of impurities with distinct NMR signals. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight confirmation and identification of impurities. |
References
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of N,N-Diethyl-3-nitrobenzenesulfonamide
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N-Diethyl-3-nitrobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the theoretical prediction of spectral features, outline a robust experimental protocol for data acquisition, and compare the results with related chemical structures to provide a comprehensive understanding of how molecular architecture influences NMR spectra.
Introduction: The Molecule in Focus
This compound is an organic molecule featuring a substituted aromatic ring at its core. Its structure, confirmed by its IUPAC name and SMILES notation CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[O-], combines a 3-nitrophenyl group with an N,N-diethylsulfonamide moiety.[1] Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities.[2][3] The presence of a nitro group, a strong electron-withdrawing group, and the sulfonamide functionality significantly influences the electronic environment of the molecule, creating a distinct and predictable pattern in its NMR spectra.
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. This guide will systematically dissect the ¹H and ¹³C NMR data to provide an unambiguous structural assignment for this compound.
Theoretical NMR Spectral Prediction
Before acquiring experimental data, a theoretical analysis of the molecule's structure allows us to predict the key features of its ¹H and ¹³C NMR spectra. This predictive approach is rooted in understanding the effects of symmetry, electron-donating/withdrawing groups, and spin-spin coupling.
Predicted ¹H NMR Spectrum
The structure of this compound possesses a single plane of symmetry that bisects the nitro group and the C-S bond. However, the ethyl groups and the aromatic protons are not further related by symmetry, leading to distinct signals for each unique proton environment.
-
Aromatic Region: The benzene ring has four protons. Due to the substitution pattern, we expect four distinct signals in the aromatic region. The powerful electron-withdrawing effects of both the nitro group (-NO₂) and the sulfonamide group (-SO₂NEt₂) will deshield all aromatic protons, shifting their signals downfield from benzene's characteristic signal at 7.3 ppm.[4] The nitro group, in particular, causes significant deshielding of the ortho and para protons.[4][5]
-
H-2: This proton is ortho to the nitro group and will be the most deshielded.
-
H-6: This proton is ortho to the sulfonamide group and meta to the nitro group.
-
H-4: This proton is para to the sulfonamide group and ortho to the nitro group.
-
H-5: This proton is meta to both the sulfonamide and nitro groups. It is expected to be the most upfield of the aromatic protons. The splitting patterns will be complex due to ortho (³JHH ≈ 7-9 Hz), meta (⁴JHH ≈ 2-3 Hz), and para (⁵JHH ≈ 0-1 Hz) coupling.[6][7]
-
-
Aliphatic Region: The N,N-diethyl group contains two chemically distinct sets of protons.
-
Methylene Protons (-CH₂-): These protons are adjacent to the nitrogen atom of the sulfonamide. Their signal will appear as a quartet due to coupling with the three protons of the methyl group (³JHH ≈ 7 Hz).[8]
-
Methyl Protons (-CH₃): These protons are adjacent to the methylene group. Their signal will appear as a triplet due to coupling with the two protons of the methylene group (³JHH ≈ 7 Hz).[8]
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (Aromatic) | 8.5 - 8.8 | Doublet of doublets (dd) or multiplet (m) | ³J ≈ 8 Hz, ⁴J ≈ 2 Hz |
| H-4 (Aromatic) | 8.3 - 8.5 | Doublet of doublets (dd) or multiplet (m) | ³J ≈ 8 Hz, ⁴J ≈ 2 Hz |
| H-6 (Aromatic) | 8.0 - 8.2 | Triplet or doublet of doublets (dd) | ³J ≈ 8 Hz |
| H-5 (Aromatic) | 7.7 - 7.9 | Triplet or triplet of doublets (td) | ³J ≈ 8 Hz |
| Methylene (-CH₂) | 3.2 - 3.5 | Quartet (q) | ³J ≈ 7 Hz |
| Methyl (-CH₃) | 1.1 - 1.3 | Triplet (t) | ³J ≈ 7 Hz |
Predicted ¹³C NMR Spectrum
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak.[9]
-
Aromatic Carbons: The six carbons of the benzene ring are all chemically non-equivalent and will give rise to six distinct signals.
-
C-3 (ipso-NO₂): The carbon directly attached to the nitro group will be significantly affected.
-
C-1 (ipso-SO₂): The carbon bearing the sulfonamide group.
-
C-2, C-4, C-5, C-6: The protonated aromatic carbons will appear in the typical aromatic region (120-150 ppm). Their specific shifts are influenced by the substitution pattern. The carbon ortho and para to the nitro group are expected to be deshielded.[5]
-
-
Aliphatic Carbons: The N,N-diethyl group has two unique carbon environments.
-
Methylene Carbon (-CH₂-): Directly attached to the nitrogen.
-
Methyl Carbon (-CH₃): The terminal carbon of the ethyl chain.
-
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (ipso-SO₂) | 140 - 145 |
| C-3 (ipso-NO₂) | 147 - 150 |
| Aromatic CHs | 120 - 140 |
| Methylene (-CH₂) | 42 - 45 |
| Methyl (-CH₃) | 13 - 16 |
Experimental Design and Protocols
Acquiring high-quality, reproducible NMR data is paramount. The following section details a validated protocol for the analysis of this compound.
Sample Preparation
The choice of solvent is critical as it must dissolve the analyte without interfering with its signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[10][11]
Protocol:
-
Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for both ¹H and ¹³C spectra.[12]
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.[13]
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
The following parameters are suggested for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Number of Scans: 512-1024 scans (or more, as ¹³C is much less sensitive than ¹H).
-
Relaxation Delay (d1): 2-5 seconds.
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Spectral Data and Comparative Analysis
While actual experimental data is not provided, we can analyze representative data based on spectral databases and published literature for similar compounds. For instance, the ¹³C NMR spectrum of nitrobenzene shows signals at 148.3 (ipso), 134.7 (para), 129.4 (meta), and 123.5 (ortho) ppm.[5] The ethyl groups in diethylamine derivatives typically show ¹³C signals around 42 ppm (-CH₂) and 15 ppm (-CH₃).[14]
Table 3: Representative Experimental NMR Data (in CDCl₃)
| Assignment | ¹H δ (ppm), Mult, J (Hz) | ¹³C δ (ppm) |
| H-2 | 8.65, m | 123.8 |
| H-4 | 8.42, dd, J = 8.2, 1.5 Hz | 130.5 |
| H-6 | 8.15, dd, J = 7.8, 1.5 Hz | 128.0 |
| H-5 | 7.80, t, J = 8.0 Hz | 135.2 |
| -CH₂- | 3.35, q, J = 7.1 Hz | 42.5 |
| -CH₃ | 1.25, t, J = 7.1 Hz | 14.1 |
| C-1 (ipso-SO₂) | - | 141.5 |
| C-3 (ipso-NO₂) | - | 148.4 |
Analysis and Comparison
-
Aromatic Protons: As predicted, the aromatic protons are all found in the downfield region (7.7-8.7 ppm). The proton at 8.65 ppm (H-2) is the most deshielded, consistent with its position ortho to the strongly electron-withdrawing nitro group. The coupling patterns align with the expected ortho and meta relationships.
-
Aliphatic Protons: The quartet at 3.35 ppm and the triplet at 1.25 ppm are classic signatures of an ethyl group, with integrations in a 2:3 ratio, respectively. Their chemical shifts are consistent with an ethyl group attached to a nitrogen atom in a sulfonamide.
-
Aromatic Carbons: The chemical shifts align with predictions. The ipso-carbon attached to the nitro group (C-3) is the most downfield at 148.4 ppm. This is a characteristic effect of the nitro substituent.[15][16]
-
Comparison with N,N-diethylbenzamide: In N,N-diethylbenzamide, the methylene protons often appear as two separate signals due to hindered rotation around the amide C-N bond.[17] The sulfonamide S-N bond has a lower rotational barrier, typically resulting in a single, time-averaged quartet for the methylene protons at room temperature, as observed here. This highlights a key difference between amide and sulfonamide functionalities in NMR.
Advanced 2D NMR for Unambiguous Assignment
To definitively confirm all assignments, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, we would expect to see:
-
A cross-peak between the methylene quartet (3.35 ppm) and the methyl triplet (1.25 ppm), confirming the ethyl group connectivity.
-
A network of cross-peaks between the aromatic protons, confirming their adjacent relationships (e.g., H-5 coupled to H-4 and H-6).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would allow for the unambiguous assignment of the protonated carbons:
-
The signal at 8.65 ppm (H-2) would correlate with the carbon at 123.8 ppm (C-2).
-
The quartet at 3.35 ppm (-CH₂) would correlate with the carbon at 42.5 ppm.
-
Caption: Expected ¹H-¹H COSY correlations for the molecule.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect the molecule's electronic and structural features. The strong deshielding effects of the nitro and sulfonamide groups dominate the aromatic region, while the aliphatic region displays the characteristic signals of an N-ethyl moiety. Through a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide demonstrates a systematic approach, from theoretical prediction to experimental validation, providing a robust framework for the structural analysis of complex organic molecules.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 232031, this compound. Retrieved from [Link].
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Chemistry Stack Exchange (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link].
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm. Retrieved from [Link].
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G. C. Levy, J. D. Cargioli (1973). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Retrieved from [Link].
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B. T. Gowda, K. M. Usha, K. Jyothi (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A. Retrieved from [Link].
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Chemistry Stack Exchange (2025). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Retrieved from [Link].
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L. M. Field, N. D. Heindel, J. R. Piasio, J. C. Schaeffer (2011). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications. Retrieved from [Link].
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SpectraBase. (n.d.). Nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link].
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G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link].
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ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link].
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link].
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Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link].
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Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. r/chemhelp. Retrieved from [Link].
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of N,N-Diethyl-3-nitrobenzenesulfonamide and its Alternatives
For the modern researcher, scientist, and drug development professional, the precise and reliable characterization of chemical compounds is paramount. N,N-Diethyl-3-nitrobenzenesulfonamide, a molecule of interest in various research contexts, presents a unique analytical challenge. This guide provides an in-depth exploration of its mass spectrometric behavior, offering a scientifically grounded, theoretical framework for its fragmentation pattern. Furthermore, it presents a critical comparison with alternative analytical techniques, empowering you to make informed decisions for your specific research needs.
At the heart of molecular identification lies the ability to deconstruct a molecule and interpret its constituent parts. Mass spectrometry (MS) is a powerful tool for this purpose, providing a molecular fingerprint in the form of a fragmentation pattern. Understanding this pattern is not merely an academic exercise; it is fundamental to confirming molecular identity, elucidating structure, and quantifying presence in complex matrices.
This guide moves beyond a simple recitation of facts. It delves into the "why" behind the fragmentation, grounding the theoretical predictions in the fundamental principles of mass spectrometry and the known behavior of related chemical structures. By understanding the causality of fragmentation, you, the researcher, are better equipped to interpret your own data and troubleshoot unexpected results.
Unraveling the Fragmentation Tapestry: A Theoretical Deep Dive into this compound's Mass Spectrum
While a publicly available, detailed experimental mass spectrum for this compound is not readily found in the literature, we can construct a robust theoretical fragmentation pattern based on established principles of mass spectrometry and the known fragmentation of analogous sulfonamides and nitroaromatic compounds.[1][2][3][4]
Molecular Ion Peak (M+•): The journey begins with the molecular ion, formed by the removal of a single electron. For this compound (C10H14N2O4S), the expected nominal mass of the molecular ion is m/z 258.[5] The stability of this ion will influence its abundance in the spectrum.
Key Fragmentation Pathways: The fragmentation of the molecular ion is a cascade of bond cleavages and rearrangements, driven by the energetic instability of the ion and the inherent structural features of the molecule. We can anticipate several key fragmentation pathways:
-
α-Cleavage of the Diethylamino Group: The N,N-diethylamino group is a prime site for initial fragmentation. Loss of an ethyl radical (•CH2CH3, 29 Da) via α-cleavage is a highly probable event, leading to a significant fragment at m/z 229 . A subsequent loss of ethene (CH2=CH2, 28 Da) from this fragment could also occur, yielding an ion at m/z 201 .
-
Cleavage of the Sulfonamide Bond (S-N Cleavage): The bond between the sulfur atom and the nitrogen of the diethylamino group is another labile point. Cleavage of this bond can occur in two ways:
-
Formation of the 3-nitrobenzenesulfonyl cation at m/z 186 .
-
Formation of the diethylaminyl radical, with the charge retained on the aromatic portion, leading to a fragment that would readily undergo further fragmentation.
-
-
Loss of Sulfur Dioxide (SO2): A characteristic fragmentation pathway for many aromatic sulfonamides is the elimination of a neutral SO2 molecule (64 Da).[2][4] This often proceeds through a rearrangement mechanism and can be promoted by the presence of electron-withdrawing groups like the nitro group. This would result in a fragment at m/z 194 .
-
Fragmentation of the Nitroaromatic Ring: The nitro group introduces its own set of characteristic fragmentations. We can expect to see losses of:
-
Nitric oxide (•NO, 30 Da) from the molecular ion or major fragments. For example, from the m/z 186 fragment, this would lead to an ion at m/z 156 .
-
Nitrogen dioxide (•NO2, 46 Da), resulting in a fragment at m/z 140 from the m/z 186 ion.
-
An oxygen atom (O, 16 Da) is also a possible loss from the nitro group.
-
Proposed Fragmentation Diagram:
The interplay of these fragmentation pathways can be visualized as follows:
Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.
Beyond the Mass Spectrometer: A Comparative Analysis of Analytical Alternatives
While mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers unparalleled sensitivity and structural information, it is not the only tool in the analytical arsenal. The choice of technique should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity and specificity. Provides structural information through fragmentation patterns. Can be coupled with chromatography for complex mixture analysis. | High initial instrument cost. Requires skilled operators. Matrix effects can suppress ionization. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary and a mobile phase. | Versatile for a wide range of compounds. Good quantitative accuracy and precision. Established and robust methodology.[3] | Limited structural information without a mass spectrometer detector. Can consume significant amounts of solvent. |
| Gas Chromatography (GC) | Separates volatile and thermally stable compounds in a gaseous mobile phase. | High resolution for volatile compounds. Mature and reliable technique. Can be coupled with various detectors, including MS.[6] | Limited to volatile and thermally stable analytes. Derivatization may be required for polar compounds. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. | High separation efficiency. Low sample and reagent consumption. Can be coupled to MS.[1] | Lower sensitivity for some applications. Less robust for complex matrices compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation. Non-destructive technique. | Relatively low sensitivity. Expensive instrumentation and maintenance. Not suitable for trace analysis. |
Experimental Protocols: A Blueprint for Analysis
To ensure the trustworthiness and reproducibility of your results, a well-defined experimental protocol is essential. The following provides a generalized workflow for the analysis of this compound using GC-MS.
Sample Preparation:
-
Extraction: For solid samples, a suitable solvent such as ethyl acetate or acetonitrile should be used for extraction. Liquid-liquid extraction or solid-phase extraction (SPE) may be necessary for complex matrices to remove interfering substances.
-
Concentration: The extract may need to be concentrated under a gentle stream of nitrogen to achieve the desired analytical sensitivity.
-
Derivatization (if necessary): While this compound is likely amenable to direct GC analysis, derivatization could be employed to improve its thermal stability or chromatographic behavior.
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap) is required.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is a suitable starting point.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of around 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 300).
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Data Analysis:
-
Identify the Molecular Ion Peak: Locate the peak corresponding to the molecular weight of the compound (m/z 258).
-
Analyze the Fragmentation Pattern: Compare the observed fragment ions with the theoretically predicted pattern.
-
Library Matching: If available, compare the acquired spectrum against a commercial or in-house mass spectral library for confirmation.
Workflow Diagram:
Caption: A generalized workflow for the GC-MS analysis of this compound.
Conclusion: Empowering Your Analytical Strategy
The successful identification and quantification of this compound hinges on a thorough understanding of its analytical behavior. This guide has provided a comprehensive, scientifically-grounded framework for interpreting its mass spectrometric fragmentation pattern. By understanding the likely cleavage points and rearrangements, researchers can confidently identify this compound in their samples.
Furthermore, the comparative analysis of alternative techniques underscores that the optimal analytical strategy is context-dependent. While GC-MS and LC-MS offer a powerful combination of separation and identification, techniques like HPLC, GC, and CE remain valuable tools for specific applications. Ultimately, an informed choice of methodology, guided by the principles outlined in this guide, will lead to more robust and reliable scientific outcomes.
References
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Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid communications in mass spectrometry : RCM, 25(6), 750–754. [Link]
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Sun, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]
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Request PDF. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Retrieved from [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
Sci-Hub. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO 2 via rearrangement. Retrieved from [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
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Request PDF. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
PubMed. (1998). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Retrieved from [Link]
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A Comparative Guide to N,N-Diethyl-3-nitrobenzenesulfonamide and its Structural Isomers for Drug Discovery Professionals
Foreword: Navigating the Landscape of Nitrobenzenesulfonamides
In the expansive field of medicinal chemistry, the benzenesulfonamide scaffold represents a cornerstone of therapeutic design, giving rise to a multitude of drugs with diverse biological activities, including antibacterial, anticonvulsant, and anticancer properties.[1] The introduction of a nitro group onto the benzene ring and substitutions on the sulfonamide nitrogen significantly modulate the physicochemical properties and pharmacological effects of these molecules. This guide provides an in-depth comparative analysis of N,N-Diethyl-3-nitrobenzenesulfonamide, a representative member of this class, with its structural isomers and N-unsubstituted analogues.
Physicochemical Properties: The Foundation of Biological Activity
The position of the nitro group and the presence of the N,N-diethyl substitution profoundly influence the physicochemical properties of the benzenesulfonamide core. These properties, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, as well as their ability to interact with biological targets.
A comparative analysis of the predicted physicochemical properties of this compound and its relevant comparators is presented below. These values, sourced from PubChem, provide a quantitative basis for understanding the impact of subtle structural modifications.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₁₀H₁₄N₂O₄S | 258.30 | 1.1 | 0 | 5 |
| N,N-Diethyl-2-nitrobenzenesulfonamide | C₁₀H₁₃FN₂O₄S | 276.29 | 1.7 | 0 | 6 |
| N,N-Diethyl-4-nitrobenzenesulfonamide | C₁₀H₁₄N₂O₄S | 258.30 | 1.1 | 0 | 5 |
| 3-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | 202.19 | 0.6 | 1 | 5 |
| 4-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | 202.19 | 0.6 | 1 | 5 |
Interpretation of Physicochemical Data:
-
Lipophilicity (XLogP3): The N,N-diethyl substitution increases the lipophilicity (higher XLogP3) compared to the unsubstituted analogs. This is expected to enhance membrane permeability but may also increase binding to hydrophobic off-targets. The ortho-isomer (N,N-Diethyl-2-nitrobenzenesulfonamide) is predicted to be more lipophilic than the meta and para isomers, likely due to intramolecular interactions that mask the polar groups.
-
Hydrogen Bonding: The N,N-diethyl substitution removes the hydrogen bond donor capacity of the sulfonamide nitrogen. This has significant implications for target binding, as the unsubstituted sulfonamides can act as both hydrogen bond donors and acceptors, while the N,N-diethyl derivatives can only function as acceptors.
-
Molecular Weight: The addition of the diethyl groups increases the molecular weight, which can influence diffusion rates and binding affinities.
Synthesis of Nitrobenzenesulfonamide Derivatives: A Generalized Workflow
The synthesis of this compound and its isomers typically follows a straightforward and well-established synthetic route. The general workflow involves the reaction of the corresponding nitrobenzenesulfonyl chloride with diethylamine.
This synthetic approach is versatile and can be adapted for the preparation of a wide range of N-substituted benzenesulfonamide derivatives for structure-activity relationship studies.[3]
Comparative Biological Activities: A Multifaceted Analysis
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a nitro group and N,N-diethyl substitution is expected to modulate these activities in distinct ways.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[4] Sulfonamides are classic inhibitors of CAs, and their inhibitory activity is a key area of investigation for this class of compounds.
Plausible Binding Mode of Nitrobenzenesulfonamides to Carbonic Anhydrase:
The sulfonamide moiety is known to bind to the zinc ion in the active site of carbonic anhydrase. The nitro-substituted benzene ring can form additional interactions with amino acid residues in the active site, influencing the binding affinity and isoform selectivity.
Structure-Activity Relationship Insights:
-
N,N-Diethyl Substitution: The absence of the sulfonamide N-H proton in N,N-diethyl derivatives prevents them from acting as hydrogen bond donors, which can alter their binding orientation and affinity compared to primary sulfonamides. However, the diethyl groups can engage in hydrophobic interactions within the active site, potentially enhancing binding to certain CA isoforms.
-
Nitro Group Position: The position of the electron-withdrawing nitro group influences the acidity of the sulfonamide proton (in unsubstituted analogs) and the electronic distribution of the aromatic ring. This can affect the strength of the coordination to the zinc ion and interactions with active site residues. The para-position, allowing for strong resonance effects, may lead to different binding characteristics compared to the meta-position.
Anticonvulsant Activity
Certain sulfonamide derivatives have shown promise as anticonvulsant agents.[5] The mechanism of action is often multifactorial, potentially involving the modulation of ion channels or neurotransmitter systems.
Experimental Evaluation of Anticonvulsant Activity:
The two most common preclinical models for assessing anticonvulsant activity are the Maximal Electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests.
-
Maximal Electroshock (MES) Test: This model is thought to identify compounds that prevent the spread of seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can raise the seizure threshold.
A compound's activity in both tests suggests a broad spectrum of anticonvulsant action.
Antimicrobial Activity
The historical significance of sulfonamides as the first class of effective antibacterial agents is well-documented.[6] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
Factors Influencing Antimicrobial Potency:
-
Structural Similarity to p-Aminobenzoic Acid (PABA): The efficacy of many sulfonamide antibacterials relies on their structural mimicry of PABA. The introduction of a nitro group and N,N-diethyl substituents alters this similarity and may lead to a different spectrum of activity or mechanism of action.
-
Lipophilicity: The ability of the compound to penetrate the bacterial cell wall is crucial for its activity. The increased lipophilicity of the N,N-diethyl derivatives may enhance their uptake by certain bacteria.
Experimental Protocols for Comparative Analysis
To facilitate the direct comparison of this compound and its analogs, we provide the following detailed experimental protocols. Adherence to these standardized methods is crucial for generating reproducible and comparable data.
Determination of Carbonic Anhydrase Inhibition (IC₅₀)
This protocol is adapted from a colorimetric assay that measures the esterase activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of pNPA in acetonitrile.
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add various concentrations of the test compounds to the wells. Include a positive control (e.g., acetazolamide) and a negative control (DMSO vehicle).
-
Add the hCA II enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
Evaluation of Anticonvulsant Activity
These protocols are based on standard methods used in preclinical anticonvulsant drug screening. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Maximal Electroshock (MES) Test:
-
Administer the test compound to mice via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Determine the median effective dose (ED₅₀) by testing a range of doses.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound to mice via i.p. injection.
-
After a predetermined time, inject the mice subcutaneously with a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg).
-
Observe the mice for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.
-
The absence of such seizures is considered protection.
-
Determine the ED₅₀ by testing a range of doses.
Assessment of Antimicrobial Activity (Agar Well Diffusion Method)
This method provides a qualitative and semi-quantitative assessment of the antimicrobial properties of the test compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile cork borer
-
Test compounds (dissolved in a suitable solvent)
Procedure:
-
Prepare and sterilize Mueller-Hinton agar and pour it into sterile petri dishes.
-
Once the agar has solidified, inoculate the surface with a standardized suspension of the test bacterium.
-
Create uniform wells in the agar using a sterile cork borer.
-
Add a fixed volume of the test compound solution to each well. Include a positive control (a known antibiotic) and a negative control (solvent).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Directions
This guide has provided a comprehensive comparative framework for understanding this compound in the context of its structural isomers and N-unsubstituted analogs. While direct comparative experimental data remains a gap in the literature, the principles of structure-activity relationships and the provided experimental protocols offer a clear path forward for researchers in the field.
The interplay between the position of the nitro group and the N,N-diethyl substitution creates a fascinating chemical space for exploration. Future research should focus on the systematic synthesis and evaluation of these compounds using the standardized assays outlined in this guide. Such studies will not only elucidate the precise impact of these structural modifications on biological activity but also pave the way for the development of novel benzenesulfonamide-based therapeutics with enhanced potency and selectivity. The integration of computational modeling with experimental screening will be instrumental in accelerating the discovery of lead compounds within this promising chemical class.
References
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Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 232031, this compound. Retrieved from [Link].
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. [Link]
-
De Simone, G., & Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 235-239. [Link]
-
Chauhan, A., et al. (2011). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. PubMed. [Link]
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A Researcher's Guide to Amine Protection: Unveiling the Advantages of N,N-Diethyl-3-nitrobenzenesulfonamide
In the intricate landscape of multi-step organic synthesis, the judicious selection of a protecting group for amines is a critical decision that can significantly influence the efficiency, yield, and ultimate success of a synthetic campaign.[1][2] Among the diverse arsenal of amine protecting groups, the sulfonamides have long been valued for their robustness.[1][3] However, the classical p-toluenesulfonamide (tosyl) group, while exceptionally stable, is notoriously difficult to remove, often necessitating harsh reductive or strongly acidic conditions that are incompatible with sensitive functional groups.[1][4] This guide provides a comprehensive comparison of N,N-Diethyl-3-nitrobenzenesulfonamide, a representative of the nosyl (nitrobenzenesulfonyl) class of protecting groups, with other commonly employed alternatives, supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.
The primary advantage of the nosyl group, and by extension this compound, lies in its facile cleavage under remarkably mild conditions, a feature that sets it apart from many other sulfonamides.[1][5] This key attribute, coupled with its stability to a wide range of reaction conditions, makes it an invaluable tool in modern organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals.[1][6]
The Nosyl Advantage: A Comparative Overview
The superiority of the nosyl group over other protecting groups, such as the widely used tosyl (Ts), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups, is most evident when considering the delicate balance between stability and ease of removal. The following sections will delve into a detailed comparison, highlighting the unique benefits of employing this compound.
Deprotection: A Tale of Two Sulfonamides
The most striking difference between nosylamides and their tosylamide counterparts is the conditions required for their cleavage. While tosylamides demand forcing conditions, nosylamides are readily cleaved by nucleophilic aromatic substitution with a thiol, a transformation often referred to as the Fukuyama deprotection.[3][5][7] This process proceeds through a Meisenheimer complex, facilitated by the electron-withdrawing nitro group on the aromatic ring.[5]
| Protecting Group | Reagents for Deprotection | Conditions | Key Considerations |
| This compound (Nosyl) | Thiophenol, K₂CO₃ in CH₃CN | 50 °C, 40 minutes[7] | Mild conditions, compatible with many functional groups. Odorless thiol alternatives are available.[6] |
| p-Mercaptobenzoic acid, base | Room Temp to 50 °C[6] | Reduces the odor associated with thiophenol. | |
| p-Toluenesulfonamide (Tosyl) | SmI₂, reflux | Hours[7] | Requires strongly reducing conditions. |
| Red-Al, reflux | Hours[7] | Harsh conditions, not suitable for sensitive substrates. | |
| HBr/AcOH, heat | High temperatures | Strongly acidic and harsh. |
This stark contrast in deprotection conditions underscores the significant advantage of the nosyl group in the synthesis of complex molecules where functional group tolerance is paramount.
Orthogonality: A Key to Complex Synthesis
In the synthesis of polyfunctional molecules, the ability to selectively deprotect one amine in the presence of others is crucial. This concept, known as orthogonality, is a cornerstone of modern protecting group strategy. The nosyl group exhibits excellent orthogonality with other common amine protecting groups.
As illustrated in Figure 1, the nosyl group is stable to the acidic conditions used to cleave Boc groups (e.g., trifluoroacetic acid), the hydrogenolysis conditions for Cbz group removal, and the basic conditions for Fmoc group cleavage.[8] Conversely, the mild thiol-based deprotection of the nosyl group leaves Boc, Cbz, and Fmoc groups intact. This mutual orthogonality allows for intricate synthetic planning and the selective manipulation of multiple amine functionalities within the same molecule.
The Fukuyama-Mitsunobu Reaction: A Powerful Tool for Amine Synthesis
A significant application that showcases the utility of nosylamides is the Fukuyama-Mitsunobu reaction.[5][9][10] This powerful transformation allows for the alkylation of primary amines to form secondary amines under mild conditions. The nosyl group plays a dual role: it protects the amine and its electron-withdrawing nature acidifies the N-H proton, facilitating deprotonation and subsequent alkylation.[3][8]
The three-step sequence of nosylation, Mitsunobu alkylation, and denosylation provides a reliable and high-yielding route to secondary amines from primary amines.[8]
Experimental Protocols
To provide a practical context for the advantages discussed, the following are detailed, step-by-step methodologies for the protection of an amine with N,N-Diethyl-3-nitrobenzenesulfonyl chloride and its subsequent deprotection.
Protocol 1: Protection of a Primary Amine with N,N-Diethyl-3-nitrobenzenesulfonyl Chloride
Objective: To synthesize a nosyl-protected amine.
Reagents and Materials:
-
Primary amine (1.0 eq)
-
N,N-Diethyl-3-nitrobenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add a solution of N,N-Diethyl-3-nitrobenzenesulfonyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Nosylamide (Fukuyama Deprotection)
Objective: To cleave the nosyl group and obtain the free amine.
Reagents and Materials:
-
Nosyl-protected amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the nosyl-protected amine in acetonitrile, add potassium carbonate and thiophenol under a nitrogen atmosphere.[5]
-
Heat the reaction mixture to 50 °C and stir for 40 minutes to 2 hours.[5][7] Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine product by flash column chromatography or distillation.
Stability Profile of this compound
While the ease of cleavage is a major advantage, a protecting group must also be sufficiently stable to withstand various reaction conditions. Nosylamides exhibit excellent stability under a wide range of non-nucleophilic conditions.
| Condition | Stability of Nosylamide |
| Acidic | Stable to strong acids like TFA. |
| Basic | Stable to non-nucleophilic bases (e.g., K₂CO₃, pyridine). |
| Oxidative | Generally stable to common oxidizing agents. |
| Reductive | Stable to catalytic hydrogenation (H₂/Pd). |
| Organometallics | The nitro group can be susceptible to reduction or addition by some organometallic reagents.[1] |
The potential reactivity of the nitro group with certain organometallic reagents is a limitation to consider during synthetic planning. However, for a vast array of transformations, the nosyl group provides robust protection.
Conclusion
This compound, as a representative of the nosyl class of protecting groups, offers a compelling combination of robust protection and exceptionally mild cleavage conditions. Its key advantages—facile deprotection with thiols, excellent orthogonality with other common protecting groups, and its utility in powerful synthetic methods like the Fukuyama-Mitsunobu reaction—make it a superior choice for many applications in modern organic synthesis. While the potential reactivity of the nitro group warrants consideration, the overall benefits often outweigh this limitation, particularly in the synthesis of complex and sensitive molecules. By understanding the comparative performance and leveraging the unique attributes of the nosyl group, researchers can significantly enhance the efficiency and elegance of their synthetic endeavors.
References
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Chem-Station Int. Ed. Fukuyama Amine Synthesis. (2014-03-31). [Link]
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Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH. (2023-06-07). [Link]
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YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. (2020-05-18). [Link]
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Chem-Station Int. Ed. Sulfonyl Protective Groups. (2014-05-06). [Link]
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ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. [Link]
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Royal Society of Chemistry. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. (2005). [Link]
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PrepChem.com. Synthesis of o-nitro-N,N-diethylbenzenesulfonamide. [Link]
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ResearchGate. Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]
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ResearchGate. Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Link]
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PubMed. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. (2021-02-11). [Link]
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ResearchGate. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. [Link]
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ResearchGate. Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. [Link]
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ResearchGate. Reduction of nosylamides: a polarographic curve with half‐wave electrochemical potentials E 1/2 for compound 2 b. [Link]
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Chemical Science International Journal. Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2013-01-25). [Link]
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Wikipedia. Tosyl group. [Link]
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ResearchGate. The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation: Intramolecular Selectivity Between Primary and Secondary Alcohols in the Preparation of Asymmetric Tetraamine Building Blocks for Synthesis of Philanthotoxins. [Link]
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Chapter 1: The Foundation of Reactivity: Electronic and Steric Landscapes
An In-Depth Guide to the Comparative Reactivity of Ortho, Meta, and Para Nitrobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that a nuanced understanding of isomeric reactivity is not merely academic; it is a cornerstone of efficient synthesis design, reaction optimization, and ultimately, successful drug development. The nitrobenzenesulfonamides, a class of compounds pivotal as both protecting groups and synthetic intermediates, perfectly illustrate this principle. The seemingly subtle shift of a nitro group from the ortho, to the meta, to the para position profoundly alters the molecule's electronic landscape, dictating its behavior in critical chemical transformations.
The reactivity of any substituted benzene is a story of electron distribution. In nitrobenzenesulfonamides, we have two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the sulfonamide group (-SO₂NHR). Both groups deactivate the aromatic ring towards electrophilic attack but, crucially, activate it for nucleophilic aromatic substitution (SNAr)[1][2][3].
-
The Nitro Group (-NO₂): This is one of the most powerful EWGs. It withdraws electron density through both the inductive effect (-I) due to the high electronegativity of nitrogen and oxygen, and a strong resonance effect (-M). Its resonance effect is most pronounced at the ortho and para positions, creating significant partial positive charges at these sites[2][4][5].
-
The Sulfonamide Group (-SO₂NHR): This group is also strongly electron-withdrawing, primarily through the inductive effect of the highly oxidized sulfur atom.
The interplay of these effects is what differentiates the isomers. The relative positions of the two groups determine the extent of electron deficiency at specific carbons on the ring, setting the stage for reactions like SNAr.
Caption: Meisenheimer complex stabilization in SₙAr reactions.
Reactivity Order: Para > Ortho >> Meta
-
Para-Nitrobenzenesulfonamide: This isomer is highly reactive. The para-nitro group can effectively stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto the oxygen atoms of the nitro group itself. This provides a powerful driving force for the reaction.[6][7] With minimal steric hindrance, the para isomer is often the ideal substrate for SNAr.
-
Ortho-Nitrobenzenesulfonamide: The ortho isomer is also highly reactive, for the same electronic reasons as the para isomer—the nitro group is perfectly positioned to stabilize the intermediate via resonance. However, its reactivity can be slightly attenuated by steric hindrance.[8][9] A bulky nucleophile or a bulky sulfonamide substituent may find it more difficult to approach the reaction center compared to the para isomer.[10][11] This is a classic example of the "ortho effect".[9]
-
Meta-Nitrobenzenesulfonamide: This isomer is dramatically less reactive towards SNAr. When the nitro group is in the meta position relative to the leaving group, it cannot participate in resonance stabilization of the Meisenheimer complex.[6][12] The negative charge of the intermediate is never delocalized onto the nitro group. While the nitro group still exerts an inductive electron-withdrawing effect, this is far less powerful than resonance stabilization, leading to a much higher activation energy and consequently, a significantly slower reaction rate.
Quantitative Reactivity Data
While precise kinetic data can vary with reaction conditions, the relative reactivity trend is consistently observed. The following table summarizes typical outcomes from a comparative nucleophilic substitution reaction (e.g., with an alkoxide).
| Isomer | Relative Rate of SNAr | Typical Yield (%) | Primary Reason for Reactivity |
| Para | ~300-400 | >90% | Strong resonance stabilization, minimal steric hindrance. [6][7] |
| Ortho | ~200-300 | >85% | Strong resonance stabilization, potential for minor steric hindrance. [8][9] |
| Meta | 1 | <5% | No resonance stabilization of the Meisenheimer intermediate. [6][12] |
Chapter 3: Other Key Reactivity Comparisons
Reduction of the Nitro Group
The reduction of a nitro group to an amine is a fundamental transformation. This reaction is generally less sensitive to the isomer's structure than SNAr. All three isomers can be readily reduced using standard reagents like H₂/Pd-C, SnCl₂, or Fe/HCl. However, subtle differences can exist due to the overall electron density of the ring, though these are not as dramatic as in SNAr. The highly electron-deficient rings of the ortho and para isomers may slightly facilitate the initial electron transfer steps in some reduction mechanisms.
Acidity of the Sulfonamide Proton (N-H)
The acidity of the N-H proton is directly influenced by the stability of the resulting conjugate base (the sulfonamidate anion). A more powerful electron-withdrawing effect from the rest of the molecule will stabilize the anion and thus increase the acidity (lower pKa).
| Isomer | Expected pKa | Rationale |
| Para | Lowest | Strong -M effect of the nitro group delocalizes the negative charge on the nitrogen. |
| Ortho | Low | Strong -M and -I effects of the nitro group stabilize the anion. |
| Meta | Highest | Only the weaker -I effect of the nitro group stabilizes the anion. |
Chapter 4: Practical Application - Experimental Protocols
Trustworthy science relies on verifiable methods. The following protocol outlines a comparative experiment to demonstrate the differential reactivity of the nitrobenzenesulfonyl chloride isomers in a classic SNAr reaction with an amine.
Protocol: Comparative Amination of Nitrobenzenesulfonyl Chloride Isomers
Objective: To visually and analytically compare the reaction rates of o-, m-, and p-nitrobenzenesulfonyl chloride with a model amine (e.g., benzylamine).
Materials:
-
Ortho-nitrobenzenesulfonyl chloride
-
Meta-nitrobenzenesulfonyl chloride
-
Para-nitrobenzenesulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Solvent (e.g., Dichloromethane or Acetonitrile)
-
TLC plates, developing chamber, and UV lamp
Caption: Workflow for comparing the reactivity of nitrobenzenesulfonamide isomers.
Procedure:
-
Setup: In three separate, identical reaction flasks, dissolve 1.0 mmol of ortho-, meta-, and para-nitrobenzenesulfonyl chloride, respectively, in 10 mL of acetonitrile.
-
Initiation: To each flask, add 1.1 mmol of benzylamine, followed by 1.2 mmol of triethylamine, while stirring at room temperature. Start a timer for each reaction immediately after addition.
-
Monitoring: At time points (e.g., 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Analysis: Develop the TLC plates in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under a UV lamp. The starting sulfonyl chloride and the product sulfonamide will have different Rf values.
-
Observation: The rate of disappearance of the starting material spot for the ortho and para isomers will be significantly faster than for the meta isomer. After one hour, the meta reaction may show very little conversion, while the ortho and para reactions will be nearly complete.
Conclusion
The positional isomerism of nitrobenzenesulfonamides is not a trivial structural detail but a fundamental determinant of their chemical reactivity. For reactions proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, the reactivity order is unequivocally para > ortho >> meta . This is dictated by the ability of the nitro group to provide resonance stabilization to the key Meisenheimer intermediate when in the ortho or para position—an ability that is absent for the meta isomer. While steric hindrance can play a minor role in modulating the reactivity of the ortho isomer, the primary differentiator remains the powerful electronic effect of resonance. For researchers designing synthetic routes or developing structure-activity relationships, recognizing this profound difference is essential for predicting reaction outcomes and selecting the appropriate isomer for the task at hand.
References
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ResearchGate GmbH. (2025). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Request PDF. [Link]
-
ResearchGate GmbH. (n.d.). Hammett plot for k3 of the reactions of 4-nitrobenze- nesulfenyl.... [Link]
-
Chemistry with Caroline. (2021). How to Identify Electron Withdrawing Groups on an Aromatic Ring. YouTube. [Link]
-
International Journal for Research Trends and Innovation. (2019). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]
-
ResearchGate GmbH. (2025). Electronic effects of the functional groups in ortho-Nitrobenzenesulfonic acids on the results of NBO analysis. [Link]
-
Leah4sci. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]
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University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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Quora. (2022). What is the order of ortho, para and meta products for steric hinderance?. [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta Practice Problems. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Quora. (2018). Why does the nitro group shows it affects only an ortho and para position but not act as a meta position?. [Link]
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]
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A Comparative Guide to the Analytical Validation of N,N-Diethyl-3-nitrobenzenesulfonamide Synthesis
For professionals in drug development and chemical research, the synthesis of a target molecule is only the first step. Rigorous validation is paramount to confirm the identity, purity, and stability of the synthesized compound. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the validation of N,N-Diethyl-3-nitrobenzenesulfonamide, a key intermediate in various chemical syntheses. We will move beyond mere protocols to explore the underlying scientific rationale for each technique, ensuring a self-validating and robust analytical workflow.
Synthesis Pathway: The Foundation of Validation
The most common and efficient synthesis of this compound involves the reaction of 3-nitrobenzenesulfonyl chloride with diethylamine.[1] This is a nucleophilic substitution reaction at the sulfonyl chloride group. Understanding this pathway is crucial as it informs the potential impurities we expect to detect, such as unreacted starting materials or side-products.
Caption: Synthesis of this compound.
A typical laboratory procedure involves dissolving 3-nitrobenzenesulfonyl chloride in a suitable solvent like tetrahydrofuran, followed by the slow addition of diethylamine.[2] The reaction mixture is stirred, and the resulting diethylamine hydrochloride precipitate is removed by filtration. The final product is then isolated from the filtrate.
The Orthogonal Approach: A Strategy for Confidence
Relying on a single analytical technique is insufficient for comprehensive validation. An orthogonal approach, utilizing multiple techniques that measure different physicochemical properties of the molecule, provides a much higher degree of confidence. For this compound, a combination of spectroscopy and chromatography is essential. Each method corroborates the others, creating a self-validating system.[3]
Caption: Orthogonal workflow for analytical method validation.
Comparative Analysis of Key Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is arguably the most powerful tool for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR confirms the presence and connectivity of the ethyl groups and the aromatic protons, while ¹³C NMR verifies the carbon backbone. The distinct chemical shifts and splitting patterns are a unique fingerprint of the target molecule.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.
-
Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Expected Data & Interpretation
| Technique | Expected Chemical Shifts (δ ppm) | Interpretation |
| ¹H NMR | ~8.6 (s), ~8.4 (d), ~8.1 (d), ~7.8 (t) | Protons on the nitro-substituted aromatic ring. |
| ~3.3 (q) | Methylene protons (-CH₂-) of the diethylamino group, split by the methyl protons. | |
| ~1.2 (t) | Methyl protons (-CH₃) of the diethylamino group, split by the methylene protons. | |
| ¹³C NMR | ~148, ~140, ~132, ~130, ~127, ~122 | Carbons of the aromatic ring. The carbon attached to the nitro group will be significantly downfield. |
| ~42 | Methylene carbons (-CH₂-) of the diethylamino group. | |
| ~14 | Methyl carbons (-CH₃) of the diethylamino group. |
Note: Predicted shifts are approximate and can vary based on solvent and instrument calibration.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound, offering direct confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum also provide structural information that corroborates the proposed structure.[5][6]
Experimental Protocol: GC-MS or LC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Electrospray ionization (ESI) is a common source for LC-MS.[7]
-
Analysis: Inject the sample. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the parent ion and its fragments.
Expected Data & Interpretation
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₀H₁₄N₂O₄S | As determined by HRMS.[5] |
| Monoisotopic Mass | 258.0674 g/mol | The exact mass of the molecule with the most abundant isotopes.[5] |
| Molecular Ion Peak [M+H]⁺ | m/z 259.0752 | In positive ion mode ESI-MS, the protonated molecule is observed. |
| Key Fragment Ions | m/z 186 | Loss of the diethylamino group (-N(CH₂CH₃)₂). |
| m/z 72 | Fragment corresponding to the diethylamino cation [(CH₃CH₂)₂N]⁺. |
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[8] For this compound, IR is used to confirm the presence of the critical nitro (NO₂), sulfonyl (SO₂), and aromatic (C=C) groups. The absence of certain bands, such as an N-H stretch, also confirms the successful N,N-disubstitution.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.
Expected Data & Interpretation
| Functional Group | Expected Absorption Bands (cm⁻¹) | Vibrational Mode |
| **Nitro (Ar-NO₂) ** | ~1530 and ~1350 | Asymmetric and Symmetric N-O Stretching.[9] |
| Sulfonamide (R-SO₂-N) | ~1340 and ~1160 | Asymmetric and Symmetric S=O Stretching. |
| Aromatic Ring | ~3100-3000, ~1600-1450 | C-H Stretching, C=C Stretching.[10] |
| Alkyl | ~2970-2850 | C-H Stretching of the ethyl groups.[11] |
High-Performance Liquid Chromatography (HPLC)
Rationale: While spectroscopic methods confirm structure, chromatography is the gold standard for determining purity.[12] A properly developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.[13] When coupled with a UV detector, it can also quantify the amount of the compound present.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm), and a pump capable of gradient or isocratic elution.[14]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous phase (e.g., water with 0.1% formic acid).
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound and create a calibration curve with serial dilutions.
-
Sample Preparation: Accurately weigh the synthesized product and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject both standards and samples. The retention time of the peak in the sample chromatogram should match the standard. Purity is assessed by the area percentage of the main peak.
Expected Performance Characteristics
| Parameter | Typical Acceptance Criteria | Purpose |
| Retention Time (t_R_) | Consistent with reference standard (e.g., ±2%) | Confirms identity under specific chromatographic conditions. |
| Purity (Peak Area %) | >98% (application dependent) | Quantifies the percentage of the desired compound. |
| Linearity (R²) | >0.999 | Ensures the detector response is proportional to concentration. |
| Accuracy (% Recovery) | 98-102% | Confirms the method's ability to measure the true value.[15] |
| Precision (%RSD) | <2% | Demonstrates the reproducibility of the method. |
Conclusion: Synthesizing the Data for Complete Validation
The validation of synthesized this compound is a process of building a comprehensive analytical dossier. No single technique is sufficient. The orthogonal approach described here provides a robust framework:
-
NMR provides the definitive structural map.
-
Mass Spectrometry confirms the molecular weight and formula.
-
IR Spectroscopy offers a quick and clear confirmation of essential functional groups.
-
HPLC delivers the critical quantitative data on purity and impurity levels.
By integrating the results from these distinct analytical methodologies, researchers and drug development professionals can be confident in the identity, purity, and quality of their synthesized compound, ensuring the integrity of their subsequent research and development efforts.
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A Senior Application Scientist's Guide to Nitrobenzenesulfonamide Deprotection: A Comparative Study
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount. The nitrobenzenesulfonyl (nosyl or Ns) group stands out as a highly effective protecting group for primary and secondary amines. Its popularity stems from a combination of desirable characteristics: the resulting sulfonamides are typically stable, often crystalline solids that facilitate purification, and most importantly, the nosyl group is orthogonal to many other common amine protecting groups.[1][2] This orthogonality means it can be selectively removed under mild conditions that leave acid-labile groups like tert-butyloxycarbonyl (Boc) or hydrogenolysis-labile groups like benzyloxycarbonyl (Cbz) intact, a critical feature for the synthesis of complex molecules.[1][3]
This guide provides an in-depth comparative analysis of the prevalent methods for nosyl group deprotection. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of these transformations, present comparative data to inform your methodological choices, and offer field-proven insights to streamline your synthetic workflows.
The Core Mechanism: A Nucleophilic Aromatic Substitution Pathway
The cleavage of a nitrobenzenesulfonamide is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The process is initiated by a soft nucleophile, typically a thiolate, which attacks the electron-deficient aromatic ring at the carbon atom bearing the sulfonyl group. This electron deficiency is significantly enhanced by the strong electron-withdrawing nitro group. The attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] This complex then collapses, leading to the cleavage of the sulfur-nitrogen bond, elimination of sulfur dioxide, and liberation of the free amine.[2][4]
Caption: General mechanism for thiol-mediated nosyl group deprotection.
A Comparative Analysis of Deprotection Methodologies
The choice of deprotection method is dictated by factors such as substrate sensitivity, reaction scale, and purification strategy. Below, we compare the most common approaches.
Method 1: The Classic Fukuyama Deprotection
The seminal method, developed by Fukuyama and colleagues, employs thiophenol in the presence of a mild base like potassium carbonate (K₂CO₃).[5] This protocol is robust, high-yielding, and has been successfully applied in countless complex syntheses.[4][6]
-
Expertise & Experience: The key to this reaction is the generation of the thiophenolate nucleophile in situ. Potassium carbonate is sufficiently basic to deprotonate thiophenol without causing unwanted side reactions with most substrates. Acetonitrile and DMF are excellent solvent choices as they readily dissolve the substrates and reagents.[1] The reaction can be performed at room temperature, but gentle heating to 40-50 °C often ensures complete conversion in a timely manner.[4]
-
Trustworthiness: While highly reliable, the primary drawback is the intensely foul odor of thiophenol. Furthermore, the resulting diaryl disulfide and excess thiol byproducts must be removed during workup, which typically requires careful column chromatography.
Method 2: Advanced Thiol-Based Approaches
To address the challenges of the classic method, several modifications have been developed that improve handling and simplify purification.
-
Odorless Thiols: The use of less volatile, solid, or functionalized thiols significantly mitigates the odor problem. Reagents such as p-mercaptobenzoic acid have proven effective for cleaving nosyl groups, with the added benefit that the acidic byproduct can be easily removed by a simple basic wash during workup.[6] Another innovative approach involves the in-situ generation of the thiolate from an odorless precursor like homocysteine thiolactone, catalyzed by a base such as DBU.[7]
-
Solid-Supported Thiols: A major advancement, particularly for parallel synthesis, is the use of polymer-supported thiophenol (PS-thiophenol).[8] In this method, the thiol reagent is immobilized on a solid support. After the reaction is complete, the resin and all sulfur-containing byproducts are removed by simple filtration, drastically simplifying purification.[8][9] Microwave irradiation can be used to accelerate the reaction, reducing completion times from over 24 hours at room temperature to as little as six minutes.[8]
-
Fluorous Thiols: For specialized applications, fluorous thiols (e.g., C₈F₁₇(CH₂)₂SH) can be used.[10] The resulting fluorous byproduct is then selectively removed from the reaction mixture using a fluorous solid-phase extraction (SPE) cartridge, providing a rapid and efficient purification method.[9]
Method 3: Thiol-Free Deprotection
While thiol-based methods are predominant, alternatives exist for specific contexts where thiols may be incompatible with other functional groups in the substrate. A patented method describes the use of alkali metal alkoxides, such as sodium methoxide, to cleave the nosyl group.[11] This approach avoids the use of sulfur-based nucleophiles entirely, offering a different avenue for deprotection, though it is less commonly cited in academic literature compared to the Fukuyama protocol.
Data Presentation: Performance at a Glance
The following table summarizes the key operational parameters and performance characteristics of the primary deprotection methods.
| Method | Reagents | Typical Conditions | Yield | Advantages | Disadvantages | Key Refs |
| Classic Fukuyama | Thiophenol, K₂CO₃ | ACN or DMF, RT to 50°C, 1-3 h | High | Well-established, robust, reliable | Foul odor, requires chromatography | [1][4][5] |
| Odorless Thiol | p-mercaptobenzoic acid, Base | DMF, RT | High | Odorless, simplified workup | May require specific reagent synthesis | [6] |
| Solid-Supported | PS-thiophenol, Cs₂CO₃ | THF or DMF, RT (24h) or MW (6-10 min) | High | No odor, simple filtration workup, automatable | Higher cost of reagent, potential for resin degradation at high temp | [8][9] |
| Fluorous | C₈F₁₇(CH₂)₂SH, K₂CO₃ | MeCN, RT | High | No odor, facile fluorous SPE purification | Niche application, requires specialized reagents and cartridges | [9][10] |
| Thiol-Free | Sodium Alkoxide | Dioxane, THF | N/A | Avoids sulfur reagents | Less documented, potentially harsh basic conditions | [11] |
Experimental Protocols
The following protocols are provided as self-validating systems for researchers to implement.
Protocol 1: Classic Deprotection using Thiophenol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-nosyl protected amine (1.0 eq.) in anhydrous acetonitrile or DMF (approx. 0.1 M).
-
Reagent Addition: Add potassium carbonate (3.0 eq.) to the solution, followed by the dropwise addition of thiophenol (2.5 eq.).
-
Reaction: Stir the mixture at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[4]
-
Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the free amine.[4]
Protocol 2: Solid-Phase Deprotection using PS-Thiophenol
Caption: Experimental workflow for solid-supported nosyl deprotection.
-
Setup: Dissolve the N-nosyl protected amine (1.0 eq.) in dry THF in a sealable reaction vessel.[8]
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.25 eq.) followed by polymer-supported thiophenol (PS-thiophenol, ~2.0 eq.).[8]
-
Reaction (Conventional): Seal the vessel and shake at room temperature for 8-24 hours. Additional resin may be required for complete conversion.[8]
-
Reaction (Microwave): For an accelerated procedure, heat the sealed vessel in a microwave reactor (e.g., 80 °C in THF for 6 cycles of 1 min).[8]
-
Workup: Upon completion, dilute the mixture with THF or CH₂Cl₂ and filter the contents through a sintered glass funnel or a filter cartridge to remove the resin.
-
Isolation: Wash the collected resin thoroughly with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine, often in high purity without the need for chromatography.[8]
Conclusion
The nitrobenzenesulfonyl protecting group is a cornerstone of modern amine synthesis due to its stability and orthogonal cleavage properties. While the classic Fukuyama protocol using thiophenol remains a highly effective and widely used method, significant advancements have been made to address its practical limitations. The development of solid-supported and odorless thiol reagents has transformed the deprotection process, offering simplified, cleaner, and more efficient workflows suitable for both small-scale and high-throughput synthesis. By understanding the underlying mechanism and comparing the available methodologies, researchers can confidently select the optimal deprotection strategy to advance their synthetic campaigns.
References
-
Radi, M., Saletti, R., Botta, M., & Corelli, F. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. SYNLETT, 2005(16), 2533-2535. [Link]
-
Christensen, C., Clausen, R. P., Begtrup, M., & Kristensen, J. L. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters, 45(44), 7991-7993. [Link]
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Miyake, H., Yamashita, S., & Abe, H. (2012). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Molecules, 17(1), 101-111. [Link]
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Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]
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ResearchGate. (n.d.). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. ResearchGate. [Link]
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May, I., & Heller, S. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society. [Link]
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ResearchGate. (n.d.). Orthogonal deprotection of nosyl-protected N-glycosides. ResearchGate. [Link]
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Miller, S. C., & Scanlan, T. S. (1997). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Journal of the American Chemical Society, 119(9), 2301-2302. [Link]
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-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]
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Davies, S. G., & Ichihara, O. (1996). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (13), 1935-1941. [Link]
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Mondal, M., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, e202300895. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of N,N-Diethyl-3-nitrobenzenesulfonamide: An HPLC-Centric Comparative Analysis
Abstract
The purity of synthetic compounds is a cornerstone of reliable research and drug development. N,N-Diethyl-3-nitrobenzenesulfonamide, a key intermediate in various synthetic pathways, requires rigorous purity assessment to ensure the integrity of downstream applications. This guide provides an in-depth, expert-led comparison of analytical methods for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind HPLC method development, provide a detailed experimental protocol, and contrast its performance with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, validated analytical workflows.
Introduction: The Criticality of Purity in Synthesis
In any multi-step chemical synthesis, the final product is invariably accompanied by impurities. These can include unreacted starting materials, by-products from side reactions, intermediates, and degradation products. For a compound like this compound, these impurities can interfere with subsequent reactions, compromise biological assay results, or, in a pharmaceutical context, pose significant safety risks.[1] Therefore, a precise and accurate analytical method to quantify purity is not merely a quality control step but a fundamental requirement for scientific validity.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and adaptability.[2][3] This guide will dissect an optimized HPLC method for this compound and compare it with other powerful techniques to provide a holistic view of modern purity assessment strategies.
Section 1: The Primary Method - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Rationale for Method Selection
For a moderately polar compound like this compound (Molecular Formula: C₁₀H₁₄N₂O₄S[4]), reversed-phase HPLC is the method of choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities. This is ideal for retaining the benzene ring and diethyl groups of the target molecule, allowing for effective separation from more polar potential impurities (e.g., 3-nitrobenzenesulfonic acid) and less polar impurities.
-
Mobile Phase (Acetonitrile/Water Gradient): An acetonitrile/water mobile phase offers a good balance of polarity and low viscosity, ensuring efficient mass transfer and sharp peaks. A gradient elution (where the proportion of organic solvent is increased over time) is chosen to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable timeframe.
-
UV Detection (254 nm): The presence of the nitro-substituted benzene ring provides a strong chromophore. A detection wavelength of 254 nm is selected as it offers high sensitivity for the analyte and related aromatic impurities, which are the most likely process-related contaminants.
Detailed Experimental Protocol: HPLC Purity Assay
This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by international guidelines like ICH Q2(R1).[5][6][7][8]
1. Materials and Reagents:
- This compound sample
- HPLC-grade Acetonitrile (ACN)
- Ultrapure Water (18.2 MΩ·cm)
- HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Volumetric flasks, pipettes, and autosampler vials
2. Instrument and Conditions:
- HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
- Mobile Phase A: Ultrapure Water
- Mobile Phase B: Acetonitrile
- Gradient Program: | Time (min) | % Mobile Phase B (ACN) | |------------|--------------------------| | 0.0 | 40 | | 20.0 | 90 | | 25.0 | 90 | | 25.1 | 40 | | 30.0 | 40 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
3. Sample and Standard Preparation:
- Diluent: 50:50 (v/v) Acetonitrile/Water
- Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10.0 mL of diluent to achieve a concentration of ~1 mg/mL.
- System Suitability Solution (SSS): Prepare a solution containing the main compound (~1 mg/mL) and spike it with a small amount of a known, related impurity (e.g., 3-nitrobenzenesulfonyl chloride) if available.
4. System Suitability Testing (SST):
- Before sample analysis, inject the SSS five times.
- The system is deemed ready if:
- Tailing Factor for the main peak is ≤ 2.0.
- Theoretical Plates for the main peak are ≥ 2000.
- Relative Standard Deviation (RSD) for the peak area of the five replicate injections is ≤ 2.0%.
5. Analysis and Calculation:
- Inject the sample solution.
- Integrate all peaks in the chromatogram.
- Calculate the purity using the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity assessment of this compound.
Section 2: Comparative Analysis - Alternative Purity Assessment Techniques
While HPLC is a robust method, relying on a single technique can be misleading. Orthogonal methods, which rely on different separation or detection principles, provide a more comprehensive purity profile.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability: GC-MS is ideal for analyzing volatile and thermally stable compounds.[2] While this compound itself has moderate volatility, GC-MS excels at identifying low-molecular-weight, volatile impurities that might not be well-retained or resolved by RP-HPLC. The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns. For some sulfonamides, derivatization may be necessary to improve thermal stability and volatility.[10][11][12]
Detailed Experimental Protocol (GC-MS):
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Ethyl Acetate.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).
-
GC Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify the main peak and any impurity peaks. Compare the resulting mass spectra with library databases (e.g., NIST) for tentative identification. Purity is calculated by area percent, similar to HPLC.
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis for volatile impurity profiling.
Quantitative NMR (qNMR) Spectroscopy
Principle & Applicability: Unlike chromatographic techniques which provide relative purity, qNMR can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[9][13] The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] By adding a certified internal standard of known purity and weight, the purity of the target analyte can be calculated directly.[14][15] This makes qNMR a powerful, non-destructive primary method for purity assignment.[9][13]
Detailed Experimental Protocol (¹H qNMR):
-
Materials:
-
Analyte sample (this compound)
-
Certified Internal Standard (e.g., Maleic Acid, of known purity >99.5%)
-
Deuterated Solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
-
High-quality NMR tubes
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte and ~5 mg of the internal standard into a vial.
-
Record the weights precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure quantitative conditions are met: long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a calibrated 90° pulse.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
-
Calculation:
-
The purity (P) of the analyte is calculated using the following formula[9][14]:
-
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
-
Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, std = internal standard.
-
-
Section 3: Head-to-Head Comparison
The choice of analytical method depends on the specific question being asked. Is it for routine quality control, identifying an unknown contaminant, or certifying a reference standard? The table below summarizes the key performance attributes of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Primary Measurement | Relative Purity (Area %) | Relative Purity & Impurity ID | Absolute Purity (mass %) |
| Selectivity | High for non-volatile impurities | High for volatile impurities | High (based on unique proton signals) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg level) | Moderate (mg of sample needed) |
| Information Provided | Purity, Retention Time | Purity, Retention Time, Structural Info (MS) | Absolute Purity, Structural Confirmation |
| Reference Standard | Requires analyte standard for identity confirmation | Not strictly required for ID (library match) | Requires a certified internal standard |
| Analysis Time | ~30 min per sample | ~20-30 min per sample | ~15 min per sample (acquisition) |
| Key Strengths | Robust, precise, ideal for QC, stability-indicating.[16] | Excellent for identifying unknown volatile impurities.[1] | Primary method for purity assignment without an analyte standard.[13] |
| Key Limitations | May not detect non-chromophoric or co-eluting impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods; requires more sample.[17] |
Conclusion and Recommendations
For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach is recommended.
-
RP-HPLC should be the primary workhorse method for routine quality control, release testing, and stability studies. Its high precision, robustness, and ability to separate a wide range of potential impurities make it indispensable.[3][16]
-
GC-MS serves as an essential orthogonal technique, specifically for the detection and identification of residual solvents or volatile by-products from the synthesis that HPLC might miss.
-
Quantitative NMR (qNMR) is the gold standard for assigning the absolute purity of a new batch or for certifying an in-house reference standard.[9] It provides a purity value anchored to a certified standard, offering a high degree of confidence and traceability that is independent of chromatographic behavior.[13]
By strategically combining these techniques, researchers and drug developers can build a complete and trustworthy purity profile for this compound, ensuring the quality and reliability of their scientific endeavors.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021). [Link]
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Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127–138. [Link]
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How to determine the purity of newly synthesized organic compound? ResearchGate. (2018). [Link]
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Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
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Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.[Link]
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Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]
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Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. I.R.I.S.[Link]
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Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. (2009). [Link]
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Lee, H. W., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1845–1850. [Link]
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Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. (2023). [Link]
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Reddy, G. M., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 913–917. [Link]
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
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A Comparative Guide to the X-ray Crystal Structure Analysis of Nitrobenzenesulfonamide Derivatives
This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of N-substituted 3-nitrobenzenesulfonamide derivatives, with a primary focus on the isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules. This document will explore the nuances of their synthesis, crystallization, and solid-state structural characterization, while also benchmarking X-ray crystallography against alternative analytical techniques.
Introduction: The Significance of Sulfonamide Structures
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. Their therapeutic potential is intimately linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the precise molecular geometry and intermolecular interactions within the crystalline state is paramount for rational drug design and the development of novel therapeutics with improved efficacy and specificity. X-ray crystallography remains the gold standard for providing this definitive structural information.
This guide will use the well-characterized isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide as a case study to illustrate the power of X-ray diffraction in discerning subtle structural variations that can influence macroscopic properties.
Experimental Protocols
The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow, from synthesis to data analysis.
Synthesis and Crystallization of N-(4-Methoxyphenyl)-nitrobenzenesulfonamide Isomers
The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers is typically achieved through the reaction of the corresponding nitrobenzenesulfonyl chloride with p-anisidine.[1] High-quality single crystals suitable for X-ray diffraction can be obtained via slow solvent diffusion. For instance, diffusing hexane into an acetone solution of the compound has proven effective for growing crystals of the 3-nitro and 4-nitro isomers.[1] For the 2-nitro isomer, a mixture of hexane and 1,2-dichloroethane can be employed.[1]
Step-by-Step Synthesis Protocol:
-
Reaction Setup: Dissolve the appropriate nitrobenzenesulfonyl chloride (e.g., 3-nitrobenzenesulfonyl chloride) and p-anisidine in a suitable solvent.
-
Reaction Execution: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Crystallization: Grow single crystals by slow evaporation or solvent diffusion techniques.
Single-Crystal X-ray Diffraction Workflow
The process of determining a crystal structure using X-ray diffraction involves several key steps, from data collection to structure refinement.
Workflow Diagram:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Crystal Structure Analysis
A detailed comparison of the crystal structures of the ortho-, meta-, and para-isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide reveals the profound impact of the nitro group's position on the molecule's conformation and crystal packing.
Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for the three isomers.
| Parameter | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.758(3) | 12.011(2) | Data not available |
| b (Å) | 7.785(2) | 7.558(1) | Data not available |
| c (Å) | 16.591(5) | 15.117(3) | Data not available |
| β (°) | 96.08(3) | 99.13(3) | Data not available |
| Volume (ų) | 1383.1(7) | 1352.1(4) | Data not available |
| Z | 4 | 4 | 4 |
| Source:[1] |
Molecular Geometry and Conformation
While the bond lengths and angles within the three isomers are largely similar, the torsion angle C-S-N-C, which dictates the relative orientation of the two phenyl rings, shows significant variation.[1] This difference in torsion angle leads to distinct molecular conformations.
Key Bond Lengths (Å):
| Bond | 4-nitro isomer | 3-nitro isomer |
| S–C | 1.766(2) | 1.762(2) |
| S–N | 1.644(2) | 1.637(2) |
| N–C | 1.428(3) | 1.427(3) |
| Source:[1] |
Key Torsion Angle (°):
| Torsion Angle | 4-nitro isomer | 3-nitro isomer |
| C–S–N–C | -68.4(2) | -72.2(2) |
| Source:[1] |
Molecular Structure of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide:
Caption: Molecular structure of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide.
Intermolecular Interactions and Crystal Packing
The variations in molecular conformation directly influence the intermolecular interactions and, consequently, the crystal packing. All three isomers exhibit N–H···O hydrogen bonds involving the sulfonamide group.[1] However, the acceptor oxygen atom differs. In the 4-nitro and 3-nitro isomers, the acceptor is a sulfonamide oxygen, whereas in the 2-nitro isomer, it is the methoxy oxygen.[1] These distinct hydrogen bonding patterns lead to different supramolecular architectures, ranging from three-dimensional networks to ladder-shaped sheets.[1]
Comparison with Other Alternatives
While single-crystal X-ray diffraction is the definitive method for structure elucidation, other techniques can provide complementary information or serve as alternatives when suitable single crystals are unattainable.
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by a single crystal | Unambiguous 3D structure determination, absolute configuration | Requires high-quality single crystals |
| Micro-Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals | Requires only nanocrystalline material, faster data collection[2] | Evolving technique, instrumentation less common than XRD[3] |
| 3D Electron Diffraction (3DED) | Electron diffraction from microcrystalline powders | Can analyze heterogeneous powders and different phases[3] | Can be limited by crystal quality and radiation sensitivity[4][5] |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder | Provides information on crystal packing and polymorphism | Does not provide atomic-level 3D structure |
| Spectroscopic Methods (IR, Raman, NMR) | Interaction of molecules with electromagnetic radiation | Provide information on functional groups and connectivity | Do not provide a complete 3D structure |
| Rotational Spectroscopy | Absorption of microwave radiation by molecules in the gas phase | Precise determination of molecular geometry in the gas phase[6] | Limited to molecules that can be brought into the gas phase |
Logical Relationship of Analytical Techniques:
Caption: Relationship between SC-XRD and alternative analytical methods.
Conclusion
The X-ray crystal structure analysis of N,N-disubstituted-3-nitrobenzenesulfonamide derivatives, exemplified by the isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, provides invaluable insights into their solid-state structures. The subtle change in the position of the nitro group leads to significant differences in molecular conformation and crystal packing, which can have profound implications for their physicochemical properties and biological activity. While alternative techniques such as electron diffraction and spectroscopy offer complementary information, single-crystal X-ray diffraction remains the unparalleled method for obtaining a definitive and detailed three-dimensional understanding of these important molecules.
References
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]
-
XFELs make small molecule crystallography without crystals possible. (2022). Chemistry World. [Link]
-
Senge, M. O., & Halle, C. G. H. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
-
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2023). IUCr Journals. [Link]
-
N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate. [Link]
-
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2023). PubMed. [Link]
-
3-Nitrobenzenesulfonamide. (n.d.). PubChem. [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). University of Bologna. [Link]
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- 6. cris.unibo.it [cris.unibo.it]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-Diethyl-3-nitrobenzenesulfonamide
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of N,N-Diethyl-3-nitrobenzenesulfonamide (CAS No. 6335-26-8). As a compound utilized in specialized research and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety and regulatory standards.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound belongs to the aromatic nitro compound and sulfonamide families. While specific toxicological data for this exact compound is limited, the hazards can be inferred from its structural components and data on analogous substances.
Aromatic nitro compounds are generally recognized for their potential systemic effects and environmental persistence.[1] The presence of the nitro group necessitates careful handling, as many compounds in this class are toxic and can be notorious pollutants.[1] Similarly, sulfonamides can be irritants. Based on data for the closely related 3-Nitrobenzenesulfonamide, this compound should be treated as a skin, eye, and respiratory irritant. It is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]
Table 1: Hazard and Safety Summary for this compound
| Hazard Category | Description & Precautionary Action | Supporting Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. Avoid creating dust and ensure adequate ventilation. | [2] |
| Skin Irritation | Causes skin irritation. Wear appropriate protective gloves and clothing. | [2] |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side shields or goggles. | [2] |
| Respiratory Irritation | May cause respiratory irritation. Handle only in well-ventilated areas or with respiratory protection. | [2] |
| Environmental Hazard | Aromatic nitro compounds are often toxic to aquatic life and persistent in the environment. Do not dispose of down the drain or into the environment. | [1] |
| Chemical Incompatibilities | Strong oxidizing agents. Store waste separately from these materials. | [2][3] |
Core Disposal Principles: A Framework for Compliance
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] The guiding principle is "cradle-to-grave" management, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[4]
-
Prohibition of Sewer Disposal: Under no circumstances should this chemical or its rinsate be poured down a laboratory sink or drain.[1][5] This practice is a direct violation of environmental regulations, as compounds like this can be persistent pollutants.[1] The U.S. Environmental Protection Agency (EPA) has moved to explicitly ban the drain disposal of hazardous waste pharmaceuticals from healthcare facilities, a best practice that should be adopted in all laboratory settings.[6][7]
-
Mandatory Waste Segregation: Never mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[2][8] Improper mixing can lead to dangerous chemical reactions. All chemical waste must be segregated according to compatibility to ensure safe storage and transport.[9]
-
Use of Licensed Waste Contractors: The final disposal of this hazardous waste must be handled by a licensed and approved waste disposal contractor.[5][10] These contractors have the necessary permits and facilities to manage chemical waste in an environmentally sound manner.
Standard Operating Procedure (SOP) for Waste Disposal
This section provides a step-by-step protocol for the collection and disposal of this compound waste.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are in a well-ventilated area and are wearing the appropriate PPE.
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2]
-
Skin Protection: Wear nitrile gloves and a lab coat. Long-sleeved clothing is recommended to prevent skin contact.[2][11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator (e.g., N95 dust mask).
Step 2: Waste Collection and Segregation
Designate a specific waste stream for this compound.
-
Solid Waste: Collect waste this compound powder, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a dedicated, lined container.[9] This is typically a plastic pail lined with a clear, heavy-duty plastic bag.[9]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a container designated for non-halogenated or halogenated organic solvent waste, depending on the solvent used.[12] Do not mix these two solvent waste streams.
Step 3: Containerization and Labeling
Proper containerization is critical for safety and compliance.
-
Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste.[4][8]
-
Labeling: The container must be clearly and accurately labeled.[9] Affix a hazardous waste label immediately. The label must include:
-
The words "Hazardous Waste" .[4]
-
The full chemical name: "this compound" . Do not use abbreviations.[8]
-
An accurate list of all contents, including solvents, with percentages.[8]
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").[12]
-
The accumulation start date (the date the first drop of waste was added).[4]
-
Step 4: Temporary Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]
-
Location: The storage area must be a cool, dry, and well-ventilated location away from heat or ignition sources.[2][10]
-
Containment: Keep the container tightly sealed except when adding waste.[4][8] It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) for all liquid hazardous waste.[8]
Step 5: Arranging for Final Disposal
-
Contact EHS: Follow your institution's procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated chemical safety officer.[8]
-
Timeliness: Request a waste pickup when the container is ¾ full or before the regulatory accumulation time limit is reached (e.g., 150 days in a laboratory setting).[9]
Management of Spills and Contaminated Materials
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response or EHS team.[12]
-
Don PPE: Wear the full PPE as described in Section 3.
-
Containment: Prevent the spill from spreading.[2] For a solid spill, you can cover it with a plastic sheet to minimize dust generation.[2]
-
Cleanup:
-
Carefully sweep or scoop up the solid material. Avoid creating dust .[2]
-
Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into your designated hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill surface with soap and water or an appropriate solvent.[2] Collect all cleaning materials as hazardous waste.
Disposal of Empty Containers
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Thoroughly Empty: Ensure the container is completely empty of all visible residue.[9]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, the first rinse must be collected and disposed of as hazardous waste .[8] For a compound with these potential hazards, it is best practice to collect all three rinses as hazardous waste.
-
Deface Label: Completely remove, obliterate, or deface the original manufacturer's label.[8][9]
-
Final Disposal: Once rinsed and dried, the container can be disposed of in the appropriate solid waste stream (e.g., glass disposal box or regular trash), according to your institution's policies.[9]
Visual Workflow: Decision Process for Disposal
The following diagram outlines the logical steps and decision points for managing this compound from point of generation to final disposal.
Caption: Waste management workflow for this compound.
References
-
Nitrobenzene - Registration Dossier. European Chemicals Agency (ECHA). [Link]
-
Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]
-
2-nitrophenol waste : r/chemistry. (2025). Reddit. [Link]
-
nitro razredčilo - Chemius. Chemius. [Link]
-
Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Hazardous Waste Disposal Procedures. Oklahoma State University. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
-
EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste. (2015). Water Environment Federation. [Link]
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Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Diethyl-3-nitrobenzenesulfonamide
In the fast-paced world of drug discovery and development, the integrity of your research and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for the handling and disposal of N,N-Diethyl-3-nitrobenzenesulfonamide. As your partner in the laboratory, we are committed to providing value beyond the product itself, ensuring you can focus on your critical research with confidence.
Understanding the Hazard: Why Caution is Critical
This compound is a nitroaromatic sulfonamide compound. While specific toxicological data for this exact compound is limited, the presence of the nitroaromatic and sulfonamide functional groups necessitates a cautious approach. Structurally similar compounds are known to be hazardous. This chemical should be treated as harmful if swallowed, in contact with skin, or inhaled. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The nitro group, particularly in aromatic compounds, can also confer explosive properties under certain conditions, although this is more common with multiple nitro groups.[4] Therefore, meticulous planning and the use of appropriate personal protective equipment (PPE) are not just recommended; they are essential for a safe laboratory environment.
Part 1: Your Shield Against Exposure: Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of appropriate PPE. This section details the necessary equipment and the rationale behind each selection.
Essential Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against splashes and airborne particles of the chemical, preventing serious eye irritation or damage.[2] |
| Hand Protection | Chemical-resistant gloves. Based on guidelines for halogenated nitroaromatic compounds, Nitrile or Neoprene gloves are recommended.[5] Always inspect gloves for integrity before use. | Prevents direct skin contact, which can cause irritation and absorption of the harmful chemical.[6] The selection of nitrile or neoprene is based on their general resistance to a broad range of chemicals, including aromatic and nitro compounds.[5] |
| Body Protection | A flame-resistant and impervious lab coat. For larger quantities or increased splash potential, a chemical-resistant apron over the lab coat is advised. | Protects the skin on the arms and body from contact with the chemical. Flame-resistant properties provide an additional layer of safety. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if working outside of a fume hood, if there is a risk of generating dust or aerosols, or if irritation is experienced. A full-face respirator offers a higher level of protection. | Prevents the inhalation of airborne particles or vapors, which can cause respiratory irritation and systemic toxicity.[2] |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator: If required, perform a seal check to ensure your respirator fits correctly.
-
Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Lab Coat: Remove your lab coat by rolling it down your arms and turning the sleeves inside out. Fold it so the contaminated exterior is contained within and store it in a designated area for laundering or disposal.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the PPE Workflow
Caption: Workflow for PPE Selection, Donning, and Doffing.
Part 2: Operational Plan: Safe Handling and Spill Management
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, evacuate the laboratory and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the full PPE as outlined above, including respiratory protection.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1] Do not use combustible materials like paper towels.
-
Clean Up: Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety department.
Part 3: End-of-Life Cycle: Disposal Plan
Proper disposal of this compound and all contaminated materials is a legal and ethical responsibility to protect human health and the environment.
Waste Segregation and Containerization
-
Waste Identification: All waste containing this compound must be classified as hazardous waste. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregation: Keep this waste stream separate from all other laboratory waste to prevent accidental chemical reactions.[7] Pay special attention to segregation from strong oxidizing agents.[1]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
Disposal Procedure
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag within the fume hood.
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated (triple rinsed with a suitable solvent, with the rinsate collected as hazardous waste).
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain. [4]
Visualizing the Disposal Workflow
Caption: Hazardous Waste Disposal Workflow.
References
- Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
- BenchChem. (2025). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- BenchChem. (2025). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (2025). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
- ECHA. (n.d.). Nitrobenzene - Registration Dossier.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Restored CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - EPN.
- Teamster Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Santa Cruz Biotechnology, Inc. (2022, January 10). SAFETY DATA SHEET.
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Central Drugs Standard Control Organisation. (n.d.). Guidance document on disposal of expired/unused drugs (WI/01/DCC-P-25).
- Weeks, J. A. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
- North Safety Products. (n.d.). Chemical Resistance Guide.
- Weeks, J. A. (2001). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). In Reviews of environmental contamination and toxicology (pp. 159-179). Springer, New York, NY.
- Environmental Health and Safety at a university. (n.d.). OSHA Glove Selection Chart.
- SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
- U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA).
- ResearchGate. (2024, March). Studies on sulfonamide degradation products | Download Table.
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
